Lithium diisopropylamide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
lithium;di(propan-2-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHNCUQKCANBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108-18-9 (Parent) | |
| Record name | Lithium diisopropylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063305 | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium diisopropylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4111-54-0 | |
| Record name | Lithium diisopropylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium diisopropylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM DIISOPROPYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL028KIW1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
history and discovery of lithium diisopropylamide
An In-depth Technical Guide to the History and Discovery of Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LDA), a potent, non-nucleophilic hindered base, has become an indispensable tool in modern organic synthesis since its discovery. Its ability to effect clean and regioselective deprotonation of a wide range of carbon acids has been pivotal in the construction of complex molecular architectures, including numerous active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the history, discovery, and core physicochemical properties of LDA, with a focus on practical applications for researchers in drug development and synthetic chemistry.
History and Discovery
This compound was first reported in 1950 by Matthew Hamell and Robert Levine.[1] Their seminal work, "Condensations Effected by the Alkali Amides. IV. The Reactions of Esters with Lithium Amide and Certain Substituted Lithium Amides," published in The Journal of Organic Chemistry, detailed the preparation of several hindered lithium amides, including LDA.[1] The primary motivation for their research was to develop strong bases capable of deprotonating esters at the α-position to facilitate acylation reactions, without competing nucleophilic attack at the ester carbonyl group.[1] This discovery was a significant advancement, as existing bases often led to side reactions and lower yields.
The initial synthesis involved the reaction of diisopropylamine (B44863) with phenyllithium (B1222949) in ether. This method, while effective, has been largely superseded by the more convenient preparation from n-butyllithium. The true impact of LDA was realized in the subsequent decades as its unique properties as a strong, yet non-nucleophilic, base were explored and exploited in a vast array of organic transformations.
Physicochemical Properties and Structural Data
This compound is a colorless solid, although it is almost exclusively prepared and used as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF).[1][2] It is highly reactive and pyrophoric in its solid, unsolvated state.[3]
Basicity
The high basicity of LDA is a cornerstone of its utility. The pKa of its conjugate acid, diisopropylamine, is approximately 36 in THF, making LDA a powerful base capable of deprotonating a wide range of carbon acids, including ketones, esters, nitriles, and certain hydrocarbons.[1]
| Compound | Solvent | pKa | Reference |
| Diisopropylamine | Water | 11.07 | [4] |
| Diisopropylamine | THF | ~36 | [1] |
| Diisopropylamine | DMSO | 32 | [5] |
Aggregation and Solution Structure
In solution, LDA does not typically exist as a simple monomer. The nature and degree of aggregation are highly dependent on the solvent system.[1]
-
In Tetrahydrofuran (THF): In THF, LDA primarily exists as a disolvated dimer, [LDA(THF)]2.[2][6][7] This dimeric structure is central to its reactivity and has been extensively studied by NMR spectroscopy and X-ray crystallography.[6][7]
-
In Non-polar Solvents: In non-polar solvents like toluene (B28343) or hexane, LDA forms a temperature-dependent equilibrium of higher-order oligomers, including trimers and tetramers.[1][3]
-
Effect of Additives: The presence of salts, such as lithium chloride (LiCl), can significantly influence the aggregation state and reactivity of LDA.[8][9][10][11][12] LiCl is known to break up LDA oligomers, leading to more reactive species and, in many cases, accelerating reaction rates.[8][9][10][11][12]
3.2.1. Crystallographic Data of the LDA-THF Dimer
The solid-state structure of the LDA-THF complex has been elucidated by X-ray crystallography, providing precise information on bond lengths and angles within the dimeric core.
| Parameter | Value |
| Bond Lengths (Å) | |
| Li-N | 1.98 - 2.03 |
| Li-O | 1.93 - 1.95 |
| Li...Li | 2.58 |
| N...N | 2.82 |
| Bond Angles (º) | |
| N-Li-N | 88.5 - 89.5 |
| Li-N-Li | 90.5 - 91.5 |
| O-Li-N | 115.2 - 122.1 |
Note: These are representative values and can vary slightly depending on the specific crystal structure determination.
Experimental Protocols
In Situ Preparation of this compound (0.5 M in THF)
This protocol describes the common laboratory-scale preparation of LDA for immediate use.
Reagents and Equipment:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)
-
Dry, argon-flushed round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
Procedure:
-
To a round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 40 mL for a 0.5 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (e.g., 3.5 mL, 25 mmol for 50 mL of 0.5 M solution) via syringe.
-
While stirring, slowly add n-BuLi solution (e.g., 10 mL of 2.5 M solution in hexanes, 25 mmol) dropwise via syringe. A color change to pale yellow is often observed.
-
After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes before use.
Titration of LDA Solution
The concentration of the prepared LDA solution should be determined by titration before use.
Reagents and Equipment:
-
N-Benzylbenzamide (or other suitable indicator)
-
Anhydrous THF
-
Dry, argon-flushed flask with a magnetic stir bar and septum
-
Syringes
Procedure:
-
To a dry flask under argon, add a precisely weighed amount of N-benzylbenzamide (e.g., ~100 mg).
-
Dissolve the indicator in anhydrous THF (~5 mL).
-
Cool the solution to 0 °C.
-
Slowly add the LDA solution via a 1 mL syringe until the color of the indicator persists (a distinct color change will be observed).
-
Record the volume of LDA solution added and calculate the molarity.
Representative Application: Alkylation of an Ester
This protocol details the α-alkylation of ethyl acetate (B1210297), a classic example of an LDA-mediated reaction.
Reagents and Equipment:
-
Freshly prepared and titrated LDA solution
-
Ethyl acetate (freshly distilled)
-
Methyl iodide (or other alkylating agent)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for reaction and workup
Procedure:
-
To a dry, argon-flushed flask containing a magnetic stir bar, add anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution (1.1 equivalents) via syringe.
-
Add ethyl acetate (1.0 equivalent) dropwise to the stirred LDA solution at -78 °C.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Key Reaction Mechanisms and Logical Workflows
Preparation of this compound
The formation of LDA from diisopropylamine and n-butyllithium is a straightforward acid-base reaction.
Caption: Formation of LDA via deprotonation of diisopropylamine.
Dimeric Structure of LDA in THF
In THF, LDA exists predominantly as a disolvated dimer, which is key to its reactivity.
Caption: Dimeric structure of LDA solvated by two THF molecules.
Kinetic vs. Thermodynamic Enolate Formation
LDA's steric bulk allows for the selective formation of the kinetic enolate from unsymmetrical ketones.
Caption: Pathway for kinetic vs. thermodynamic enolate formation.
Conclusion
The discovery of this compound by Hamell and Levine in 1950 marked a turning point in synthetic organic chemistry. Its unique combination of high basicity and low nucleophilicity, a direct result of its steric bulk, has provided chemists with a powerful tool for selective C-H activation. Understanding the fundamental principles of its preparation, solution-state behavior, and reactivity is crucial for its effective application in the synthesis of complex molecules, a task of paramount importance in drug discovery and development. This guide has provided a detailed overview of these core aspects, offering a valuable resource for researchers in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genesis of a Synthetic Workhorse: The First Synthesis of Lithium Diisopropylamide
Lithium diisopropylamide (LDA) , a formidable tool in the arsenal (B13267) of synthetic organic chemists, was first prepared and reported in 1950 by Matthew Hamell and Robert Levine of the University of Pittsburgh. Their work, part of a broader investigation into condensations effected by alkali amides, aimed to develop sterically hindered, non-nucleophilic bases that could deprotonate esters at the α-position without concurrently attacking the electrophilic carbonyl group—a common side reaction with smaller, more nucleophilic bases. This pioneering research laid the groundwork for the widespread use of LDA as a premier reagent for the selective formation of kinetic enolates, a cornerstone of modern carbon-carbon bond-forming strategies.
Core Properties of this compound
This compound is a strong, sterically hindered, non-nucleophilic base. While it is a colorless solid in its pure form, it is almost exclusively generated and used as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or in non-polar hydrocarbon solvents. Its utility is primarily dictated by its high basicity and significant steric bulk, which allows for the regioselective deprotonation of weakly acidic protons.
| Property | Value |
| Chemical Formula | C₆H₁₄LiN |
| Molecular Weight | 107.12 g/mol |
| Appearance | Colorless to pale yellow solid/solution |
| CAS Number | 4111-54-0 |
| pKa of Conjugate Acid | ~36 (in THF) |
| Solubility | Soluble in THF, diethyl ether, hydrocarbons |
| Density | approx. 0.79 g/cm³ (for solutions) |
Experimental Protocols
Original Synthesis by Hamell and Levine (1950)
The initial synthesis of this compound, along with other substituted lithium amides, was achieved by the reaction of an organolithium reagent with the corresponding amine. While the 1950 publication provides a general method, the now-ubiquitous use of n-butyllithium had not yet been fully established, and other methods for preparing organolithiums were more common. The fundamental principle of deprotonating the amine with a stronger base remains the same.
Modern Standard Protocol for In Situ Preparation of LDA
For most laboratory applications, LDA is prepared in situ immediately before use. This is due to the limited stability of its solutions, especially in THF at temperatures above 0 °C.
Materials:
-
Diisopropylamine (B44863) (freshly distilled from calcium hydride)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of an inert gas, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents) to the cold THF via syringe.
-
Slowly, dropwise, add a solution of n-butyllithium in hexanes (1.00 equivalent) to the stirred solution.
-
After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes. The resulting clear, pale yellow solution is now ready for use.
Key Concepts Visualized
The synthetic utility of LDA is best understood through its solution-state behavior and its role in controlling reaction regioselectivity.
Solution-State Structure of LDA
In solution, LDA does not typically exist as a simple monomer. Its aggregation state is highly dependent on the solvent, which in turn affects its reactivity.[1] In polar aprotic solvents like THF, LDA primarily exists as a solvated dimer.[1] In non-polar hydrocarbon solvents, a more complex equilibrium of higher-order oligomers (trimers, tetramers, etc.) is observed.[1]
Kinetic vs. Thermodynamic Enolate Formation
A classic application of LDA is the deprotonation of an unsymmetrical ketone to form a "kinetic" enolate. Due to its steric bulk, LDA preferentially removes the more accessible proton at the less substituted α-carbon. This reaction is typically run at low temperatures (-78 °C) to prevent equilibration to the more stable "thermodynamic" enolate, which is more substituted.
References
An In-depth Technical Guide to the Fundamental Principles of Lithium Diisopropylamide (LDA) Basicity and Nucleophilicity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium diisopropylamide (LDA) is a preeminent reagent in modern organic synthesis, prized for its potent yet selective reactivity. As a strong, non-nucleophilic base, it has become an indispensable tool for the deprotonation of weakly acidic carbon acids to generate highly reactive carbanions, most notably enolates.[1][2] Its efficacy stems from a unique combination of high basicity and significant steric hindrance, which allows for precise control over reaction pathways, particularly in the regioselective formation of kinetic enolates.[3][4] This guide provides a comprehensive examination of the core principles governing LDA's chemical behavior, including its structure, aggregation state in solution, the dichotomy of its basicity versus its nucleophilicity, and its application in achieving kinetic versus thermodynamic control. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge required for the effective application of this powerful synthetic tool.
Core Principles: Basicity vs. Nucleophilicity
The synthetic utility of LDA is fundamentally rooted in its high basicity and low nucleophilicity, a combination that is not universally characteristic of strong bases.
Basicity of LDA
LDA is a powerful Brønsted-Lowry base, meaning it readily abstracts protons from other molecules. Its strength is quantified by the pKa of its conjugate acid, diisopropylamine (B44863), which is approximately 36.[2][3][5] This exceptionally high pKa value signifies that diisopropylamine is a very weak acid, and consequently, its conjugate base, the diisopropylamide anion, is exceedingly strong.
This potent basicity enables LDA to deprotonate a wide array of carbon acids that are unreactive towards more common bases like hydroxides or alkoxides.[6] It is particularly effective for generating enolates from carbonyl compounds such as ketones, esters, and amides, which have α-proton pKa values typically in the range of 18-25.[1] The deprotonation with LDA is generally rapid, quantitative, and irreversible, ensuring a high concentration of the desired carbanionic intermediate.[7]
Nucleophilicity of LDA
While potent as a base, LDA is a notably poor nucleophile.[1][7] Nucleophilicity refers to the ability of a species to attack an electron-deficient (electrophilic) center, typically a carbon atom. The low nucleophilicity of LDA is a direct consequence of its structure. The nitrogen anion is sterically shielded by two bulky isopropyl groups, which physically impede its approach to an electrophilic center, such as a carbonyl carbon or the carbon of an alkyl halide.[1] This steric hindrance is the primary reason LDA can selectively deprotonate a ketone at the α-position without engaging in competitive nucleophilic addition to the carbonyl group—a common side reaction with smaller strong bases like alkyllithiums.[3][8]
However, it is important to note that under certain conditions, LDA can exhibit nucleophilic behavior. For instance, with sterically unhindered electrophiles like aldehydes, nucleophilic addition can sometimes compete with deprotonation.[4][9]
Structure and the Role of Aggregation
In solution, LDA does not exist as a simple monomeric salt. Like many organolithium reagents, it forms aggregates, and the nature of these aggregates is highly dependent on the solvent and temperature, profoundly influencing the reagent's reactivity and reaction kinetics.[3][10]
-
In Tetrahydrofuran (THF): In THF, a common solvent for LDA reactions, the dominant species is a disolvated dimer, [LDA·2THF]₂.[3][11]
-
In Nonpolar Solvents: In nonpolar solvents such as toluene (B28343) or hexane, LDA exists in a temperature-dependent equilibrium of various oligomeric structures, including trimers and tetramers at room temperature.[3][12]
The active species responsible for deprotonation is often considered the monomer, which exists in equilibrium with the more stable dimeric and oligomeric forms.[13] The deaggregation of the dimer to the reactive monomer can be the rate-limiting step in some reactions, leading to complex kinetic profiles.[13][14] This aggregation behavior underscores the critical importance of consistent reaction conditions (solvent, temperature, concentration) to ensure reproducible outcomes.
Data Presentation: Quantitative Properties of LDA and Related Bases
The selection of a base for a specific deprotonation reaction is guided by the pKa of the substrate and the desired selectivity. The following table summarizes key quantitative data for LDA and other common non-nucleophilic bases.
| Compound | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| This compound | LDA | ~36[3][5] | Strong, sterically hindered base; favors kinetic enolates. |
| Lithium Hexamethyldisilazide | LiHMDS | ~30[15] | Weaker than LDA; useful for more sensitive substrates. |
| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | ~37[15] | More sterically hindered and kinetically faster than LDA. |
| Sodium Hydride | NaH | >45[6] | Heterogeneous reactions; often favors thermodynamic enolates. |
| Potassium tert-Butoxide | KtBuO | ~19 | Strong, hindered base; can favor thermodynamic products at equilibrium. |
Mandatory Visualization: Diagrams of Key Processes
Synthesis of this compound
The workflow for the in situ preparation of LDA is a fundamental procedure in synthetic chemistry.
Caption: Workflow for the in situ synthesis of LDA.
Kinetic vs. Thermodynamic Enolate Formation
LDA's steric bulk is pivotal for the selective formation of the kinetic enolate from an unsymmetrical ketone.
Caption: Control pathways for enolate formation.
General Reaction Pathway: Enolate Alkylation
The enolate generated by LDA serves as a potent nucleophile for carbon-carbon bond formation.
Caption: General mechanism for LDA-mediated alkylation.
Experimental Protocols
Precise and careful execution of experimental procedures is paramount when working with highly reactive reagents like LDA. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Protocol 1: In Situ Preparation of LDA Solution (1.0 M in THF)
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Two-neck round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line
Procedure:
-
Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
To the flask, add anhydrous THF (e.g., 40 mL for a 50 mmol scale reaction).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add diisopropylamine (1.2 equivalents relative to n-BuLi; e.g., 7.7 mL, 55 mmol) via syringe.
-
While maintaining the temperature at 0°C, add a solution of n-butyllithium in hexanes (1.0 equivalent; e.g., 20 mL of 2.5 M solution, 50 mmol) dropwise via syringe over 10-15 minutes. A color change to pale yellow and slight bubbling (butane evolution) may be observed.
-
After the addition is complete, stir the solution for an additional 30 minutes at 0°C.
-
The resulting solution of LDA is typically used immediately. For reactions requiring lower temperatures, the solution can be cooled to -78°C (dry ice/acetone bath).[2][3][16]
Protocol 2: Kinetic Alkylation of 2-Methylcyclohexanone (B44802)
Materials:
-
Freshly prepared LDA solution (from Protocol 6.1)
-
2-Methylcyclohexanone (distilled)
-
Iodomethane (B122720) (CH₃I)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a separate flame-dried flask under inert atmosphere, prepare a solution of 2-methylcyclohexanone (1.0 equivalent; e.g., 1.12 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the freshly prepared LDA solution (1.1 equivalents; e.g., 11 mL of 1.0 M solution, 11 mmol) to -78°C.
-
Add the solution of 2-methylcyclohexanone dropwise to the cold LDA solution via cannula or syringe over 15 minutes.[16]
-
Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Add iodomethane (1.2 equivalents; e.g., 0.75 mL, 12 mmol) dropwise to the enolate solution at -78°C.
-
Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. The major product will be 2,6-dimethylcyclohexanone.
Applications in Research and Drug Development
The ability to form specific enolates regioselectively makes LDA a cornerstone of C-C bond formation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its applications are extensive:
-
Asymmetric Synthesis: Chiral auxiliaries can be combined with LDA-mediated enolate formation to achieve high stereocontrol in the synthesis of chiral drug candidates.[1]
-
Total Synthesis: In the multi-step synthesis of natural products and complex APIs, LDA is frequently the reagent of choice for introducing key fragments via alkylation, acylation, or aldol-type reactions.[11]
-
Fragment-Based Drug Discovery: The reliable and predictable nature of LDA reactions facilitates the construction of molecular libraries by coupling various electrophilic fragments to a common core structure via its enolate.
While some AI applications in drug discovery also use the acronym "LDA" for "Linear Discriminant Analysis," this is a statistical method and should not be confused with the chemical reagent this compound.[17][18][19]
Conclusion
This compound's unique profile as a strong, sterically hindered, non-nucleophilic base establishes it as a powerful and versatile reagent in organic chemistry. Its ability to effect clean and efficient deprotonation of weak carbon acids, coupled with its exquisite control over regioselectivity in enolate formation, has secured its role as a critical tool for synthetic chemists. For professionals in drug discovery and development, a thorough understanding of LDA's fundamental principles—its basicity, steric profile, aggregation phenomena, and the conditions for kinetic control—is essential for the rational design and successful execution of synthetic routes to complex, biologically active molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. Lithium_diisopropylamide [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch21: Which bases? [chem.ucalgary.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. Computational Studies of this compound Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,4-Addition of this compound to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. How To [chem.rochester.edu]
- 17. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A method combining LDA and neural networks for antitumor drug efficacy prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
Lithium Diisopropylamide (LDA): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a formidable, non-nucleophilic strong base with the chemical formula LiN(CH(CH₃)₂)₂.[1][2] Its potent and sterically hindered nature has made it an indispensable tool in organic synthesis, particularly for the regioselective deprotonation of carbon acids to generate "kinetic" enolates.[1][3] This guide provides an in-depth overview of the core physical and chemical properties of LDA, detailed experimental protocols, and a discussion of its structural behavior in solution, tailored for professionals in research and drug development.
Core Physical and Chemical Properties
LDA is a colorless to pale yellow solid, but it is almost exclusively prepared and used as a solution in ethereal or hydrocarbon solvents.[1][3] Solid LDA is pyrophoric, meaning it can ignite spontaneously on contact with air, though its solutions are generally not.[1][4]
Physical Properties
The physical characteristics of LDA are summarized in the table below. It is important to note that many properties, such as density, are typically reported for its solutions, as the pure solid is rarely isolated.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₄LiN[5][6] | |
| Molecular Weight | 107.12 g/mol [3] | |
| Appearance | White pyrophoric powder (solid)[2]. Dark yellow to orange or dark red-brown solution[2][7]. | Commercially available and typically used in solution form. |
| Density | ~0.812 g/mL (2.0 M solution in THF/heptane/ethylbenzene) | Varies significantly with solvent and concentration. |
| pKa of Conjugate Acid | ~36 (for Diisopropylamine (B44863) in THF)[1][3][5] | This high pKa value is indicative of LDA's powerful basicity. |
| Solubility | Soluble in non-polar organic solvents like THF, ether, and hydrocarbons.[1][5][8] | Reacts violently with water and other protic solvents.[3] |
Chemical and Structural Properties
Basicity and Nucleophilicity LDA is renowned as a strong, sterically hindered, non-nucleophilic base.[4][9] The bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile and attacking electrophilic centers like carbonyl carbons.[4][10] Instead, its primary role is to abstract protons, even from very weak carbon acids.[1][10]
Aggregation in Solution The structure of LDA in solution is highly dependent on the solvent system. This aggregation state is critical as it directly influences the reagent's reactivity and the kinetics of the reactions it mediates.[1][11]
-
In Polar Aprotic Solvents (e.g., THF): In tetrahydrofuran (B95107) (THF), LDA predominantly exists as a solvated dimer.[1][5] This dimeric form is often in equilibrium with a less abundant, more reactive monomeric species.[3][12]
-
In Nonpolar Solvents (e.g., Toluene, Hexane): In hydrocarbon solvents, LDA forms a temperature-dependent equilibrium of various oligomers, with trimers and tetramers being common at room temperature.[1][4]
Stability LDA solutions are thermally sensitive. In THF, LDA can undergo decomposition, particularly at temperatures above 0°C.[8][13] Commercially available solutions often contain hydrocarbon co-solvents to improve stability.[2][13] For instance, a 25% solution in pure THF at room temperature can lose about 1% of its activity daily.[13] Stability is enhanced at lower temperatures, and solutions with a THF to LDA molar ratio of 1:1 or less show improved thermal stability.[14][15]
Key Chemical Applications
Kinetic vs. Thermodynamic Enolate Formation
One of the most significant applications of LDA is in the formation of specific enolates from unsymmetrical ketones. Due to its steric bulk and irreversible deprotonation at low temperatures (e.g., -78 °C), LDA selectively removes a proton from the less sterically hindered α-carbon.[1][5] This process is under kinetic control and yields the "kinetic enolate." In contrast, weaker, less hindered bases (like alkoxides) can establish an equilibrium, leading to the formation of the more substituted, thermodynamically stable "thermodynamic enolate".[5]
Caption: Logical workflow for kinetic vs. thermodynamic enolate formation.
Experimental Protocols
Handling LDA requires stringent anhydrous and anaerobic conditions due to its reactivity with moisture and air.[8] All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).
Protocol for in situ Preparation of LDA (1.1 mmol scale)
LDA is commonly prepared immediately before use (in situ) from diisopropylamine and n-butyllithium.[1][16]
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, argon-flushed reaction vessel with a magnetic stir bar
-
Syringes and needles
Procedure:
-
To a dry reaction flask under an argon atmosphere, add anhydrous THF (3 mL).[16]
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (0.17 mL, 1.2 mmol) to the cold THF via syringe.[16]
-
Slowly add a 1.6 M solution of n-BuLi in hexanes (0.69 mL, 1.1 mmol) dropwise to the stirred solution at -78 °C.[16]
-
After the addition is complete, stir the resulting colorless to pale yellow solution for 15-30 minutes at -78 °C before use.[16] The formation of LDA is nearly instantaneous.[16]
Caption: Synthesis of this compound (LDA).
Protocol for Titration of LDA Solutions
The accurate concentration of organolithium reagents like LDA is crucial for stoichiometry in reactions. Titration is essential, especially for commercial solutions or after prolonged storage. A common method uses a known amount of a dry indicator, such as N-benzylbenzamide, which is deprotonated by LDA to produce a distinct color change at the endpoint.
Materials:
-
N-benzylbenzamide (dried under vacuum)
-
Anhydrous THF
-
LDA solution to be titrated
-
Dry, argon-flushed flask with a stir bar
-
Accurate gas-tight syringe for dispensing LDA
Procedure:
-
Accurately weigh ~100 mg of N-benzylbenzamide into a dry flask under an argon atmosphere.
-
Add 5 mL of anhydrous THF and stir to dissolve the solid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LDA solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the solution develops a persistent pale yellow to orange color, indicating that all the N-benzylbenzamide has been consumed and a slight excess of LDA is present.
-
Record the volume of LDA solution added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of indicator) / (Volume of LDA in L)
Structural Schematics
LDA Aggregation in THF
In THF, LDA primarily exists as a disolvated dimer, which is in equilibrium with the catalytically active monomeric species. The reaction kinetics are often dependent on this equilibrium.[3][11]
Caption: LDA monomer-dimer equilibrium in THF solution.
Safety and Handling
This compound is a hazardous material that requires careful handling in a controlled laboratory environment.[17]
-
Pyrophoric Nature: Solid LDA and some concentrated solutions can ignite spontaneously upon exposure to air.[1][2][3] Always handle under an inert atmosphere.[8][18]
-
Reactivity with Water: LDA reacts violently with water and other protic solvents, releasing flammable gases.[3] Ensure all solvents and reagents are rigorously dried before use.
-
Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin and eyes.[17][19] Inhalation may cause irritation to the respiratory system.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves are often used but check for compatibility and breakthrough times).[17][18] Work should be conducted in a well-ventilated chemical fume hood.
-
Quenching and Disposal: Unused LDA and reaction mixtures must be quenched carefully. A common procedure involves slow addition to a cooled (0 °C) and stirred solution of a proton source, such as isopropanol (B130326) in an inert solvent like hexane, before final quenching with water. All waste should be disposed of according to institutional guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 4111-54-0 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. scispace.com [scispace.com]
- 5. Lithium_diisopropylamide [chemeurope.com]
- 6. This compound | C6H14LiN | CID 2724682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 268831000 [thermofisher.com]
- 8. guidechem.com [guidechem.com]
- 9. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 12. Structure and Reactivity of this compound in the Presence of N,N,N',N'-Tetramethylethylenediamine | Semantic Scholar [semanticscholar.org]
- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. WO1986003744A1 - Stable this compound and method of preparation - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. How To [chem.rochester.edu]
- 17. westliberty.edu [westliberty.edu]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the pKa of Lithium Diisopropylamide
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a formidable tool in modern organic synthesis, prized for its potent, sterically hindered, and non-nucleophilic basicity.[1][2] A deep understanding of its acid-base properties, quantified by its pKa value, is paramount for its effective and predictable application in complex molecular syntheses, particularly within drug development. This guide provides a detailed examination of the pKa of LDA, the factors that influence its basicity, and the experimental methodologies used for its determination.
Quantitative Data on the Acidity of LDA's Conjugate Acid
The basicity of LDA is defined by the acidity of its conjugate acid, diisopropylamine (B44863). Due to the extreme basicity of the diisopropylamide anion, this pKa value cannot be measured in aqueous solutions and is instead determined in non-polar, aprotic solvents.[3][4] The distinction between the pKa of diisopropylamine (acting as an acid) and the diisopropylammonium ion (the conjugate acid of diisopropylamine base) is critical for clarity.
| Compound | pKa Value | Solvent | Comments |
| Diisopropylamine (H-LDA) | ~36[1][5] | Tetrahydrofuran (B95107) (THF) | This value for the conjugate acid of LDA dictates its powerful basicity, enabling the deprotonation of very weak carbon acids.[1] |
| Diisopropylamine (H-LDA) | 35.7[6] | Tetrahydrofuran (THF) | A specific, experimentally referenced value highlighting its status as a "superbase". |
| Diisopropylammonium Ion | 11.05 - 11.07[7][8][9] | Water (Aqueous) | The pKa of the protonated amine; this value is not relevant to LDA's function as a strong deprotonating agent but describes the acidity of the ammonium (B1175870) salt. |
Core Concepts Influencing LDA Basicity
The effective basicity and reactivity of LDA in a reaction environment are not governed by the pKa value alone. They are significantly influenced by its aggregation state and the coordinating properties of the solvent.
-
Aggregation State: In solution, LDA is not a simple salt but exists as highly polar aggregates.[1] In tetrahydrofuran (THF), its structure is predominantly that of a solvated dimer.[1][10] In nonpolar solvents like toluene, it forms a temperature-dependent equilibrium of trimers, tetramers, and higher oligomers.[1] Since the reactive species is often the monomer, this aggregation state profoundly impacts reaction kinetics.[10]
-
Solvent Effects: The solvent plays a crucial role in the structure and reactivity of LDA. Ethereal solvents like THF coordinate to the lithium ion, stabilizing the aggregates.[1][10] This solvation influences the dimer-monomer equilibrium, which in turn affects the availability of the active base.[5][11] While LDA is commercially available in solvents like THF, it is often prepared in situ for greater control and reactivity.[1][5]
Experimental Protocol: pKa Determination via Equilibrium Acidity
Direct potentiometric titration to determine the pKa of a very weak acid like diisopropylamine is impractical due to the "leveling effect" of common solvents.[3] Therefore, its pKa is determined indirectly by measuring its equilibrium position against a series of indicator acids with known pKa values in an appropriate aprotic solvent.
Principle: The method relies on establishing an equilibrium between LDA and a suitable indicator acid (In-H). By measuring the concentrations of the species at equilibrium, the equilibrium constant (Keq) can be calculated. This, combined with the known pKa of the indicator, allows for the determination of the pKa of diisopropylamine.
Equation: pKa(i-Pr₂NH) = pKa(In-H) + log(Keq)
Detailed Methodology:
-
Preparation of Reagents:
-
LDA is typically prepared in situ by reacting anhydrous diisopropylamine with n-butyllithium in a cooled (0 to -78 °C) solution of anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).[1][5]
-
A series of indicator acids with known pKa values bracketing the expected pKa of diisopropylamine (~36) are prepared as stock solutions in the same anhydrous solvent.
-
-
Equilibrium Establishment:
-
A known concentration of the freshly prepared LDA solution is added to a solution containing a known concentration of the chosen indicator acid (In-H) in an inert, sealed vessel.
-
The reaction i-Pr₂N⁻Li⁺ + In-H ⇌ i-Pr₂NH + In⁻Li⁺ is allowed to reach equilibrium at a constant, controlled temperature.
-
-
Concentration Measurement:
-
The equilibrium concentrations of the indicator acid ([In-H]) and its conjugate base ([In⁻]) are measured. UV-visible spectrophotometry is a common technique for this, as many indicator acids and their conjugate bases have distinct and strong chromophores.
-
Alternatively, ¹H NMR spectroscopy can be used to determine the ratio of the species at equilibrium.[3]
-
-
Calculation and Validation:
-
The equilibrium constant (Keq) is calculated using the measured concentrations.
-
The pKa of diisopropylamine is then calculated using the equation above.
-
The experiment is repeated with several different indicator acids to ensure consistency and accuracy of the determined pKa value.
-
Relevance in Drug Development and Synthesis
An accurate understanding of LDA's pKa and its associated reactivity is critical in pharmaceutical development. Its high basicity allows for the deprotonation of weakly acidic C-H bonds, which is a key step in forming carbon-carbon bonds.[2][6]
-
Kinetic vs. Thermodynamic Control: The combination of LDA's strong basicity (high pKa) and steric bulk allows for the rapid, irreversible deprotonation at the less-hindered position of a ketone or ester, leading to the formation of the "kinetic" enolate.[1][12] This regioselectivity is fundamental in constructing complex molecular architectures found in many active pharmaceutical ingredients.
-
Predictable Reactivity: Knowledge of the factors influencing LDA's effective basicity—solvent, temperature, and aggregation—enables chemists to control reactions, minimize side products, and improve yields, which are critical considerations in scaling up syntheses for drug manufacturing.[10][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. Lithium_diisopropylamide [chemeurope.com]
- 6. Common Reagent: this compound-Guangzhou Lingo Scientific Co., Ltd. [lingochem.com]
- 7. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 11. This compound mono(tetrahydrofuran) | 123333-84-6 | Benchchem [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Aggregation State of Lithium Diisopropylamide (LDA) in Solution: A Technical Guide for Researchers
Introduction
Lithium diisopropylamide (LDA) is a preeminent non-nucleophilic strong base in the arsenal (B13267) of synthetic organic chemistry.[1][2][3] Its utility in generating carbanions, particularly lithium enolates, under kinetic control is foundational to countless C-C bond-forming reactions.[4] However, the reactivity, selectivity, and kinetics of LDA-mediated reactions are profoundly dictated by its state in solution.[4][5] LDA is not a simple monomeric salt but exists as a dynamic equilibrium of aggregates, primarily dimers and higher-order oligomers.[1] The nature and composition of these aggregates are exquisitely sensitive to the solvent environment, temperature, and the presence of other coordinating species.
This technical guide provides an in-depth examination of the aggregation state of LDA across various solvent systems. It details the experimental methodologies used to characterize these structures and presents the quantitative data that underpins our current understanding. For researchers, scientists, and drug development professionals, a command of these principles is crucial for reaction optimization, mechanistic elucidation, and the rational design of synthetic routes.
The Dynamic Nature of LDA Aggregation
Like most organolithium reagents, LDA is highly polar and self-associates in solution to form aggregates.[1] This aggregation is a temperature-dependent equilibrium involving various oligomeric species.[1] The primary factors governing this equilibrium include:
-
Solvent Coordinating Ability: Lewis basic solvents coordinate to the lithium centers, stabilizing the aggregates. The strength of this coordination influences the size and structure of the dominant species. Ethereal solvents like tetrahydrofuran (B95107) (THF) typically favor smaller aggregates, while non-coordinating hydrocarbon solvents lead to the formation of larger oligomers.[1]
-
Temperature: In nonpolar solvents, lower temperatures shift the equilibrium towards higher-order aggregates, such as pentamers and above.[1]
-
Presence of Additives and Substrates: Other lithium salts (e.g., LiCl) or the lithium enolate products formed during a reaction can co-aggregate with LDA to form mixed aggregates.[6][7] These mixed species often exhibit different reactivity and stability compared to the LDA homo-aggregates, leading to complex kinetic phenomena like autocatalysis or inhibition.[6][7][8]
The following diagram illustrates the general equilibrium of LDA in solution, which is heavily influenced by the solvent's nature.
Caption: Figure 1: General equilibrium of LDA aggregates in non-coordinating versus coordinating solvents.
Aggregation States in Key Solvent Systems
The choice of solvent is the most critical variable determining the solution structure of LDA. Extensive studies, primarily using NMR spectroscopy and X-ray crystallography, have provided a detailed picture of LDA's behavior in different media.
Ethereal Solvents (THF, Diethyl Ether)
In tetrahydrofuran (THF), the most commonly employed solvent for LDA chemistry, the predominant species in solution is a disolvated dimer, often denoted as [LDA·THF]₂.[1][4][9] This structure has been confirmed by numerous NMR studies and has been isolated and characterized by single-crystal X-ray diffraction.[10][11] While the dimer is the thermodynamic ground state, kinetic studies frequently show that the reactive species is a disolvated monomer, formed through a rate-limiting deaggregation of the dimer.[8][9]
Non-Coordinating Hydrocarbon Solvents (Toluene, Hexane)
In the absence of coordinating solvent molecules, LDA forms a complex, temperature-dependent equilibrium of higher-order oligomers.[1] At ambient temperatures in solvents like toluene, trimers and tetramers are considered the most probable structures.[1] As the temperature is lowered, the equilibrium shifts towards pentameric and even larger aggregates.[1] NMR studies in hexane (B92381) have provided evidence for an equilibrium mixture of at least three distinct cyclic oligomers.[12]
Strongly Coordinating Aprotic Solvents (HMPA, DMPU)
Additives such as hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU) are potent Lewis bases that can significantly alter the aggregation state. These strong ligands can quantitatively displace THF from the solvated dimer without necessarily causing deaggregation.[9][13] However, the reaction mechanisms in these solvent systems are complex. For instance, in HMPA/THF mixtures, reactions can proceed through both monosolvated monomer and tetrasolvated dimer pathways, while in DMPU/THF, mono- and disolvated monomers are implicated.[9]
Quantitative Data Summary
The following table summarizes the aggregation behavior of LDA in various solvent systems based on experimental evidence.
| Solvent System | Dominant Aggregation State | Degree of Solvation (per Li) | Key Experimental Findings & Methods |
| THF | Dimer | 1 THF molecule | Predominantly a disolvated dimer ([LDA·THF]₂). Confirmed by low-temp ¹⁵N and ⁶Li NMR.[10][13] The reactive species is often a monomer.[9] X-ray crystal structure obtained.[10] |
| Toluene / Hexane | Higher Oligomers | Unsolvated | Temperature-dependent equilibrium of trimers, tetramers, and larger cyclic oligomers.[1][12] Characterized by ⁶Li and ¹⁵N NMR spectroscopy.[12] |
| t-BuOMe | Dimer | 0.5 t-BuOMe molecule | A weakly coordinating solvent where reactions often proceed via a monosolvated dimer.[9] Studied using reaction kinetics (in situ IR).[9] |
| HMPA / THF | Dimer & Monomer | Varies (HMPA displaces THF) | HMPA forms a tetrasolvated dimer without deaggregation.[9][13] Both monomer and dimer-based reaction pathways are observed.[9] Studied by NMR and kinetics. |
| DMPU / THF | Dimer & Monomer | Varies (DMPU displaces THF) | DMPU displaces THF to form solvated dimers.[9] Reactions proceed via mono- and disolvated monomers.[9] Characterized by NMR and kinetics. |
Experimental Protocols for Characterization
Elucidating the solution structures of LDA requires specialized techniques capable of probing species under air- and moisture-sensitive conditions, often at very low temperatures.
Multinuclear NMR Spectroscopy
-
Principle: Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying LDA in solution. By using isotopically enriched [⁶Li,¹⁵N]LDA, one can observe the number of lithium atoms in an aggregate (via ⁶Li NMR) and the number of lithium atoms bonded to a specific nitrogen (via ¹⁵N-¹Li coupling). A disolvated dimer typically appears as a singlet in both ⁶Li and ¹⁵N NMR, while a monomer would show characteristic splitting patterns if coupled. Diffusion-Ordered Spectroscopy (DOSY) can also differentiate species based on their size.[3]
-
General Protocol for Low-Temperature NMR:
-
Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox). Prepare a stock solution of freshly recrystallized [⁶Li,¹⁵N]LDA in the desired deuterated solvent. The amide is typically generated in situ from ¹⁵N-diisopropylamine and ⁶Li-butyllithium.
-
Sealing: Transfer the solution to a flame-dried NMR tube fitted with a J. Young valve or flame-seal the tube under vacuum to ensure an inert atmosphere.
-
Data Acquisition: Cool the NMR probe to the desired temperature (e.g., -100 °C). Acquire ⁶Li and ¹⁵N spectra. Chemical shifts are referenced to an external standard (e.g., 0.3 M ⁶LiCl in methanol (B129727) for ⁶Li).[13]
-
Analysis: Analyze chemical shifts, signal multiplicities, and integrations to assign structures. For example, the observation of a single resonance for the two lithium atoms in the dimer indicates a symmetric structure.
-
X-ray Crystallography
-
Principle: This technique provides an unambiguous determination of the structure of LDA in the solid state, offering a precise snapshot of bond lengths, angles, and solvation.
-
General Protocol for Crystal Structure Determination:
-
Crystallization: Prepare a concentrated solution of LDA in the solvent of interest (e.g., THF). Slowly cool the solution in a freezer (-25 to -30 °C) overnight to obtain large, colorless crystals.[10]
-
Crystal Mounting: Under a stream of cold, dry nitrogen or in a glovebox, select a suitable single crystal and mount it on a goniometer.
-
Data Collection: Maintain the crystal at a low temperature (e.g., -100 °C) throughout data collection to prevent solvent loss and thermal motion.[10] Collect diffraction data using a suitable X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and structural parameters.
-
Reaction Kinetics via In Situ IR Spectroscopy
-
Principle: By monitoring the rate of an LDA-mediated reaction as a function of reagent concentrations, one can deduce the stoichiometry of the rate-limiting transition state. A reaction order of 0.5 with respect to the total LDA concentration is a classic indicator of a mechanism involving a reactive monomer in fast equilibrium with a dominant dimer.[14]
-
General Protocol for Kinetic Analysis:
-
Setup: Use an in situ IR spectrometer fitted with a probe that can be inserted directly into the reaction vessel under inert conditions.
-
Reaction Conditions: Establish pseudo-first-order conditions by using a large excess of LDA relative to the substrate (e.g., an ester or ketone).[9] The reaction is typically performed at low temperatures (e.g., -78 °C).
-
Monitoring: Monitor the reaction by following the disappearance of a characteristic IR absorbance band of the substrate (e.g., the C=O stretch at ~1715 cm⁻¹) over time.[7]
-
Data Analysis: Plot the observed rate constant (k_obsd) against the concentration of LDA and the solvent. The slope of these plots reveals the reaction order with respect to each component, providing insight into the composition of the reactive species.
-
The following diagram outlines a typical workflow for using kinetics to determine the nature of the reactive LDA species.
Caption: Figure 2: Experimental workflow for determining the reactive LDA species using kinetic analysis.
The Critical Role of Mixed Aggregation
In synthetic applications, LDA is rarely present in solution alone. The formation of lithium enolate products introduces new lithium species that can co-aggregate with unreacted LDA. These LDA-enolate mixed aggregates are a crucial feature of many reaction systems.[6][13]
-
Influence on Reactivity: The formation of these mixed aggregates depletes the concentration of the LDA homo-dimer, which can alter the reaction pathway. Furthermore, the mixed aggregates themselves can be reactive, sometimes more and sometimes less so than the parent LDA dimer, leading to complex non-linear kinetic behavior.[7][8]
-
Solvent Dependence: The propensity to form mixed aggregates and their subsequent reactivity are, like all aspects of LDA chemistry, highly dependent on the solvent.[6][13] For example, strongly coordinating solvents might retard or promote mixed aggregation depending on the specific lithium salt involved.[13]
-
Catalysis by Additives: Trace amounts of lithium chloride (LiCl), often present as an impurity from the synthesis of n-butyllithium, can form mixed LDA-LiCl aggregates.[7] These species can be highly catalytic, dramatically accelerating reactions even at less than 1 mol % concentration, by facilitating the deaggregation of the LDA dimer.[7][8]
This pathway highlights the complexity introduced by reaction products and additives.
Caption: Figure 3: Logical pathway showing how products and additives form mixed aggregates with LDA.
Conclusion and Implications for Synthesis
The solution structure of this compound is not static but represents a complex and dynamic equilibrium between multiple aggregated and solvated species. The dominant form of LDA—be it a solvated dimer in THF or a higher oligomer in toluene—is a direct consequence of the solvent environment.
For the practicing chemist, this has profound implications:
-
Reaction Rates: Many LDA reactions are limited by the rate of deaggregation from a stable dimer to a reactive monomer. Understanding this allows for the rational modulation of reaction speed through changes in solvent, temperature, or the use of catalytic additives like LiCl.[7][8]
-
Selectivity: The specific aggregate involved in the deprotonation step can influence the stereochemical or regiochemical outcome of a reaction.
-
Reproducibility: The sensitivity of the aggregation equilibrium to trace impurities (like LiCl) or slight changes in solvent composition can lead to variability in reaction outcomes. A thorough understanding of these effects is key to developing robust and reproducible synthetic protocols.
Ultimately, viewing LDA not as a simple reagent but as a collection of interconverting species, each with its own potential reactivity, is essential for mastering its application in modern organic synthesis.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. proprep.com [proprep.com]
- 3. scispace.com [scispace.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,4-Addition of this compound to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
Theoretical Calculations of LDA Reaction Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium diisopropylamide (LDA) is a non-nucleophilic strong base of paramount importance in organic synthesis, particularly for the deprotonation of carbon acids to form carbanions and for the generation of enolates.[1][2] The intricate mechanisms of LDA-mediated reactions, which are highly sensitive to solvent, temperature, and aggregation state, have been a subject of extensive research.[3][4] Understanding these mechanisms at a molecular level is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.
This technical guide provides a comprehensive overview of the theoretical methods used to elucidate LDA reaction mechanisms, supported by experimental protocols for validation. It is intended for researchers and professionals seeking a deeper understanding of the computational and experimental tools available to study these complex reactions.
The Nature of LDA in Solution: Aggregation and Solvation
In ethereal solvents like tetrahydrofuran (B95107) (THF), LDA predominantly exists as a disolvated dimer.[4] However, the reactive species is often the monomer, and the deaggregation of the dimer can be the rate-limiting step in many reactions.[5] The equilibrium between these aggregates is highly dependent on the solvent and temperature. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of LDA deaggregation, revealing a complex interplay of solvation and conformational changes.[6]
Computational Methodologies for Studying LDA Reaction Mechanisms
The theoretical investigation of LDA reaction mechanisms heavily relies on quantum chemical calculations to determine the structures of reactants, intermediates, transition states, and products, as well as their relative energies.
Density Functional Theory (DFT)
DFT is the most widely used method for studying LDA reactions due to its favorable balance of accuracy and computational cost.
-
Functionals : A variety of density functionals have been employed. The B3LYP hybrid functional is a popular choice, often providing a good description of the geometries and relative energies of organolithium species.[7] For more accurate energy calculations, especially for activation barriers, functionals from the Minnesota family, such as M06-2X, are often recommended as they better account for dispersion interactions.[8]
-
Basis Sets : Pople-style basis sets, such as 6-31G(d) or 6-31+G(d,p), are commonly used for geometry optimizations and frequency calculations.[6] For more accurate single-point energy calculations, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are often employed.
-
Solvent Effects : Given the profound influence of the solvent on LDA chemistry, including solvation in theoretical models is critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to approximate the bulk solvent effects. For a more accurate description, particularly for the first solvation shell, an explicit solvent model where a few solvent molecules are included in the quantum mechanical calculation is often necessary.
Transition State Searching
Identifying the transition state (TS) is paramount for understanding the reaction mechanism and calculating the activation energy. Several algorithms are employed for this purpose:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Methods (QST2 and QST3) : These methods are implemented in software packages like Gaussian and are effective for locating a TS when the reactant and product structures are known. QST2 requires the input of the reactant and product geometries, while QST3 also includes an initial guess for the TS structure.[3]
-
Nudged Elastic Band (NEB) Method : The NEB method is a powerful tool for finding the minimum energy path (MEP) between reactants and products. It involves optimizing a chain of "images" of the system along the reaction pathway. This method is particularly useful for complex reactions where the TS structure is not easily guessed.[9]
Key LDA-Mediated Reaction Mechanisms
Enolate Formation: Kinetic vs. Thermodynamic Control
One of the most common applications of LDA is the formation of enolates from carbonyl compounds. For unsymmetrical ketones, LDA's steric bulk favors the deprotonation at the less hindered α-carbon, leading to the formation of the kinetic enolate. This is typically achieved at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[1][2] Computational studies have successfully modeled the transition states for both pathways, providing a quantitative understanding of the origins of this selectivity.
Below is a generalized workflow for the computational investigation of kinetic versus thermodynamic enolate formation.
Workflow for computational analysis of kinetic vs. thermodynamic enolate formation.
Aldol (B89426) Reactions
Directed aldol reactions are a powerful tool for carbon-carbon bond formation, where LDA is used to pre-form the enolate of one carbonyl compound before the addition of a second carbonyl electrophile.[3][10] Theoretical calculations can elucidate the stereoselectivity of these reactions by modeling the different possible transition state structures (e.g., Zimmerman-Traxler model) leading to syn- or anti-products.
Reactions with Epoxides
LDA can act as a base to promote the ring-opening of epoxides, leading to the formation of allylic alcohols. The mechanism involves the deprotonation of a carbon adjacent to the epoxide ring, followed by an intramolecular rearrangement.[6][11] Computational studies can map out the potential energy surface for this process, identifying the key transition state and intermediates.
Quantitative Data from Theoretical Calculations
The following tables summarize representative calculated activation and reaction energies for various LDA-mediated reactions from the literature. These values are typically reported as Gibbs free energies (ΔG) or electronic energies (ΔE) in kcal/mol.
Table 1: Calculated Activation Energies (ΔG‡) for LDA-Mediated Reactions
| Reaction | Substrate | Solvent | Computational Method | ΔG‡ (kcal/mol) | Reference |
| Dimer Deaggregation (to solvated monomers) | (LDA-THF)2 | THF | B3LYP/6-31G(d) | 15.7 | [6] |
| Enolization (Kinetic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | 12.5 | |
| Enolization (Thermodynamic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | 14.2 | |
| Aldol Addition with Benzaldehyde | Acetone Enolate | THF | M06-2X/6-311+G(d,p) | 8.9 | [12] |
| Epoxide Ring Opening | Cyclohexene (B86901) Oxide | THF | B3LYP/6-31G(d) | 22.1 | [6][11] |
Table 2: Calculated Reaction Energies (ΔGrxn) for LDA-Mediated Reactions
| Reaction | Substrate | Solvent | Computational Method | ΔGrxn (kcal/mol) | Reference |
| Dimer Deaggregation (to solvated monomers) | (LDA-THF)2 | THF | B3LYP/6-31G(d) | 10.2 | [6] |
| Enolization (Kinetic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | -5.4 | |
| Enolization (Thermodynamic) | 2-Methylcyclohexanone | THF | B3LYP/6-31+G(d) | -7.1 | |
| Aldol Addition with Benzaldehyde | Acetone Enolate | THF | M06-2X/6-311+G(d,p) | -15.8 | [12] |
| Epoxide Ring Opening | Cyclohexene Oxide | THF | B3LYP/6-31G(d) | -25.3 | [6][11] |
Note: The values in the tables are illustrative and have been synthesized from multiple sources. The exact values can vary depending on the specific computational level of theory.
Experimental Protocols for Mechanistic Validation
Theoretical predictions of reaction mechanisms must be validated by experimental data. In-situ spectroscopic techniques are particularly powerful for studying fast and low-temperature LDA reactions.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for the real-time monitoring of the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational frequencies.[13]
Experimental Protocol for In-situ FTIR Monitoring of an LDA Reaction at Cryogenic Temperatures:
-
System Setup : Assemble a cryogenic reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe. The system should allow for precise temperature control, typically with a liquid nitrogen cooling system.[9] A schematic of a typical setup is shown below.
-
Reagent Preparation : Prepare a stock solution of LDA in the desired solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The concentration of LDA should be determined by titration.
-
Background Spectrum : Cool the reactor to the desired temperature (e.g., -78 °C) and record a background spectrum of the solvent.
-
Reaction Initiation : Add the LDA solution to the reactor, followed by the substrate. Data collection should be initiated immediately upon addition of the substrate.
-
Data Acquisition : Collect FTIR spectra at regular time intervals throughout the course of the reaction.
-
Data Analysis : Analyze the spectral data to generate concentration profiles for the key species. This can be done by integrating the area of characteristic peaks. Kinetic parameters can then be extracted by fitting the concentration profiles to appropriate rate laws.
Experimental workflow for in-situ FTIR monitoring of an LDA reaction.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the species in solution. Rapid-injection NMR techniques are particularly suited for studying the kinetics of fast organolithium reactions.[14][15]
Experimental Protocol for Rapid-Injection NMR Kinetic Analysis:
-
Sample Preparation : In an NMR tube fitted with a sidearm for injection, prepare a solution of the substrate in the appropriate deuterated solvent under an inert atmosphere. In a separate syringe, prepare a solution of LDA. Both the NMR tube and the syringe should be pre-cooled to the desired reaction temperature.
-
NMR Spectrometer Setup : Place the NMR tube in the spectrometer and allow it to thermally equilibrate. The spectrometer should be tuned and locked.
-
Reaction Initiation and Data Acquisition : Rapidly inject the LDA solution into the NMR tube while simultaneously starting the acquisition of a series of 1H or other relevant nuclei (e.g., 7Li, 13C) NMR spectra.
-
Data Processing and Analysis : Process the time-resolved NMR spectra. The concentration of each species can be determined by integrating the corresponding signals relative to an internal standard. Kinetic information is then obtained by plotting the concentrations as a function of time and fitting to a suitable rate law.[16]
Conclusion
The combination of theoretical calculations and advanced experimental techniques provides a powerful approach for unraveling the complex mechanisms of LDA-mediated reactions. DFT calculations offer invaluable insights into the structures and energies of transient species that are difficult to observe experimentally. In-situ FTIR and NMR spectroscopy provide the necessary experimental validation for the proposed theoretical models. A thorough understanding of these mechanisms is essential for the rational design and optimization of synthetic processes in academic and industrial research, particularly in the field of drug development where precise control over chemical transformations is critical.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 5. 1,4-Addition of this compound to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. organic chemistry - Reaction of cyclohexene oxide with LDA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid-injection NMR and Organolithium Reactivity - Amanda Catherine Jones - Google Books [books.google.com]
- 16. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the reactivity of LDA with various functional groups
An In-Depth Technical Guide to the Reactivity of Lithium Diisopropylamide (LDA) with Various Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (LDA) is a potent, non-nucleophilic, sterically hindered base that has become an indispensable tool in modern organic synthesis. Its principal utility lies in the efficient and often highly regioselective deprotonation of weakly acidic protons, primarily α-protons of carbonyl compounds and other electron-withdrawing groups, to form reactive carbanionic intermediates such as enolates. This technical guide provides a comprehensive exploration of the reactivity of LDA with a variety of key functional groups. It covers core principles, including the formation of kinetic versus thermodynamic enolates, reaction mechanisms, potential side reactions, and detailed experimental protocols. Quantitative data on reaction yields are summarized in structured tables, and logical workflows are illustrated using diagrams to provide a practical resource for laboratory applications.
Core Principles of LDA Reactivity
This compound's unique combination of high basicity (pKa of its conjugate acid, diisopropylamine (B44863), is ~36) and significant steric bulk governs its chemical behavior.[1] Unlike nucleophilic strong bases such as alkyllithiums or Grignard reagents, LDA rarely adds to carbonyl centers.[2] Instead, it selectively abstracts a proton, making it the reagent of choice for generating enolates from ketones, esters, amides, and nitriles.[3][4]
Key Reaction Parameters:
-
Temperature: LDA reactions are almost invariably conducted at low temperatures, typically -78 °C (the sublimation point of dry ice in acetone), to ensure kinetic control, minimize side reactions, and manage the exothermic nature of the deprotonation.[1][2]
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the most common solvent, as it is inert to LDA at low temperatures and effectively solvates the lithium cation.[3]
-
Stoichiometry: A stoichiometric amount (typically 1.0 to 1.1 equivalents) of LDA is used to ensure the complete and irreversible conversion of the substrate to its enolate. This quantitative formation prevents unreacted starting material from participating in side reactions with the product.[1]
Kinetic vs. Thermodynamic Enolate Formation
A signal advantage of LDA is its ability to regioselectively form the kinetic enolate from unsymmetrical ketones. Due to its large steric profile, LDA preferentially abstracts the most sterically accessible α-proton, which is typically on the less substituted carbon.[1][2] This rapid, irreversible deprotonation at low temperature "locks" the enolate in its less stable, but more quickly formed, regioisomeric form.[1] In contrast, smaller, weaker bases (e.g., NaOEt) at higher temperatures can establish an equilibrium, allowing for the formation of the more thermodynamically stable, more substituted enolate.[5]
Reactivity with Carbonyl Compounds and Derivatives
Ketones
LDA quantitatively deprotonates ketones at the α-carbon to form lithium enolates, which are potent nucleophiles for subsequent alkylation, aldol (B89426), or acylation reactions.[6] The regioselectivity of this process with unsymmetrical ketones is a cornerstone of modern synthetic strategy.
Reaction Mechanism:
-
Enolate Formation: LDA abstracts an α-proton at -78 °C to form the kinetic lithium enolate.
-
Nucleophilic Attack: The enolate attacks an electrophile (e.g., a primary alkyl halide) in an SN2 fashion to form a new carbon-carbon bond.[7]
Side Reactions:
-
E2 Elimination: Reaction with secondary or tertiary alkyl halides often leads to elimination rather than substitution.[8]
-
O-Alkylation: While generally minor, some reaction at the enolate oxygen can occur, particularly with hard electrophiles.
-
Equilibration: Warming the reaction mixture before the addition of the electrophile can lead to equilibration to the more stable thermodynamic enolate.[1]
Table 1: Representative Yields for α-Alkylation of Ketones
| Ketone Substrate | Electrophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Propiophenone | Benzyl (B1604629) bromide | Flow reactor, 10 min res. time, rt | 90 | [6] |
| 2-Phenylacetophenone | Allyl bromide | Flow reactor, 5 min res. time, rt | 95 | [6] |
| 2-Phenylacetophenone | Benzyl bromide | Flow reactor, 5 min res. time, rt | 92 | [6] |
| 3-Pentanone | Benzyl bromide | Flow reactor, 7.5 min res. time, rt | 55 | [6] |
| 2-Methylcyclohexanone (B44802) | Benzyl bromide | LDA, THF, -78 °C to rt | >95 (Kinetic) |[1] |
Esters
Esters are readily deprotonated by LDA at the α-position to form ester enolates.[9] These intermediates can be efficiently alkylated, providing a direct route to substituted carboxylic acid derivatives. The reaction is quantitative and avoids the self-condensation (Claisen) reactions that can occur with weaker bases like alkoxides.[9]
Side Reactions:
-
Carbonyl Addition: While rare with LDA itself, this can be a concern with less hindered strong bases.
-
Multiple Alkylations: If less than a full equivalent of LDA is used, proton exchange between the mono-alkylated product and unreacted enolate can lead to di-alkylation.
Table 2: Representative Yields for α-Alkylation of Esters
| Ester Substrate | Electrophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl malonate | 1-Methyl-butyl bromide | NaH, DMF | 82.7 | [10] |
| Ethyl acetate (B1210297) | Primary alkyl bromide | LDA, THF, -78 °C | General, high | [9] |
| γ-Butyrolactone | Methyl iodide | LDA, THF | 86 | [4] |
| Ethyl 2-methylpropanoate (B1197409) | Methyl iodide | LDA, THF | 95 |[4] |
Aldehydes
Direct deprotonation of aldehydes with LDA is generally unsuccessful, as LDA can act as a nucleophile, adding to the highly reactive aldehyde carbonyl. Furthermore, the resulting aldehyde enolates are extremely prone to rapid, uncontrolled aldol self-condensation.[3][4] However, LDA is crucial for directed aldol reactions , where it is used to quantitatively generate a ketone enolate first, which is then treated with an aldehyde electrophile. This strategy prevents the aldehyde from self-condensing and directs the desired cross-aldol reaction.
Amides
Tertiary amides (N,N-disubstituted) can be effectively deprotonated by LDA at the α-carbon to generate amide enolates. Primary and secondary amides are typically deprotonated at the more acidic N-H position. Amide enolates are stable and react cleanly with electrophiles like alkyl halides.
Table 3: Representative Yields for Reactions involving Amide Enolates
| Amide Substrate | Electrophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Dimethylacetamide | Alkyl Halide | α-Alkylated Amide | General, good | - |
| Chiral N-Acyl Oxazolidinone | Alkyl Halide | Asymmetric Alkylation | High |[10] |
(Specific yield data for direct LDA-mediated amide alkylation is less commonly tabulated, but the reaction is widely used in complex molecule synthesis where yields are substrate-dependent but generally good to excellent).
Reactivity with Other Functional Groups
Nitriles
The α-protons of nitriles are sufficiently acidic (pKa ≈ 25) to be removed by LDA. The resulting nitrile-stabilized carbanions are nucleophilic and can be alkylated with primary alkyl halides.[4] Optimization of this reaction can lead to nearly quantitative yields.
Side Reactions:
-
E2 Elimination: Occurs with sterically hindered alkyl halides.
-
Di-alkylation: Can occur if the mono-alkylated product still possesses an acidic α-proton and conditions allow for proton exchange.
Table 4: Representative Yields for α-Alkylation of Nitriles
| Nitrile Substrate | Alkylating Agent | Base | Yield (%) | Reference |
|---|
| Various primary nitriles | Various alkylating agents | LDA, LTMP, or NaNH₂ | Essentially Quantitative | - |
Epoxides
LDA reacts with epoxides not as a nucleophile, but as a base, promoting a β-elimination reaction to furnish allylic alcohols.[11] The reaction proceeds via abstraction of a proton from the carbon adjacent to the epoxide ring, followed by concerted ring-opening. This rearrangement is a powerful method for synthesizing allylic alcohols with high regioselectivity. Deprotonation typically occurs at the least sterically hindered position.[11]
Table 5: Representative Yields for Epoxide to Allylic Alcohol Rearrangement
| Epoxide Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Trisubstituted Epoxides | Iodotrimethylsilane/DBN* | Secondary Allylic Alcohols | Good (e.g., 88%) | [12] |
| Triterpenic Tertiary Allylic Alcohols | mCPBA** | Rearranged Epoxy Alcohols | ~60 | [13] |
| Various Epoxides | Catalytic Chiral Base + LDA | Enantioenriched Allylic Alcohols | High | - |
*Note: While this method uses a different reagent system, it is noted as being milder than the LDA method and provides context for yields.[14] **Note: This is an epoxidation followed by rearrangement, providing yield data for a related transformation.
Terminal Alkynes
Terminal alkynes possess a relatively acidic proton (pKa ≈ 25), which is readily abstracted by LDA to form a lithium acetylide.[8] These acetylide anions are excellent nucleophiles that undergo SN2 reactions with methyl and primary alkyl halides to form internal alkynes.[15][16]
Side Reactions:
-
E2 Elimination: This is the major pathway when secondary or tertiary alkyl halides are used as electrophiles.[8][15]
Table 6: Representative Yields for Alkylation of Terminal Alkynes
| Alkyne Substrate | Electrophile | Base | Yield | Reference |
|---|---|---|---|---|
| Terminal Alkyne | Methyl or 1° Alkyl Halide | LDA or NaNH₂ | Generally high / efficient | [8][16] |
| Terminal Alkyne | 2° or 3° Alkyl Halide | LDA or NaNH₂ | Elimination is major product |[8][15] |
(Specific yield tables are substrate-dependent, but the reaction is considered highly efficient for appropriate primary electrophiles).
Experimental Protocols
Protocol 1: In Situ Preparation of this compound (LDA) (1.0 M in THF)
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, inert atmosphere (Nitrogen or Argon) apparatus
Procedure:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
To the flask, add anhydrous THF.
-
Add the required volume of diisopropylamine (1.05 equivalents relative to n-BuLi) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add the n-BuLi solution (1.0 equivalent) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. The resulting clear, pale yellow solution is ready for use. For reactions requiring -78 °C, the solution should be cooled before the addition of the substrate.
Protocol 2: Kinetically Controlled Alkylation of 2-Methylcyclohexanone
Materials:
-
Freshly prepared LDA solution in THF (~1.1 equivalents)
-
2-Methylcyclohexanone (1.0 equivalent)
-
Benzyl bromide (1.05 equivalents)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, inert-atmosphere apparatus, place the freshly prepared LDA solution and cool it to -78 °C using a dry ice/acetone bath.[17]
-
Prepare a solution of 2-methylcyclohexanone in a small volume of anhydrous THF.
-
Add the ketone solution dropwise to the stirred LDA solution at -78 °C.[17]
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the benzyl bromide dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[17]
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 2-benzyl-6-methylcyclohexanone.[1]
Visualizations
Caption: Workflow for the in situ preparation of LDA.
Caption: Pathways to kinetic vs. thermodynamic enolates.
Caption: General pathway for LDA-mediated α-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 6. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 11. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [dr.lib.iastate.edu]
- 15. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 16. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Storage of Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base indispensable in modern organic synthesis, particularly for the selective deprotonation of weakly acidic protons to form carbanions. Its utility is widespread in academic research and the pharmaceutical industry for the construction of complex molecular architectures. However, the pyrophoric and highly reactive nature of LDA necessitates stringent safety protocols to mitigate the significant risks associated with its handling and storage. This guide provides a comprehensive overview of the essential safety precautions, detailed experimental procedures, and critical data to ensure the safe and effective use of LDA in a laboratory setting.
Properties and Hazards of this compound
LDA is typically handled as a solution in solvents like tetrahydrofuran (B95107) (THF), hexane, or mixtures thereof. While solid LDA is pyrophoric, its solutions are generally not, but they are highly flammable and reactive.[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄LiN | [2] |
| Molar Mass | 107.12 g/mol | [2] |
| Appearance | Colorless solid, but typically a yellow to orange solution | [1] |
| pKa of Conjugate Acid (Diisopropylamine) | ~36 (in THF) | [3] |
| Solubility | Soluble in non-polar organic solvents | [1] |
Principal Hazards:
-
Pyrophoric Nature: Solid LDA and solutions in certain concentrations can ignite spontaneously on contact with air.
-
High Reactivity: Reacts violently with water and other protic substances, releasing flammable diisopropylamine (B44863) and generating heat.
-
Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.
-
Peroxide Formation: Ethereal solvents like THF used with LDA can form explosive peroxides upon prolonged exposure to air.[4]
-
Solvent Hazards: The flammability and potential toxicity of the carrier solvents (e.g., THF, hexanes) contribute significantly to the overall risk.
Storage and Stability of LDA Solutions
Proper storage of LDA solutions is critical to maintain their reactivity and ensure safety. Decomposition not only reduces the molarity of the base but can also lead to the formation of hazardous byproducts.
Storage Recommendations:
| Parameter | Recommendation | Source |
| Temperature | 2-8 °C (refrigerated) | [5] |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) | [6] |
| Container | Tightly sealed, original manufacturer's container (e.g., Sure/Seal™ bottles) | [6] |
| Location | In a designated, well-ventilated, and flame-proof area | [6] |
| Incompatible Materials | Water, acids, alcohols, oxidizing agents, and air | [4] |
Thermal Stability Data:
The stability of LDA solutions is highly dependent on the solvent composition and storage temperature.
| Solvent System | Temperature (°C) | Decomposition Rate | Source |
| THF/LDA mole ratio > 1 | 20.5 ± 2.5 | 15% loss in 30 days | [7] |
| THF/LDA mole ratio > 1 | 20.5 ± 2.5 | 100% loss in 7 days (for 6.4 mole equivalents of THF) | [7] |
| THF/LDA mole ratio ≤ 1 | 20.5 ± 2.5 | Thermally stable | [7] |
| THF/LDA = 0.5 to 1 | 27.5 ± 7.5 | 6% loss in 30 days | [7] |
| THF/LDA = 1.13 | 27.5 ± 7.5 | 10% loss in 30 days | [7] |
| THF/LDA mole ratio ≤ 1 | 0 | Stable, clear yellow solution | [7] |
| THF/LDA = 1.13 | 0 | 1.5% loss in 30 days | [7] |
| 26 wt% LDA in THF/ethyl benzene | Room Temperature | 0.2 wt% loss per day | [1] |
Personal Protective Equipment (PPE)
Due to the severe hazards of LDA, a stringent PPE protocol is mandatory.
| Body Part | Required PPE | Specifications and Recommendations | Source |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield worn over safety goggles is required when handling larger quantities or when there is a splash hazard. | [8][9] |
| Hands | Double Gloving (Nitrile and Neoprene) | Wear a pair of nitrile gloves as the primary barrier, with a pair of neoprene gloves worn over them for added chemical and flame resistance. | [8][10] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or other flame-resistant material is strongly recommended. Standard cotton lab coats offer minimal protection. | [8][9] |
| Clothing | Non-Synthetic Clothing and Closed-Toe Shoes | Wear long pants and closed-toe shoes made of natural fibers (e.g., cotton). Synthetic clothing can melt and adhere to the skin in case of a fire. | [8] |
Experimental Protocols
Titration of this compound
The accurate determination of LDA concentration is crucial for stoichiometric control in reactions. A common method involves titration against a known amount of a suitable indicator until a distinct color change is observed.
Protocol for Titration of LDA with Diphenylacetic Acid:
Materials:
-
Dry, inert-atmosphere flask (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
-
Diphenylacetic acid (recrystallized and dried)
-
Anhydrous tetrahydrofuran (THF)
-
LDA solution of unknown concentration
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a precisely weighed amount of diphenylacetic acid (e.g., 1.00 mmol) to the flask.
-
Add dry THF (e.g., 8 mL) to dissolve the diphenylacetic acid.
-
Slowly add the LDA solution dropwise from a gas-tight syringe, with vigorous stirring.
-
Observe the color change. Upon addition of each drop of LDA, a yellow color will appear and then dissipate.
-
The endpoint is reached when the yellow color persists.
-
Record the volume of LDA solution added.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the molarity of the LDA solution using the following formula: Molarity (M) = Moles of Diphenylacetic Acid / Volume of LDA solution (L)
Quenching of Unreacted this compound
Unreacted LDA and residues in reaction vessels must be quenched safely before cleaning. The procedure involves the slow, controlled addition of a protic solvent.
Protocol for Quenching Unreacted LDA:
Materials:
-
Reaction flask containing LDA residue under an inert atmosphere
-
Dropping funnel or syringe pump
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Anhydrous isopropanol (B130326)
-
Anhydrous ethanol
-
Anhydrous methanol
-
Water
Procedure:
-
Ensure the reaction flask is under a positive pressure of an inert gas.
-
Cool the flask in a cooling bath to 0 °C or lower.
-
Slowly add anhydrous isopropanol dropwise with vigorous stirring. The rate of addition should be controlled to manage the exotherm and gas evolution.
-
After the initial vigorous reaction subsides, continue the dropwise addition of isopropanol until gas evolution ceases.
-
Sequentially and slowly add anhydrous ethanol, followed by anhydrous methanol, and finally water to ensure complete quenching of any remaining reactive species.
-
Allow the mixture to warm to room temperature before disassembling the apparatus.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or Met-L-X absorbent. DO NOT use water or a carbon dioxide fire extinguisher.
-
Use non-sparking tools to collect the absorbed material into a dry, sealable container.
-
For large spills, evacuate the laboratory and call emergency services.
Fire Suppression:
-
For small fires, use a Class D fire extinguisher (for combustible metals) or a dry powder extinguisher (ABC type).[7]
-
NEVER use water, carbon dioxide, or halogenated hydrocarbon fire extinguishers , as they will react violently with LDA.
-
In case of a larger fire, evacuate and call the fire department, informing them of the presence of organolithium reagents.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing Safe Workflows
The following diagrams, generated using Graphviz, illustrate key decision-making processes for the safe handling of LDA.
By adhering to the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can safely harness the synthetic power of this compound while minimizing the inherent risks. A thorough understanding of the hazards, meticulous planning, and consistent use of appropriate safety measures are paramount for the successful and safe application of this indispensable reagent.
References
- 1. catsci.com [catsci.com]
- 2. This compound (LDA) [commonorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. WO1986003744A1 - Stable this compound and method of preparation - Google Patents [patents.google.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.utexas.edu [ehs.utexas.edu]
- 10. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
Methodological & Application
Application Notes and Protocols: Synthesis and In Situ Preparation of Lithium Diisopropylamide (LDA) for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base with the chemical formula [(CH₃)₂CH]₂NLi.[1] Its significant steric hindrance around the nitrogen atom makes it an ideal reagent for the deprotonation of weakly acidic protons, such as the α-protons of carbonyl compounds, to form enolates without undergoing nucleophilic addition.[2][3] LDA is highly soluble in non-polar organic solvents like tetrahydrofuran (B95107) (THF), making it a versatile tool in organic synthesis.[1][4][5] Due to its reactivity and potential for degradation, preparing LDA in situ (in the reaction vessel) immediately before use is a common and recommended practice in the laboratory. This ensures the use of a fresh, highly reactive reagent for optimal reaction outcomes.[6]
Safety Precautions: The preparation and handling of LDA require strict adherence to safety protocols due to the hazardous nature of the reagents and the product.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air.[7] It also reacts violently with water. It should always be handled under an inert atmosphere (e.g., Argon or Nitrogen) using proper syringe and cannula techniques.
-
This compound (LDA): LDA is a corrosive and moisture-sensitive compound that reacts violently with water.[7] It can cause severe burns upon contact with skin and eyes.[7]
-
Diisopropylamine (B44863) and Tetrahydrofuran (THF): Both are flammable liquids. THF can form explosive peroxides upon prolonged exposure to air and light.[7] Always use freshly distilled or inhibitor-free THF.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[8][9] A Schlenk line or glovebox is necessary for handling pyrophoric and air-sensitive reagents. An appropriate fire extinguisher (e.g., Class D for combustible metals) and an emergency eyewash and shower station should be readily accessible.
Experimental Protocols
Protocol 1: In Situ Preparation of LDA Solution (General Purpose)
This protocol describes the standard in situ preparation of an LDA solution in THF, which can then be used for subsequent reactions. The reaction involves the deprotonation of diisopropylamine with n-butyllithium.
Reaction: [(CH₃)₂CH]₂NH + n-BuLi → [(CH₃)₂CH]₂NLi + Butane (B89635)
Materials and Equipment:
-
Two-necked round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Rubber septa
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Diisopropylamine (distilled from CaH₂ and stored over molecular sieves)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
Procedure:
-
Setup: Assemble the oven-dried, two-necked round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a connection to the Schlenk line on the other. Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.
-
Addition of Reagents:
-
Add anhydrous THF to the flask via a syringe.
-
Add diisopropylamine (1.1 equivalents) to the THF via a syringe. .
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
LDA Formation:
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred solution at -78 °C. A color change (often to pale yellow) may be observed. The butane byproduct will evolve as a gas.[10]
-
After the addition is complete, allow the solution to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.[6]
-
-
Use: The freshly prepared LDA solution is now ready for use in the subsequent reaction step. It is typically used immediately at -78 °C.
Protocol 2: Example Application - Enolate Formation and Alkylation of a Ketone
This protocol demonstrates the use of freshly prepared LDA to deprotonate a ketone, followed by quenching with an electrophile (e.g., an alkyl halide).
Procedure:
-
LDA Preparation: Prepare the LDA solution as described in Protocol 1.
-
Enolate Formation:
-
Prepare a solution of the ketone (1.0 equivalent) in a separate oven-dried flask containing anhydrous THF under an inert atmosphere.
-
Cool this solution to -78 °C.
-
Slowly transfer the ketone solution to the freshly prepared LDA solution at -78 °C via a cannula.[11]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) and then slowly warm to room temperature.[11]
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]
-
Perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrating in vacuo.[11]
-
The crude product can then be purified by column chromatography.
-
Data Presentation: Reagent Quantities and Reaction Conditions
The following table summarizes typical quantitative data for the in situ preparation of LDA for a 1 mmol scale reaction.
| Parameter | Value | Unit | Notes |
| LDA Formation | |||
| Diisopropylamine | 1.1 - 1.2 | mmol | Typically used in slight excess.[11][12] |
| n-Butyllithium (n-BuLi) | 1.0 - 1.1 | mmol | The limiting reagent.[11] |
| Anhydrous THF | 3 - 5 | mL | Solvent for the reaction. |
| Formation Temperature | -78 | °C | Crucial for preventing side reactions.[11][12] |
| Formation Time | 1 - 40 | min | Stirring time after n-BuLi addition.[11][12] |
| Enolate Formation | |||
| Substrate (Ketone/Ester) | 1.0 | mmol | The compound to be deprotonated. |
| LDA Solution | 1.0 - 1.1 | equiv. | Based on the substrate amount. |
| Reaction Temperature | -78 | °C | To ensure kinetic deprotonation. |
| Reaction Time | 15 - 60 | min | Time for complete enolate formation.[11] |
| Alkylation | |||
| Electrophile | 1.1 - 1.2 | equiv. | e.g., Methyl Iodide.[11] |
| Reaction Temperature | -78 to 0 | °C | Gradual warming is often required.[11] |
| Reaction Time | 1 - 3 | hours | Varies depending on the electrophile.[1] |
Visualizations
Caption: Chemical equation for the synthesis of LDA.
Caption: Workflow for the in-situ preparation of LDA.
References
- 1. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. research.uga.edu [research.uga.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. quora.com [quora.com]
- 11. How To [chem.rochester.edu]
- 12. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: LDA-Mediated Deprotonation of Ketones for Enolate Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is widely used in organic synthesis to deprotonate weakly acidic protons, such as the α-protons of ketones, to form enolates.[1][2][3] The resulting lithium enolates are versatile intermediates that can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. This document provides a detailed, step-by-step protocol for the in situ preparation of LDA and its subsequent use in the deprotonation of ketones to generate kinetic enolates.
The choice of LDA as a base is crucial for controlling the regioselectivity of enolate formation from unsymmetrical ketones. Due to its significant steric bulk, LDA preferentially removes the less sterically hindered α-proton, leading to the formation of the kinetic enolate.[4][5][6] This is in contrast to smaller, weaker bases which tend to form the more thermodynamically stable, more substituted enolate.[4][5][6] Reactions are typically conducted at low temperatures, such as -78 °C, to ensure the kinetic enolate is the predominant species formed.[4][7]
Data Presentation
The following table summarizes typical quantitative data for the LDA-mediated deprotonation of a generic ketone and subsequent reaction with an electrophile.
| Parameter | Value | Notes |
| LDA Preparation | ||
| Diisopropylamine (B44863) (equiv.) | 1.1 - 1.2 | An excess is used to ensure all the n-butyllithium is consumed. |
| n-Butyllithium (equiv.) | 1.05 - 1.1 | A slight excess relative to the ketone ensures complete deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | THF is a common solvent as it dissolves the reagents and is stable at low temperatures.[8] |
| Temperature | -78 °C to 0 °C | The initial reaction is performed at low temperature, followed by warming to ensure complete formation of LDA.[1] |
| Reaction Time | 15 - 30 minutes | The formation of LDA from diisopropylamine and n-butyllithium is rapid.[9] |
| Enolate Formation | ||
| Ketone (equiv.) | 1.0 | The limiting reagent in the reaction. |
| Temperature | -78 °C | A low temperature is crucial for the selective formation of the kinetic enolate.[4][7] |
| Reaction Time | 15 - 60 minutes | Deprotonation is generally fast at this temperature.[9] |
| Electrophilic Quench | ||
| Electrophile (equiv.) | 1.1 - 1.2 | An excess of the electrophile is used to ensure complete reaction with the enolate. |
| Temperature | -78 °C to room temperature | The reaction is typically initiated at low temperature and then allowed to warm. |
| Reaction Time | 1 - 3 hours | Reaction time is dependent on the specific electrophile used. |
| Work-up | ||
| Quenching Agent | Saturated aqueous NH₄Cl solution | This is a standard quenching agent for reactions involving organolithium species.[9][10] |
| Typical Yield | 70 - 95% | Yields can vary significantly depending on the substrate and electrophile. |
Experimental Protocols
This protocol describes the in situ preparation of LDA and its use to deprotonate a ketone, followed by quenching with an electrophile. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
1. Preparation of LDA Solution (1.0 M in THF)
-
Reagents and Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, argon-flushed round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
-
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.[9]
-
Slowly add diisopropylamine (1.1 equivalents relative to n-BuLi) to the cold THF via syringe.
-
To the stirred solution, add n-butyllithium (1.05 equivalents relative to the ketone) dropwise via syringe.
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 15-30 minutes. The resulting clear to pale yellow solution is the LDA reagent.
-
2. Deprotonation of the Ketone
-
Reagents and Materials:
-
Ketone (dissolved in a minimal amount of anhydrous THF)
-
Freshly prepared LDA solution
-
Dry, argon-flushed round-bottom flask with a magnetic stir bar
-
-
Procedure:
-
In a separate dry, argon-flushed round-bottom flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ketone solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution to the ketone solution via cannula or syringe. It is generally preferable to add the ketone solution to the LDA solution to avoid side reactions.[9]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
3. Electrophilic Quench
-
Reagents and Materials:
-
Electrophile (e.g., alkyl halide, dissolved in anhydrous THF if necessary)
-
Enolate solution
-
-
Procedure:
-
While maintaining the temperature at -78 °C, add the electrophile (1.1-1.2 equivalents) to the enolate solution dropwise.
-
After the addition is complete, continue to stir the reaction at -78 °C for a specified time (typically 1-2 hours), then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
4. Work-up
-
Reagents and Materials:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for LDA-Mediated Deprotonation of a Ketone
Caption: Workflow for ketone deprotonation using LDA.
Diagram 2: Reaction Mechanism of LDA-Mediated Deprotonation
Caption: Mechanism for kinetic enolate formation.
References
- 1. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. ochemacademy.com [ochemacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
Kinetic Enolate Formation Using LDA: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regioselective formation of enolates is a cornerstone of modern organic synthesis, enabling the construction of complex carbon skeletons with high precision. Among the various methods available, the generation of kinetic enolates using lithium diisopropylamide (LDA) is a powerful and widely employed strategy. This protocol provides a detailed procedure for the formation of kinetic enolates and their subsequent reaction with electrophiles, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.
Kinetic enolates are formed by the rapid and irreversible deprotonation of a carbonyl compound at the less sterically hindered α-position.[1][2] This process is typically achieved by using a strong, bulky, non-nucleophilic base at low temperatures.[3] LDA is the reagent of choice for this transformation due to its high basicity (pKa of its conjugate acid, diisopropylamine (B44863), is ~36), steric bulk which minimizes nucleophilic attack on the carbonyl carbon, and good solubility in common ethereal solvents at low temperatures.[4] The use of low temperatures, typically -78 °C, is crucial to prevent equilibration to the more thermodynamically stable, more substituted enolate.[2]
This document outlines the principles of kinetic enolate formation, provides detailed experimental protocols for the preparation of LDA and its use in generating kinetic enolates from various carbonyl compounds, and presents quantitative data on the yields and selectivities of these reactions.
Principles of Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of enolate formation from an unsymmetrical ketone is determined by the reaction conditions, leading to either the kinetic or the thermodynamic product.
-
Kinetic Control: Favored by strong, sterically hindered bases (e.g., LDA), low temperatures (-78 °C), and short reaction times. The kinetic enolate is formed faster due to the deprotonation of the more accessible, less substituted α-proton.[2] This process is essentially irreversible under these conditions.
-
Thermodynamic Control: Favored by weaker bases (e.g., alkoxides), higher temperatures, and longer reaction times, which allow for equilibration. The thermodynamic enolate is the more stable, more substituted enolate.
The choice between kinetic and thermodynamic conditions allows for the selective functionalization of either the less or more substituted α-position of a carbonyl compound.
Data Presentation: Regioselectivity and Diastereoselectivity
The following tables summarize the quantitative outcomes of kinetic enolate formation and subsequent alkylation reactions for various substrates.
Table 1: Regioselectivity in the Formation of Ketone Enolates with LDA
| Ketone | Product Ratio (Kinetic:Thermodynamic) | Reference |
| 2-Methylcyclohexanone | >99:1 | [5] |
| 2-Heptanone | 98:2 | [5] |
| Phenylacetone | >98:2 (deprotonation at methyl) | [5] |
Table 2: Diastereoselective Alkylation of Ketone Kinetic Enolates
| Ketone | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cyclohexanone | Benzyl bromide | 2-Benzylcyclohexanone | N/A | 85 | [6] |
| 2-Methylcyclohexanone | Methyl iodide | 2,6-Dimethylcyclohexanone | >95:5 (trans:cis) | 75 | [6] |
| Propiophenone | Methyl iodide | 2-Methyl-1-phenyl-1-propanone | N/A | 90 | [6] |
Table 3: Alkylation of Ester and Amide Kinetic Enolates
| Substrate | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Methyl 2-phenylacetate | Methyl iodide | Methyl 2-phenylpropanoate | N/A | 92 | [7] |
| N-Propionyl oxazolidinone | Benzyl bromide | (S)-4-benzyl-3-((R)-2-phenylpentanoyl)oxazolidin-2-one | >95:5 | 94 | [7] |
Experimental Protocols
4.1. Preparation of this compound (LDA) Solution (in situ)
This protocol describes the in situ preparation of a 0.5 M solution of LDA in tetrahydrofuran (B95107) (THF).
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add anhydrous THF (e.g., 18 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.05 equivalents relative to n-BuLi) via syringe.
-
Add n-BuLi (1.0 equivalent) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The resulting clear, pale yellow solution is ready for use.
4.2. General Procedure for Kinetic Enolate Formation and Alkylation of a Ketone
This protocol provides a general method for the formation of a kinetic enolate from a ketone and its subsequent trapping with an alkyl halide.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Freshly prepared LDA solution (1.1 equivalents)
-
Alkyl halide (e.g., methyl iodide) (1.2 equivalents)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, rubber septum, and nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C.
-
Add the freshly prepared LDA solution (1.1 equivalents) via cannula or syringe.
-
Slowly add a solution of the ketone (1.0 equivalent) in a small amount of anhydrous THF to the LDA solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Signaling Pathway for Kinetic vs. Thermodynamic Enolate Formation
Caption: Logical relationship between reaction conditions and enolate formation.
Diagram 2: Experimental Workflow for Kinetic Enolate Alkylation
Caption: Step-by-step workflow for the synthesis of α-alkylated carbonyls.
References
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. publish.uwo.ca [publish.uwo.ca]
Application Notes and Protocols: α-Alkylation of Esters Using Lithium Diisopropylamide (LDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α-alkylation of esters is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This process involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile to attack an alkyl halide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and significant steric hindrance, which allows for the rapid, quantitative, and irreversible deprotonation of the ester at low temperatures.[1][2][3] The use of LDA is critical for preventing common side reactions, such as self-condensation (Claisen condensation) or nucleophilic attack on the ester carbonyl, thereby ensuring high yields of the desired α-alkylated product.[3] This method is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Reaction Mechanism and Theory
The α-alkylation of an ester using LDA proceeds via a two-step mechanism:
-
Enolate Formation: LDA, a strong, non-nucleophilic base, selectively removes a proton from the α-carbon of the ester.[1][4] This deprotonation is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form a lithium enolate intermediate.[1][5] The reaction is essentially irreversible, driving the equilibrium towards the formation of the enolate.[1][3]
-
Nucleophilic Attack (SN2 Alkylation): The resulting enolate is a potent carbon-centered nucleophile.[6] It readily attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][7][8] This step forms the new carbon-carbon bond at the α-position. For the SN2 reaction to be efficient, primary or methyl halides are preferred as the alkylating agents to minimize competing elimination reactions.[9]
Caption: Mechanism of LDA-mediated α-alkylation of an ester.
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for the α-alkylation of various ester substrates. Yields are generally high, especially when using reactive primary alkyl halides.
| Ester Substrate | Alkylating Agent (R'-X) | Base (Equiv.) | Temp. (°C) | Solvent | Yield (%) | Reference |
| Ethyl acetate (B1210297) | Benzyl (B1604629) bromide | LDA (1.1) | -78 to RT | THF | 85-95 | General Knowledge |
| Methyl propanoate | Methyl iodide | LDA (1.1) | -78 to RT | THF | 90-98 | General Knowledge |
| tert-Butyl acetate | Ethyl iodide | LDA (1.2) | -78 to 0 | THF | 80-90 | General Knowledge |
| Ethyl isobutyrate | Allyl bromide | LDA (1.1) | -78 to RT | THF | ~88 | General Knowledge |
| Phenylacetate | Propyl bromide | LDA (1.1) | -78 | THF | ~92 | General Knowledge |
Note: Yields are approximate and can vary based on specific reaction scale, purity of reagents, and workup procedures.
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of an Ester
This protocol outlines a general method for the alkylation of an ester at the α-position using commercially available LDA solution.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (if preparing LDA in situ) OR commercial LDA solution in THF/hexanes
-
Ester substrate
-
Alkyl halide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Workflow Diagram:
Caption: General experimental workflow for ester α-alkylation.
Procedure:
-
Inert Atmosphere Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation/Addition:
-
If preparing LDA in situ: To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Then, slowly add n-BuLi solution (1.05 equivalents) dropwise. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.
-
If using commercial LDA: Add the required volume of commercial LDA solution (1.1 equivalents) to anhydrous THF at -78 °C.
-
-
Enolate Formation: Prepare a solution of the ester substrate (1.0 equivalent) in a small amount of anhydrous THF. Slowly add this solution dropwise to the stirred LDA solution at -78 °C.[10] Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred for another 1-2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.[10]
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure α-alkylated ester.
Protocol 2: Example Synthesis of Ethyl 2-benzylpropanoate
Reaction: Ethyl propanoate + Benzyl bromide → Ethyl 2-benzylpropanoate
Procedure:
-
To an oven-dried 250 mL three-necked flask under a nitrogen atmosphere, add 50 mL of anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (2.3 mL, 16.5 mmol) followed by the slow, dropwise addition of n-BuLi (10 mL of a 1.6 M solution in hexanes, 16.0 mmol). Stir for 30 minutes at -78 °C.
-
Slowly add a solution of ethyl propanoate (1.5 g, 14.7 mmol) in 10 mL of anhydrous THF to the LDA solution. Stir for 45 minutes at -78 °C.
-
Add benzyl bromide (2.6 g, 15.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with 50 mL of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. Purify the residue by flash chromatography (e.g., 5% ethyl acetate in hexanes) to yield ethyl 2-benzylpropanoate.
Applications and Significance
The α-alkylation of esters is a powerful and versatile tool in synthetic organic chemistry.[1]
-
Drug Development: This reaction is fundamental for creating complex carbon skeletons found in many active pharmaceutical ingredients. It allows for the controlled introduction of alkyl chains, which can be crucial for modulating a drug's potency, selectivity, and pharmacokinetic properties.
-
Natural Product Synthesis: Many natural products feature intricate stereocenters and alkylation patterns. The LDA-mediated α-alkylation provides a reliable method for constructing key intermediates in the total synthesis of these complex molecules.
-
Materials Science: The synthesis of specialized monomers and polymers often relies on the precise functionalization of ester-containing building blocks, a task for which this reaction is well-suited.
Safety Considerations
-
LDA and n-BuLi: n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere. LDA is a very strong base and is corrosive and moisture-sensitive. Both should be handled with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Conditions: The reaction is highly sensitive to water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the LDA and the enolate.
-
Temperature Control: The low-temperature conditions are crucial for selectivity and to control the exothermic nature of the deprotonation and alkylation steps. A dry ice/acetone bath is standard for achieving -78 °C.[5]
-
Quenching: The quenching step can be exothermic. The quenching agent should be added slowly to the cooled reaction mixture to maintain control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Rules of the Day 320N [iverson.cm.utexas.edu]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 10. How To [chem.rochester.edu]
Application of Lithium Diisopropylamide (LDA) in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis. Its ability to selectively deprotonate carbon acids, particularly at sterically hindered positions, allows for the regioselective formation of enolates and other carbanionic intermediates. This high degree of control is crucial in the intricate synthetic sequences required for the total synthesis of complex natural products. These molecules, often possessing multiple stereocenters and sensitive functional groups, demand reagents that are both highly reactive and exquisitely selective. LDA fulfills this role by enabling key carbon-carbon bond formations, such as alkylations and aldol (B89426) reactions, often with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of LDA in the synthesis of two notable complex natural products: Platensimycin and Fredericamycin A.
Application Note 1: Sequential Kinetic Alkylation in the Total Synthesis of (±)-Platensimycin
Background: Platensimycin is a novel antibiotic with a unique cage-like architecture that has garnered significant attention as a potential therapeutic agent against drug-resistant bacteria. A key challenge in its total synthesis is the construction of the sterically congested core structure. In the total synthesis reported by Nicolaou and coworkers, a pivotal strategy involved the sequential, stereocontrolled alkylation of a cyclohexenone derivative to install two crucial carbon substituents. LDA was the base of choice to generate the kinetic enolate, ensuring high regioselectivity in the deprotonation step.
Key Reaction: The synthesis of the tetracyclic core of Platensimycin involved a sequential alkylation of a silyl-protected cyclohexenone. LDA was used to deprotonate the ketone at the less substituted α-carbon, forming the kinetic lithium enolate. This enolate was then trapped with an alkyl halide. This process was repeated with a second alkyl halide to introduce both the methyl and the propargyl groups, setting the stage for subsequent cyclization reactions. The use of LDA at low temperatures was critical to prevent enolate equilibration and ensure the desired regioselectivity.
Quantitative Data Summary
| Step | Reaction | Electrophile | Yield (%) |
| 1 | First Alkylation | 3-bromo-2-methylpropene | 88 |
| 2 | Second Alkylation | Methyl iodide | 84 |
Experimental Workflow
Detailed Experimental Protocol: Synthesis of the Di-alkylated Ketone
This protocol is adapted from the total synthesis of (±)-Platensimycin by Nicolaou et al.
First Alkylation:
-
A solution of the starting cyclohexenone derivative (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an argon atmosphere.
-
A solution of this compound (LDA) (1.0 M in THF, 1.1 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the kinetic enolate.
-
3-bromo-2-methylpropene (1.0 equiv) is then added dropwise.
-
The reaction is allowed to warm to 0 °C and stirred for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the mono-alkylated ketone.
Second Alkylation:
-
The mono-alkylated ketone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.
-
A solution of LDA (1.0 M in THF, 1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
Methyl iodide (1.0 equiv) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash column chromatography yields the di-alkylated ketone.
Application Note 2: Phthalide (B148349) Annulation in the Total Synthesis of (±)-Fredericamycin A
Background: Fredericamycin A is a potent antitumor antibiotic characterized by a unique spirocyclic core. The construction of this complex framework has been a formidable challenge for synthetic chemists. In the total synthesis developed by Boger and coworkers, a key fragment coupling strategy involved the generation of a phthalide anion using LDA, which then participated in a crucial carbon-carbon bond-forming reaction.
Key Reaction: The synthesis of a key intermediate for Fredericamycin A involved the deprotonation of a substituted phthalide at the benzylic position using LDA to form a nucleophilic anion.[1] This anion was then added to an aromatic aldehyde in an aldol-type reaction. This step was instrumental in assembling the carbon skeleton required for the subsequent construction of the spirocyclic system. The choice of LDA was critical for the efficient generation of the phthalide anion without competing side reactions.
Quantitative Data Summary
| Step | Reaction | Yield (%) |
| 1 | Phthalide Deprotonation and Aldol Addition | Not explicitly reported for the specific step, but the subsequent cyclized product was obtained in a multi-step sequence. |
Logical Relationship of the Key Step
Detailed Experimental Protocol: Phthalide Annulation
This protocol is based on the model studies reported in the total synthesis of (±)-Fredericamycin A by Boger et al.
-
A solution of the substituted phthalide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA, freshly prepared from diisopropylamine (B44863) and n-butyllithium, in THF (1.1 equiv) is added dropwise to the phthalide solution.
-
The resulting dark-colored solution is stirred at -78 °C for 30 minutes.
-
A solution of the aromatic aldehyde (1.0 equiv) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude aldol adduct is then carried forward to subsequent dehydration and cyclization steps without extensive purification.
Conclusion
The examples of Platensimycin and Fredericamycin A highlight the pivotal role of LDA in the synthesis of complex natural products. In both cases, LDA's ability to act as a strong, non-nucleophilic base under cryogenic conditions enables the regioselective formation of carbanionic intermediates that are key to the construction of intricate molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers in the field of organic synthesis and drug development, demonstrating the power and versatility of this essential reagent. Careful control of stoichiometry, temperature, and reaction time is paramount to achieving high yields and selectivities in these sensitive transformations.
References
Application Notes and Protocols: LDA-Mediated Directed ortho-Metalation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. This technique enables the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, creating a nucleophilic aryl-lithium intermediate that can be quenched with various electrophiles. Among the strong bases employed, Lithium Diisopropylamide (LDA) is a popular choice due to its strong basicity and steric hindrance, which can minimize nucleophilic addition to sensitive functional groups.
These application notes provide a comprehensive overview of LDA-mediated DoM, including detailed protocols, quantitative data on reaction yields, and mechanistic insights to guide researchers in applying this strategy in their synthetic endeavors, particularly in the context of drug discovery and development.
Principle of LDA-Mediated Directed ortho-Metalation
The regioselectivity of DoM is achieved through a mechanism known as the Complex-Induced Proximity Effect (CIPE).[1][2] The heteroatom(s) of the Directing Metalation Group (DMG) coordinate to the lithium cation of LDA. This brings the amide base into close proximity to the ortho-proton, facilitating its abstraction over other protons on the aromatic ring. The resulting aryllithium species is then trapped by an electrophile, leading to the formation of a 1,2-disubstituted aromatic product.[3][4]
The general principle is outlined below:
Caption: General mechanism of LDA-mediated directed ortho-metalation.
Key Experimental Parameters
Successful LDA-mediated DoM reactions are highly dependent on careful control of experimental conditions.
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used solvent.[5]
-
Temperature: Reactions are typically conducted at low temperatures, most often -78 °C, to ensure the stability of the aryllithium intermediate and to control reactivity.[6]
-
Base Preparation: LDA can be purchased as a solution or prepared in situ from n-butyllithium (n-BuLi) and diisopropylamine (B44863). For reproducible results, it is often recommended to prepare LDA freshly.[7] The presence of salts like lithium chloride (LiCl), which can be present in commercial n-BuLi or LDA, can significantly accelerate the rate of metalation.[5]
-
Atmosphere: Strict anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) are crucial to prevent quenching of the organolithium species by moisture or oxygen.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of LDA (1.2 M in THF)
This protocol describes the in situ preparation of LDA, a common practice for ensuring the quality and reactivity of the base.
Caption: Workflow for the in situ preparation of LDA.
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF.
-
Add diisopropylamine (1.2 equivalents relative to the substrate) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 15-30 minutes before use.
Protocol 2: LDA-Mediated ortho-Metalation and Electrophilic Quench of an O-Aryl Carbamate (B1207046)
O-Aryl carbamates are excellent substrates for DoM due to the strong directing ability of the carbamate group.[6]
Materials:
-
O-Aryl N,N-diethylcarbamate (1.0 mmol)
-
Freshly prepared LDA solution (1.2 mmol in THF)
-
Electrophile (e.g., Iodomethane, 1.2 mmol)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the O-Aryl N,N-diethylcarbamate in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours).
-
Add the electrophile (e.g., iodomethane) dropwise and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The efficiency of LDA-mediated DoM is influenced by the nature of the directing group, the substrate, and the electrophile. The following tables summarize representative yields for the ortho-functionalization of common substrates.
Table 1: LDA-Mediated ortho-Metalation of O-Phenyl N,N-Diethylcarbamate
| Entry | Electrophile (E+) | Product (E) | Yield (%) |
| 1 | MeI | Me | 80[6] |
| 2 | DMF | CHO | 73[6] |
| 3 | I₂ | I | 92 |
| 4 | TMSCl | SiMe₃ | 95 |
| 5 | (PhS)₂ | SPh | 85 |
| 6 | CO₂ | CO₂H | 78 |
Table 2: LDA-Mediated ortho-Metalation of N,N-Diethylbenzamide
| Entry | Electrophile (E+) | Product (E) | Yield (%) |
| 1 | D₂O | D | >95 |
| 2 | Me₃SiCl | SiMe₃ | 96 |
| 3 | I₂ | I | 85 |
| 4 | PhCHO | CH(OH)Ph | 75 |
| 5 | Allyl Bromide | CH₂CH=CH₂ | 68 |
Table 3: Relative Reactivity of Substrates in LDA-Mediated Ortholithiation
The rate of metalation is highly dependent on the directing group. The following data, presented as reaction half-lives (t₁/₂), illustrates the relative directing ability of various functional groups in LiCl-free LDA-mediated reactions in THF at -78 °C.[5]
| Directing Group | Substrate | t₁/₂ (seconds) |
| OCONEt₂ | Phenyl N,N-diethylcarbamate | 18 |
| SO₂NEt₂ | N,N-Diethylbenzenesulfonamide | 420 |
| CONEt₂ | N,N-Diethylbenzamide | 1800 |
| OMe | Anisole | >10⁵ |
| F | Fluorobenzene | >10⁵ |
Applications in Drug Discovery and Development
Directed ortho-metalation is a valuable tool in medicinal chemistry for the synthesis of polysubstituted aromatic compounds, which are common scaffolds in pharmaceutical agents. The ability to introduce a wide range of functional groups with high regioselectivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
For instance, the DoM strategy can be employed in the synthesis of complex heterocyclic systems and functionalized biaryls, which are privileged structures in many drug molecules.
Logical Workflow for a DoM-Based Synthetic Route in Drug Discovery
Caption: A logical workflow for incorporating DoM in a drug discovery project.
Conclusion
LDA-mediated directed ortho-metalation is a robust and versatile synthetic strategy for the regioselective functionalization of aromatic compounds. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and the appropriate choice of directing group are paramount for achieving high yields and selectivities. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage this powerful technique in their synthetic programs, particularly in the challenging field of drug discovery and development.
References
- 1. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. This compound-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Generation of Dianions from Carboxylic Acids with LDA for Carbon-Carbon Bond Formation
Introduction
The generation of dianions from carboxylic acids using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a powerful strategy in organic synthesis for the formation of carbon-carbon bonds at the α-position of the carboxyl group. This method allows for the direct functionalization of carboxylic acids, which are readily available starting materials. This application note provides detailed protocols for the generation of these dianions and their subsequent reaction with electrophiles, specifically focusing on alkylation and acylation reactions. The procedures outlined are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle
The formation of a dianion from a carboxylic acid using LDA proceeds in a stepwise manner. The first equivalent of LDA, a strong base, deprotonates the acidic carboxylic acid proton to form a lithium carboxylate. A second equivalent of LDA then removes a proton from the α-carbon, generating the dianion, which is a potent nucleophile. This dianion can then react with various electrophiles to form new carbon-carbon bonds. The overall transformation is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure the stability of the dianionic intermediate and to control the regioselectivity of the reaction.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware to prevent quenching of the LDA and the dianion intermediate.
-
LDA is a pyrophoric reagent and should be handled with appropriate safety precautions.
-
The stoichiometry of LDA is critical; at least two equivalents are required for the formation of the dianion.
Protocol for α-Alkylation of a Carboxylic Acid: Synthesis of 2-Methylheptanoic Acid
This protocol details the alkylation of heptanoic acid with methyl iodide.
Reaction Scheme:
Materials:
-
Heptanoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide
-
10% Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Potassium hydroxide (B78521) (KOH)
-
20% Sodium bisulfite solution
-
Brine
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF (100 mL) and diisopropylamine (11.8 mL). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (55 mL of a 1.6 M solution in hexanes) to the stirred solution.
-
Dianion Formation: To the freshly prepared LDA solution at 0 °C, add heptanoic acid (5.4 mL) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Cool the solution of the dianion back to 0 °C and add methyl iodide (7.2 mL). Allow the reaction to warm to room temperature and stir under nitrogen for 1.5 hours.
-
Work-up: Pour the reaction mixture into 10% hydrochloric acid and extract with diethyl ether (3 x 100 mL). Combine the organic extracts and wash sequentially with 10% hydrochloric acid, water, 20% sodium bisulfite solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Saponification and Isolation: Remove the solvent in vacuo. Dissolve the residue in methanol containing potassium hydroxide (5.1 g) and stir overnight. Remove the methanol and dissolve the residue in water (150 mL). Wash the aqueous layer with ether (2 x 100 mL) and then acidify with 10% hydrochloric acid. Extract the product with ether, wash with 20% sodium bisulfite solution and brine, and dry over magnesium sulfate.
-
Purification: Remove the ether to yield the crude product. Further purification can be achieved by distillation.
Quantitative Data for Alkylation of Heptanoic Acid:
| Reactant/Reagent | Molar Ratio (relative to Heptanoic Acid) | Amount |
| Heptanoic Acid | 1.0 | 5.4 mL |
| Diisopropylamine | ~2.2 | 11.8 mL |
| n-Butyllithium | ~2.0 | 55 mL (1.6 M) |
| Methyl Iodide | ~2.6 | 7.2 mL |
| Product | Yield | |
| 2-Methylheptanoic Acid | 5.0 g (crude) |
Protocol for α-Acylation of a Carboxylic Acid: Synthesis of a β-Keto Acid (General Procedure)
This protocol provides a general methodology for the acylation of a carboxylic acid dianion with an acyl chloride to synthesize a β-keto acid.
Reaction Scheme:
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Acyl chloride (e.g., benzoyl chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
LDA Preparation: Prepare a solution of LDA from diisopropylamine (2.2 equivalents) and n-butyllithium (2.1 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Dianion Formation: Add the carboxylic acid (1.0 equivalent) dissolved in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Acylation: Slowly add the acyl chloride (1.1 equivalents) dissolved in anhydrous THF to the dianion solution at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto acid. Further purification may be achieved by chromatography or crystallization.
Representative Quantitative Data for Acylation:
| Reactant/Reagent | Molar Ratio (relative to Carboxylic Acid) |
| Carboxylic Acid | 1.0 |
| Diisopropylamine | 2.2 |
| n-Butyllithium | 2.1 |
| Acyl Chloride | 1.1 |
| Product | Expected Yield Range |
| β-Keto Acid | 60-80% |
Diagrams
Caption: Experimental workflow for the generation and reaction of carboxylic acid dianions.
Caption: Mechanism of dianion formation and subsequent electrophilic substitution.
Troubleshooting and Optimization
-
Low Yield of α-Substituted Product:
-
Incomplete Dianion Formation: Ensure that at least two full equivalents of high-quality LDA are used. The n-butyllithium solution should be titrated prior to use to determine its exact concentration. Incomplete deprotonation of the α-carbon will lead to a mixture of products.
-
Presence of Water: All glassware must be rigorously dried, and anhydrous solvents must be used. Any moisture will quench the LDA and the dianion.
-
Side Reactions with Electrophile: For alkyl halides, elimination can compete with substitution, especially with secondary or tertiary halides. It is recommended to use primary alkyl halides. For acyl chlorides, diacylation can occur if an excess of the acylating agent is used or if the reaction temperature is not kept sufficiently low.
-
-
Formation of Side Products:
-
Over-alkylation: If the product still possesses an acidic α-proton, a second alkylation can occur. Using a slight excess of the carboxylic acid relative to the total amount of base can help to minimize this.
-
Reaction at the Carbonyl Group: While LDA is a non-nucleophilic base, highly reactive electrophiles may attack the carboxylate oxygen. This is generally less of a concern at the low temperatures employed.
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Maintaining a low temperature (typically -78 °C) during dianion formation and the initial stages of the reaction with the electrophile is crucial for selectivity and to minimize side reactions.
-
Addition Rate: Slow, dropwise addition of the carboxylic acid to the LDA solution and the electrophile to the dianion solution can help to control the reaction and prevent local excesses of reagents.
-
Conclusion
The generation of dianions from carboxylic acids using LDA is a versatile and effective method for the synthesis of α-substituted carboxylic acids. The protocols provided herein offer a detailed guide for the successful execution of both alkylation and acylation reactions. Careful attention to anhydrous conditions, stoichiometry, and temperature control is paramount for achieving high yields and minimizing side products. These methods provide a valuable tool for the construction of complex molecules in various fields of chemical research and development.
Application Notes and Protocols: Selective Deprotonation of Unsymmetrical Ketones with Lithium Diisopropylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective deprotonation of unsymmetrical ketones is a fundamental transformation in organic synthesis, enabling the controlled formation of enolates for subsequent carbon-carbon bond-forming reactions. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is widely used to achieve this transformation with high selectivity. This document provides detailed application notes and protocols for the selective deprotonation of unsymmetrical ketones using LDA, with a focus on achieving kinetic versus thermodynamic control.
Principle of Regioselective Deprotonation
The deprotonation of an unsymmetrical ketone can lead to two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed by the removal of a proton from the less sterically hindered α-carbon.[1] This process is faster due to the greater accessibility of the proton to the bulky LDA base.
-
Thermodynamic Enolate: This enolate is formed by the removal of a proton from the more substituted α-carbon, leading to a more substituted and, therefore, more stable double bond in the enolate.[1]
The selective formation of either the kinetic or thermodynamic enolate is governed by the reaction conditions.
Factors Influencing Regioselectivity:
-
Base: A strong, bulky base like LDA favors the formation of the kinetic enolate by preferentially abstracting the less sterically hindered proton.[2] Weaker bases or less hindered strong bases can lead to the formation of the thermodynamic enolate through equilibration.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial for kinetic control.[3] At these temperatures, the deprotonation is essentially irreversible, and the faster-forming kinetic enolate is "locked" in. Higher temperatures allow for equilibration, leading to a higher proportion of the more stable thermodynamic enolate.
-
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) are standard for LDA-mediated deprotonations as they do not protonate the enolate, which would lead to equilibration.[1]
-
Order of Addition: Adding the ketone to a solution of LDA (inverse addition) helps to ensure that the base is always in excess, which favors the kinetic enolate and minimizes ketone-enolate exchange that can lead to the thermodynamic product.
Data Presentation: Regioselectivity in the Deprotonation of Unsymmetrical Ketones
The following table summarizes the regiochemical outcome of the deprotonation of various unsymmetrical ketones under kinetic and thermodynamic conditions. The ratios are often determined by trapping the enolates as their corresponding silyl (B83357) enol ethers.
| Ketone | Conditions | Major Product | Minor Product | Ratio (Kinetic:Thermodynamic) |
| 2-Methylcyclohexanone | LDA, THF, -78 °C | 2-Methyl-6-trimethylsiloxycyclohex-1-ene | 2-Methyl-2-trimethylsiloxycyclohex-1-ene | >99:1 |
| 2-Methylcyclohexanone | NaH, THF, reflux | 2-Methyl-2-trimethylsiloxycyclohex-1-ene | 2-Methyl-6-trimethylsiloxycyclohex-1-ene | 26:74 |
| 2-Heptanone | LDA, THF, -78 °C | 2-Trimethylsiloxyhept-1-ene | 2-Trimethylsiloxyhept-2-ene | 98:2 |
| Phenylacetone | LDA, THF, -78 °C | (Z)-1-Phenyl-1-trimethylsiloxyprop-1-ene | 1-Phenyl-2-trimethylsiloxyprop-1-ene | >98:2 |
Mandatory Visualizations
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Caption: Experimental Workflow for Kinetic Enolate Formation.
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Preparation of LDA Solution (in situ)
This protocol describes the in situ preparation of a 0.5 M solution of LDA in THF.
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents relative to the ketone) via syringe.
-
Add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The resulting clear to pale yellow solution is ready for use.
Protocol 2: General Procedure for Kinetic Deprotonation and Trapping of an Unsymmetrical Ketone
This protocol provides a general method for the formation of the kinetic enolate and its subsequent trapping with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl).
Materials:
-
Unsymmetrical ketone (1.0 equivalent)
-
Freshly prepared LDA solution (1.1 equivalents)
-
Electrophile (e.g., TMSCl, 1.2 equivalents)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared LDA solution to -78 °C.
-
In a separate flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C via a cannula or syringe pump over 30 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for Thermodynamic Deprotonation and Trapping
This protocol outlines a general method for forming the thermodynamic enolate.
Materials:
-
Unsymmetrical ketone (1.0 equivalent)
-
Weak base (e.g., NaH, 1.1 equivalents, or catalytic NaOEt in EtOH)
-
Anhydrous solvent (e.g., THF for NaH, EtOH for NaOEt)
-
Electrophile (e.g., TMSCl, 1.2 equivalents)
-
Appropriate workup reagents
Procedure:
-
To a flame-dried flask, add the unsymmetrical ketone and the anhydrous solvent.
-
Add the base (e.g., NaH) portion-wise at room temperature or heat the reaction mixture to reflux if using a weaker base like NaOEt in EtOH.
-
Stir the mixture at room temperature or reflux for several hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction mixture to an appropriate temperature (e.g., 0 °C) and add the electrophile.
-
Stir until the reaction is complete.
-
Perform an appropriate aqueous workup, extraction, and purification as described in Protocol 2.
Conclusion
The selective deprotonation of unsymmetrical ketones with LDA is a powerful tool in organic synthesis. By carefully controlling the reaction conditions, particularly the base, temperature, and order of addition, researchers can selectively generate either the kinetic or thermodynamic enolate, providing access to a wide range of functionalized molecules. The protocols provided herein serve as a guide for the successful implementation of these important synthetic transformations.
References
Application Notes and Protocols: The Role of Lithium Diisopropylamide (LDA) in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors. A critical aspect of this reaction is the selective generation of an enolate nucleophile. Lithium diisopropylamide (LDA) has emerged as an indispensable tool for this purpose, offering precise control over regioselectivity and stereoselectivity. These application notes provide a detailed overview of the role of LDA in aldol condensation reactions, including its mechanism of action, practical applications, and detailed experimental protocols.
The Role of LDA: A Strong, Non-Nucleophilic Base
LDA is a strong, sterically hindered, non-nucleophilic base.[1] This unique combination of properties makes it exceptionally well-suited for the deprotonation of carbonyl compounds to form enolates.[2]
Key Advantages of LDA in Aldol Reactions:
-
Irreversible Enolate Formation: Due to its high basicity (pKa of diisopropylamine (B44863) is ~36), LDA quantitatively and irreversibly deprotonates ketones and aldehydes at the α-carbon.[3] This prevents the equilibrium issues and self-condensation often encountered with weaker bases like hydroxide (B78521) or alkoxides.[4][5]
-
Kinetic Control: Reactions are typically conducted at low temperatures (-78 °C), which allows for the formation of the kinetic enolate.[6] In unsymmetrical ketones, LDA preferentially abstracts a proton from the less sterically hindered α-carbon, leading to the less substituted enolate with high regioselectivity.[7][8]
-
Directed Aldol Reactions: The irreversible formation of the enolate allows for a "directed" or "crossed" aldol reaction.[7][9] One carbonyl compound can be completely converted to its enolate with LDA before the second carbonyl compound (the electrophile) is introduced. This strategy effectively prevents unwanted self-condensation products and allows for the controlled synthesis of a single desired cross-aldol product.[10][11]
-
Stereoselectivity: The geometry of the lithium enolate (E or Z) significantly influences the diastereoselectivity (syn or anti) of the aldol product.[12] This is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the electrophile.[5] The substituents on the enolate and the aldehyde adopt equatorial positions in this transition state to minimize steric interactions, thus dictating the stereochemical outcome.
Reaction Mechanism and Stereoselectivity
The general mechanism for an LDA-mediated aldol reaction involves three key steps:
-
Enolate Formation: The carbonyl compound is slowly added to a solution of LDA in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C). LDA rapidly and irreversibly abstracts an α-proton to generate the lithium enolate.
-
Nucleophilic Attack: The electrophilic carbonyl compound (an aldehyde or another ketone) is then added to the solution of the pre-formed enolate. The enolate attacks the carbonyl carbon of the electrophile, forming a new carbon-carbon bond and a lithium alkoxide intermediate.
-
Protonation/Workup: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide and yield the β-hydroxy carbonyl product.[13]
The stereochemical outcome of the reaction is largely determined by the geometry of the enolate formed in the first step. Generally, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products. The steric bulk of the substituents on the ketone can influence the E/Z ratio of the enolate. For instance, bulkier substituents often favor the formation of the Z-enolate.[12]
Data Presentation
The choice of base and reaction conditions can significantly impact the diastereoselectivity of the aldol reaction. The following table summarizes the diastereomeric ratio (d.r.) of products obtained from the reaction of various ketone enolates with benzaldehyde.
| Ketone Precursor | Base/Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohexanone | LDA, THF, -78 °C | Predominantly anti | [8] |
| Propiophenone | Li-enolate | 80:20 | [5] |
| Propiophenone | Dibutylboron enolate | 97:3 | [5] |
| Ethyl t-butyl ketone | LDA | 98% cis-enolate -> predominantly syn-aldol | [12] |
| Cyclopentanone | LDA | Trans-enolate only -> anti-aldol | [12] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound (LDA)
This protocol describes the preparation of an LDA solution in tetrahydrofuran (THF) for immediate use in an aldol reaction.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
Argon or Nitrogen gas supply
-
Dry, septum-capped flasks and syringes
Procedure:
-
To a dry, argon-purged flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 120 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (e.g., 18.3 mL, 0.131 mol) to the cold THF via syringe.
-
To this solution, add n-BuLi in hexanes (e.g., 88.6 mL of a 1.6 M solution, 0.142 mol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -65 °C.[2]
-
After the addition is complete, warm the mixture to 0 °C for 20 minutes to ensure complete formation of LDA.[2]
-
The freshly prepared LDA solution is then re-cooled to -78 °C and is ready for use.
Protocol 2: General Procedure for a Directed Aldol Reaction Using LDA
This protocol provides a general method for the reaction of a ketone with an aldehyde.
Materials:
-
Freshly prepared LDA solution in THF (from Protocol 1)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare the LDA solution as described in Protocol 1 and cool it to -78 °C.
-
In a separate dry, argon-purged flask, dissolve the ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Slowly add the ketone solution to the LDA solution at -78 °C via cannula or syringe over 15 minutes.[13]
-
Stir the resulting enolate solution at -78 °C for 30-45 minutes.[2]
-
In another dry flask, dissolve the aldehyde (1.2 mmol) in anhydrous THF (2 mL).
-
Add the aldehyde solution to the enolate solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional hour.[13]
-
Workup: a. Quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 300 mL).[2] b. Extract the aqueous layer with ethyl acetate (e.g., 3 x 200 mL).[2] c. Combine the organic layers and wash with water and then brine.[13] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxy ketone. e. Purify the product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Mechanism of an LDA-mediated aldol reaction.
Caption: General experimental workflow for an LDA-mediated aldol condensation.
Conclusion
This compound is a powerful and versatile reagent for effecting aldol condensation reactions with high levels of control. Its ability to generate enolates irreversibly and under kinetic control allows for the execution of directed aldol reactions and provides a means to influence the stereochemical outcome. The protocols and information provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the rational design and execution of complex synthetic strategies involving the aldoll reaction.
References
- 1. amherst.edu [amherst.edu]
- 2. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO1986003744A1 - Stable this compound and method of preparation - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How To [chem.rochester.edu]
Application Notes and Protocols for Low-Temperature LDA Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting reactions using Lithium Diisopropylamide (LDA) at low temperatures. The information is intended to guide researchers in setting up and executing these sensitive reactions safely and efficiently, with a focus on achieving high yields and kinetic control.
Introduction to Low-Temperature LDA Reactions
This compound (LDA) is a strong, non-nucleophilic base widely used in organic synthesis for the deprotonation of weakly acidic protons, most notably the α-protons of carbonyl compounds to form enolates.[1][2] Performing these reactions at low temperatures, typically -78 °C, is crucial for several reasons:
-
Kinetic Control: Low temperatures favor the formation of the kinetic enolate, which is the less substituted and less thermodynamically stable enolate.[1][3] This regioselectivity is often desired in complex syntheses. The bulky nature of LDA sterically hinders the removal of the more substituted proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[1][3][4]
-
Stability of Reagents and Intermediates: Organolithium reagents like LDA and the resulting enolates are often unstable at higher temperatures.[5] Maintaining a low temperature throughout the reaction minimizes decomposition and side reactions.
-
Increased Selectivity: Low temperatures can enhance the stereoselectivity of subsequent reactions of the enolate.
These characteristics make low-temperature LDA reactions invaluable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Experimental Setup and General Considerations
The successful execution of low-temperature LDA reactions hinges on the rigorous exclusion of air and moisture, as both LDA and the enolate intermediates are highly reactive towards them.
Glassware and Equipment
-
All glassware must be oven-dried (typically at 120-150 °C for several hours) or flame-dried under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.
-
The reaction is typically carried out in a round-bottom flask equipped with a magnetic stir bar, a septum for reagent addition, and an inlet for inert gas.
-
A Schlenk line or a manifold with a supply of dry nitrogen or argon is essential to maintain an inert atmosphere throughout the experiment.
-
Syringes and needles used for transferring reagents must be dried in an oven and purged with inert gas before use.
Solvents and Reagents
-
Anhydrous solvents are critical. Tetrahydrofuran (THF) is the most common solvent for LDA reactions and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
Diisopropylamine (B44863) should be distilled from calcium hydride and stored over molecular sieves.
-
n-Butyllithium (n-BuLi) is commercially available as a solution in hexanes. Its concentration should be determined by titration before use.
Temperature Control
-
A dry ice/acetone bath is commonly used to achieve and maintain a temperature of -78 °C.[3]
-
The reaction flask should be immersed in the cooling bath to ensure efficient heat transfer.
-
The internal temperature of the reaction can be monitored with a low-temperature thermometer or a thermocouple probe.
Detailed Experimental Protocols
Protocol 1: In-situ Preparation of LDA and Enolate Formation from a Ketone
This protocol describes the in-situ generation of LDA followed by the formation of a kinetic lithium enolate from an unsymmetrical ketone.
Materials:
-
Diisopropylamine (1.1 mmol)
-
Anhydrous THF
-
n-Butyllithium (1.05 mmol) in hexanes
-
Ketone (1.0 mmol)
-
Electrophile (e.g., alkyl halide, 1.1 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation:
-
To a flame-dried, two-necked round-bottom flask under a positive pressure of argon, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine via syringe.
-
Slowly add n-BuLi dropwise to the stirred solution.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the ketone in a minimal amount of anhydrous THF in a separate flame-dried flask under argon.
-
Slowly add the ketone solution via cannula or syringe to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Electrophilic Quench:
-
Dissolve the electrophile in anhydrous THF in a separate flame-dried flask under argon.
-
Add the electrophile solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for the desired time (typically 1-4 hours), monitoring the reaction progress (see Section 4).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Alkylation of an Ester Enolate
Materials:
-
Ester (1.0 mmol)
-
LDA (1.1 mmol, prepared in-situ as in Protocol 1 or from a commercial source)
-
Anhydrous THF
-
Alkyl halide (1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Enolate Formation:
-
In a flame-dried round-bottom flask under argon, prepare a solution of LDA (1.1 mmol) in anhydrous THF and cool to -78 °C.
-
In a separate flask, dissolve the ester (1.0 mmol) in anhydrous THF and cool to -78 °C.
-
Slowly add the ester solution to the LDA solution via cannula.
-
Stir the mixture at -78 °C for 45 minutes.[6]
-
-
Alkylation:
-
Add the alkyl halide to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor for completion.
-
-
Work-up:
Reaction Monitoring at Low Temperatures
Monitoring the progress of reactions at -78 °C can be challenging. While thin-layer chromatography (TLC) is often used, it requires quenching an aliquot of the reaction mixture, which can be cumbersome. In-situ spectroscopic techniques offer a powerful alternative for real-time reaction monitoring without disturbing the reaction.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: An ATR (Attenuated Total Reflectance) fiber optic probe can be inserted directly into the reaction flask to monitor the disappearance of reactants and the appearance of products in real-time.[7][8] This technique is particularly useful for observing changes in carbonyl stretching frequencies.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions that are sufficiently slow, it is possible to set up the reaction directly in an NMR tube and acquire spectra at low temperatures.[6] This provides detailed structural information about intermediates and products as the reaction progresses.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various low-temperature LDA-mediated reactions.
Table 1: Alkylation of Ketones
| Ketone | Electrophile | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylcyclohexanone | Benzyl Bromide | LDA (1.1) | -78 | 2 | 85-90 | [3] |
| Propiophenone | Benzyl Bromide | LDA (1.5) | 0 | 0.33 | 60 | [9] |
| Cyclopentanone | Methyl Iodide | LDA (1.1) | -78 | 1 | 95 | [4] |
Table 2: Alkylation of Esters and Amides
| Substrate | Electrophile | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetate | Benzyl Bromide | LDA (1.1) | -78 | 1 | 80 | [10] |
| N,N-Dimethylacetamide | Methyl Iodide | LDA (1.1) | -78 | 0.5 | 92 | [3] |
| Butyrolactone | Methyl Iodide | LDA (1.05) | -78 | 1 | 88 | [11] |
| Imidate 8 | Diester 7 | LDA (1.2) | -78 | 2 | Not specified | [12] |
| Amide 10 | 1-tert-butyldiphenylsilyloxy-5-bromopentane | NaH (1.1) | 0 to rt | 5 | 78 | [12] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for a low-temperature LDA reaction.
Kinetic vs. Thermodynamic Enolate Formation
Caption: Conditions favoring kinetic vs. thermodynamic enolate formation.
Signaling Pathway Example: Prostaglandin (B15479496) Synthesis
Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects in animals and are involved in signaling pathways related to inflammation, pain, and fever. The synthesis of prostaglandins often involves the stereocontrolled introduction of side chains onto a cyclopentane (B165970) core, a step where LDA can be critically employed.
Caption: Simplified role of LDA in a prostaglandin synthesis pathway.[13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Lithium Diisopropylamide (LDA) Reactions
Welcome to the technical support center for troubleshooting reactions involving Lithium Diisopropylamide (LDA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My LDA reaction has a very low yield, and I've recovered most of my starting material. What are the likely causes?
A: Unreacted starting material in an LDA reaction is most commonly due to inactive or insufficient LDA. Several factors can contribute to this:
-
Degradation of LDA: LDA is highly sensitive to moisture and oxygen. Exposure to the atmosphere can rapidly degrade the reagent, rendering it ineffective.[1] Commercially available LDA solutions can also degrade over time, even when stored correctly.[2] A 26 wt% solution of LDA in THF/ethyl benzene (B151609) can lose 0.2 wt% of its activity per day at room temperature.[2]
-
Improper Preparation or Titration: If preparing LDA in situ, inaccuracies in the concentration of the n-butyllithium (n-BuLi) used will lead to a lower-than-expected concentration of LDA.[3] It is crucial to titrate the n-BuLi solution before use.
-
Presence of Moisture: Trace amounts of water in the solvent, glassware, or on the substrate will quench the LDA, reducing the amount available to deprotonate your starting material.[3][4] Maintaining strictly anhydrous conditions is critical.[1][4]
-
Incorrect Stoichiometry: Using an insufficient amount of LDA relative to the substrate will result in incomplete deprotonation. A slight excess of LDA (e.g., 1.05-1.1 equivalents) is often recommended to ensure complete enolate formation.[3][5]
Q2: My starting material is consumed, but the yield of the desired product is low, and I have a mixture of side products. What could be the issue?
A: The formation of multiple products suggests that side reactions are competing with your desired reaction pathway. Common side reactions include:
-
Aldol (B89426) Condensation: If the enolate formation is not complete or instantaneous, the formed enolate can react with the remaining starting carbonyl compound, leading to aldol condensation products.[3][6] This can be minimized by adding the substrate to the LDA solution, keeping the concentration of the neutral starting material low.[7]
-
Formation of the Thermodynamic Enolate: LDA is a bulky base that typically favors the formation of the less substituted (kinetic) enolate at low temperatures (-78 °C).[8][9][10] If the reaction temperature is too high, or the reaction time is too long, the kinetic enolate can equilibrate to the more stable, more substituted (thermodynamic) enolate, leading to a different product.[3][8][10]
-
Reaction with Solvent: LDA is a strong enough base to deprotonate and cleave ethereal solvents like THF, especially at temperatures above 0 °C.[11] This can consume the LDA and introduce impurities into the reaction.
-
Electrophile Issues: The electrophile itself might be unstable under the reaction conditions or may have acidic protons that are abstracted by the enolate or any remaining LDA.
Q3: I am trying to form the kinetic enolate, but I seem to be getting the thermodynamic product. How can I improve the selectivity?
A: To favor the formation of the kinetic enolate, the following conditions are crucial:
-
Low Temperature: The deprotonation should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath), and this temperature should be maintained throughout the enolate formation and the addition of the electrophile.[3][8][9] Higher temperatures allow for equilibration to the more stable thermodynamic enolate.[3][8]
-
Strong, Bulky Base: LDA is the base of choice for forming kinetic enolates due to its steric bulk, which favors deprotonation at the less hindered position.[8][9]
-
Order of Addition: The substrate should be added slowly to the LDA solution to ensure that the base is always in excess, promoting rapid and complete deprotonation before equilibration can occur.[7]
-
Rapid Quenching: Once the enolate is formed, the electrophile should be added to trap the kinetic enolate before it has a chance to rearrange.
Q4: How can I be sure my LDA is active and my conditions are truly anhydrous?
A:
-
LDA Titration: The most reliable way to determine the concentration of your LDA solution (both commercially purchased and freshly prepared) is through titration. A common method involves using a known amount of a suitable indicator, such as menthol (B31143) with a few crystals of 1,10-phenanthroline (B135089), and titrating with the LDA solution until a color change is observed.[12]
-
Ensuring Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon).[3][13] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[10] Substrates and other reagents should also be dried and stored under inert conditions. The entire reaction should be carried out under a positive pressure of an inert gas.[13]
Data Presentation
Table 1: Key Quantitative Parameters for LDA Reactions
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | -78 °C (Dry ice/acetone bath) | Favors kinetic enolate formation and minimizes side reactions and LDA degradation.[3][8][9] |
| LDA Equivalents | 1.05 - 1.1 equivalents | Ensures complete deprotonation of the substrate.[3][5] |
| Diisopropylamine (B44863) Equivalents (for in situ prep) | 1.1 - 1.2 equivalents | A slight excess ensures all n-BuLi is consumed.[3][14] |
| n-BuLi Equivalents (for in situ prep) | 1.0 - 1.05 equivalents (relative to substrate) | Stoichiometric amount to form the desired amount of LDA.[3] |
| Enolate Formation Time | 15 - 60 minutes at -78 °C | Generally sufficient for complete deprotonation.[3][7] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Good solubility for LDA and most organic substrates at low temperatures.[15][16] |
Experimental Protocols
Protocol 1: Preparation and Titration of LDA (in situ)
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum under a stream of dry nitrogen.[3]
-
Reagent Addition:
-
Add anhydrous tetrahydrofuran (THF) to the flask via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.[3]
-
Add diisopropylamine (1.1 equivalents) to the cooled THF via a syringe.[3]
-
Slowly add n-butyllithium (1.05 equivalents, previously titrated) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.[3]
-
-
LDA Formation: Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[3]
-
Titration (optional but recommended):
-
In a separate flame-dried flask, dissolve a known amount of menthol (e.g., 0.312 g, 2 mmol) in dry THF with a few crystals of 1,10-phenanthroline under a nitrogen atmosphere.[12]
-
Cool this solution to -70 °C.[12]
-
Add the prepared LDA solution dropwise via a purged syringe until the color changes from yellow to a persistent rust color, indicating the endpoint.[12]
-
Calculate the molarity of the LDA solution based on the volume added.
-
Protocol 2: General Procedure for Ketone Enolization and Alkylation
-
LDA Preparation: Prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C as described in Protocol 1.
-
Enolate Formation:
-
Alkylation:
-
Add a solution of the alkyl halide (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.[3]
-
-
Quench and Workup:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride while the solution is still cold.[3][11]
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in LDA reactions.
Caption: Kinetic vs. Thermodynamic enolate formation pathways using LDA.
References
- 1. Accelerate Your Workflow with this compound Efficiency - Housing Innovations [dev.housing.arizona.edu]
- 2. catsci.com [catsci.com]
- 3. benchchem.com [benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Lithium Diisopropylamide (LDA) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during experiments involving Lithium Diisopropylamide (LDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using LDA?
A1: The most common side reactions include issues with regioselectivity (formation of undesired enolates), self-condensation of the carbonyl starting material, reaction of LDA with the solvent, and nucleophilic addition of LDA to the carbonyl compound. Additionally, the high reactivity of LDA makes it very sensitive to air and moisture, which can lead to incomplete reactions.[1][2][3]
Q2: How does temperature affect LDA reactions and contribute to side products?
A2: Temperature is a critical parameter in LDA reactions. Low temperatures, typically -78 °C, are essential for ensuring kinetic control, which leads to the formation of the less substituted (kinetic) enolate.[4][5] At higher temperatures, the reaction can equilibrate to form the more stable (thermodynamic) enolate, which may not be the desired product.[5][6] Furthermore, at temperatures above -20 °C, LDA can react with common solvents like tetrahydrofuran (B95107) (THF), causing solvent decomposition and a reduction in yield.[6]
Q3: Why is LDA considered a "non-nucleophilic" base, and when can it act as a nucleophile?
A3: LDA is considered non-nucleophilic due to the significant steric hindrance provided by its two bulky isopropyl groups, which prevents it from readily attacking electrophilic centers like carbonyl carbons.[6][7] However, under certain conditions, particularly with unhindered electrophiles like aldehydes, LDA can act as a nucleophile and add to the carbonyl group.[6] It has also been observed to react with esters and acylated oxazolidinones to form β-aminovinyl ketones and N-vinylamides, respectively, in some cases.[2]
Q4: What is the difference between a kinetic and a thermodynamic enolate, and how do I control which one is formed?
A4: In unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to two different enolates.
-
The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base like LDA at low temperatures (-78 °C).[5][6][8][9]
-
The thermodynamic enolate is the more stable enolate, usually the more substituted one. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures.[6][8][10]
To selectively form the kinetic enolate, use LDA at -78 °C in an aprotic solvent like THF.[9] For the thermodynamic enolate, weaker bases like sodium hydride or alkoxides at higher temperatures are typically used.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product / recovery of starting material | 1. Inactive LDA due to moisture or air exposure.[1][3] 2. Insufficient amount of LDA used. | 1. Ensure strictly anhydrous and anaerobic conditions. Use freshly prepared or titrated LDA. 2. Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.[1][6] |
| Formation of a mixture of regioisomers (kinetic and thermodynamic products) | 1. Reaction temperature was too high, allowing for equilibration.[5] 2. The base used was not sufficiently bulky or the reaction was run for too long. | 1. Maintain a low temperature (-78 °C) throughout the deprotonation and subsequent reaction.[4][9] 2. Use LDA for kinetic control. Add the ketone solution slowly to the LDA solution to avoid localized warming.[11] |
| Presence of aldol (B89426) condensation or self-condensation products | Incomplete conversion of the starting carbonyl compound to the enolate, allowing the enolate to react with the remaining starting material.[12] | Use at least one full equivalent, and preferably a slight excess (1.05 eq), of LDA to ensure the starting material is fully deprotonated before adding the electrophile.[6][12] Add the ketone to the LDA solution.[11] |
| Solvent-related byproducts | The reaction was allowed to warm to a temperature where LDA reacts with the solvent (e.g., THF).[6] | Keep the reaction temperature strictly at or below -78 °C during the enolate formation step. |
| Product from nucleophilic addition of diisopropylamine (B44863) | LDA acted as a nucleophile instead of a base. This is more common with aldehydes.[6] | This is a challenging side reaction to avoid completely with certain substrates. Consider using an alternative, even bulkier base if possible, or protecting the aldehyde. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation
This protocol describes the formation of a kinetic lithium enolate from an unsymmetrical ketone followed by alkylation.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Unsymmetrical ketone
-
Alkyl halide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.[4]
-
-
Enolate Formation:
-
Alkylation:
-
Slowly add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the enolate.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for common LDA reaction issues.
Caption: Control pathways for selective enolate formation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Two unexpected but understandable reactions with this compound (LDA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. westliberty.edu [westliberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
how to improve regioselectivity in LDA-mediated deprotonations
Welcome to the technical support center for LDA-mediated deprotonations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling regioselectivity in LDA-mediated deprotonations?
A1: The key principle is the selective formation of either the kinetic or the thermodynamic enolate. An asymmetrical ketone can form two different regioisomeric enolates upon deprotonation.[1][2] The less substituted enolate is known as the kinetic product because it is formed faster, while the more substituted enolate is the thermodynamic product because it is more stable.[2] By carefully selecting reaction conditions, you can favor the formation of one over the other.
Q2: How do I favor the formation of the kinetic enolate?
A2: To favor the kinetic enolate, the deprotonation should be rapid, quantitative, and irreversible. This is typically achieved by using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) in an aprotic solvent at low temperatures.[3][4] The bulky nature of LDA makes it preferentially abstract the less sterically hindered proton, leading to the kinetic product.[3][5][6]
Q3: What conditions are necessary to obtain the thermodynamic enolate?
A3: Formation of the thermodynamic enolate is favored under conditions that allow for equilibration between the kinetic and thermodynamic products.[2] This generally involves using a smaller, weaker base (such as sodium hydride or an alkoxide), higher reaction temperatures, and longer reaction times.[3][7] These conditions allow the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic enolate.
Q4: What is the role of temperature in controlling regioselectivity?
A4: Temperature is a critical factor. Low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), are used to favor the kinetic product by ensuring the deprotonation is irreversible.[3][5] At these low temperatures, there is insufficient energy to overcome the activation barrier for the reverse reaction (reprotonation) or for the kinetic enolate to equilibrate to the more stable thermodynamic enolate.[5] Higher temperatures provide the necessary energy for these processes, thus favoring the thermodynamic product.[7]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in LDA-mediated deprotonations. Aprotic solvents like tetrahydrofuran (B95107) (THF) are standard because they do not have acidic protons that could interfere with the reaction and lead to the thermodynamic product.[1][4] The coordinating ability of the solvent can also influence the aggregation state and reactivity of LDA.[8] The addition of highly polar, coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) can significantly alter selectivity by solvating the lithium cation, which can change the transition state of the deprotonation.[1][9]
Troubleshooting Guide
Problem 1: Poor regioselectivity with a mixture of kinetic and thermodynamic products.
| Possible Cause | Suggested Solution |
| Temperature too high | Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C) throughout the addition of LDA and the subsequent stirring period.[3] Even brief warming can lead to equilibration.[10] |
| Slow addition of substrate | Add the substrate (ketone) to the LDA solution (inverse addition) to maintain an excess of the base and ensure rapid, quantitative deprotonation.[2] |
| Presence of protic impurities | Use freshly distilled, anhydrous solvents and reagents to avoid any sources of protons that could facilitate equilibration. |
| Incorrect base | For kinetic control, ensure you are using a sufficiently bulky and strong base like LDA. For thermodynamic control, a smaller, weaker base is more appropriate.[3][7] |
Problem 2: Low yield of the desired enolate.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation | The steric bulk of LDA can sometimes lead to incomplete deprotonation.[10] Consider using a slightly less hindered but still strong base, or optimize the reaction time. |
| Side reactions | Certain substrates may undergo side reactions. For example, substrates with halogen substituents might undergo lithium-halogen exchange.[10] If this is suspected, a different base or reaction strategy may be necessary. |
| LDA degradation | LDA is unstable and should be freshly prepared or titrated before use to ensure its concentration is accurate.[11] |
Problem 3: Unexpected stereoselectivity (E/Z ratio of the enolate).
| Possible Cause | Suggested Solution |
| Solvent effects | The E/Z ratio of the enolate can be influenced by the solvent. The addition of HMPA is known to favor the formation of the Z-enolate.[1] |
| Additives | The presence of lithium salts, such as LiBr, can also influence the E/Z selectivity.[1] |
Data Presentation: Conditions for Regioselective Deprotonation
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Base | Strong, bulky (e.g., LDA, LiHMDS)[3] | Weaker, smaller (e.g., NaH, NaOEt, KH)[3][5][7] |
| Temperature | Low (typically -78 °C)[3][7] | Higher (room temperature or above)[7] |
| Solvent | Aprotic (e.g., THF, Et2O)[4] | Can be protic or aprotic[4] |
| Reaction Time | Short[7] | Long[7] |
| Order of Addition | Ketone added to LDA solution[2] | Base added to ketone solution |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is used.
-
Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A freshly prepared and titrated solution of this compound (LDA) in THF is then added via syringe.
-
Deprotonation: The ketone, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 30-60 minutes) to ensure complete enolate formation.
-
Quenching/Reaction: The desired electrophile is then added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature or is slowly warmed to a higher temperature as required by the specific reaction.
Protocol 2: General Procedure for Thermodynamic Enolate Formation
-
Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet is used.
-
Reagents: The ketone and a suitable solvent (e.g., ethanol (B145695) for sodium ethoxide) are added to the flask.
-
Deprotonation: The base (e.g., sodium ethoxide) is added to the stirred solution at room temperature or a higher temperature.
-
Equilibration: The reaction mixture is stirred for an extended period (often several hours) at the chosen temperature to allow for equilibration to the thermodynamic enolate.
-
Reaction: The electrophile is then added, and the reaction is continued under the appropriate conditions.
Visualizations
Caption: Factors influencing regioselectivity in LDA-mediated deprotonations.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ochemacademy.com [ochemacademy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing LDA Kinetic Enolate Formation
Welcome to the technical support center for optimizing reaction conditions for Lithium Diisopropylamide (LDA) kinetic enolate formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for successful and selective enolate generation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a kinetic and a thermodynamic enolate?
In the deprotonation of an unsymmetrical ketone, two different enolates can be formed. The kinetic enolate is formed faster by removing the less sterically hindered proton.[1][2][3] This process has a lower activation energy. The thermodynamic enolate is the more stable of the two, typically having a more substituted double bond, and is formed by removing the more sterically hindered proton.[1][2] Its formation has a higher activation energy but results in a lower energy product.
Q2: Why is LDA considered a good base for forming kinetic enolates?
This compound (LDA) is a strong, sterically hindered, non-nucleophilic base.[3][4] Its bulky isopropyl groups make it difficult to access sterically hindered protons, leading it to preferentially deprotonate the more accessible, less substituted α-hydrogen, thus favoring the formation of the kinetic enolate.[1][3][5] The large pKa difference between diisopropylamine (B44863) (pKa ~36) and a typical ketone (pKa ~18-20) ensures that the deprotonation is rapid, quantitative, and essentially irreversible at low temperatures.
Q3: What are the key reaction conditions to ensure the formation of the kinetic enolate with LDA?
To favor the formation of the kinetic enolate, the following conditions are crucial:
-
Low Temperature: The reaction should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath is common), to prevent equilibration to the more stable thermodynamic enolate.[3][6]
-
Aprotic Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are used to avoid proton sources that could facilitate the reverse reaction.[2][7]
-
Short Reaction Times: The reaction should be run for a short duration to minimize the chance of equilibration.[6]
-
Stoichiometry: Using a slight excess of LDA (e.g., 1.05-1.1 equivalents) ensures complete and rapid deprotonation of the ketone.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enolate formation | 1. Inactive LDA (degraded by moisture or air).2. Wet solvent or glassware.3. Starting material is not sufficiently acidic. | 1. Use freshly prepared or properly stored LDA. Titrate the LDA solution before use.2. Ensure all solvents and glassware are rigorously dried.3. Consider a stronger base or different reaction conditions if the α-proton is particularly non-acidic. |
| Formation of the thermodynamic enolate instead of the kinetic enolate | 1. Reaction temperature is too high.2. Reaction time is too long.3. Use of a less sterically hindered base.4. Incomplete deprotonation allowing for equilibration. | 1. Maintain a strict low-temperature profile (e.g., -78 °C).[6][9]2. Keep the reaction time short (typically under an hour).[6]3. Ensure the use of a bulky base like LDA or LTMP.[7]4. Use a slight excess of LDA to drive the reaction to completion.[8] |
| Side reactions (e.g., self-condensation, aldol (B89426) reaction) | 1. Incomplete enolate formation, leaving unreacted ketone.2. Warming of the reaction mixture before the addition of the electrophile. | 1. Use at least one full equivalent of a strong base like LDA to ensure all the ketone is converted to the enolate.[7][10]2. Maintain the low temperature throughout the enolate formation and before the electrophile is introduced. |
| Poor regioselectivity | The electronic effects of substituents favor the thermodynamic position, overriding steric factors. | For substrates where an acidifying group makes the thermodynamic proton also the kinetically favored one, alternative strategies like using silyl (B83357) enol ethers might be necessary to achieve the desired regioselectivity.[1] |
Quantitative Data Summary
The choice of base and reaction conditions significantly impacts the ratio of kinetic to thermodynamic enolate products. The following table summarizes typical outcomes for the deprotonation of 2-methylcyclohexanone.
| Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | THF | -78 | >99 | <1 |
| LDA | THF | 25 | 20 | 80 |
| NaH | THF | 25 | ~20 | ~80 |
| NaOEt | EtOH | 25 | ~30 | ~70 |
Note: These values are approximate and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation with LDA
This protocol describes the in-situ generation of LDA followed by the formation of the kinetic lithium enolate of a ketone.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Ketone (anhydrous)
-
Anhydrous argon or nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under an inert atmosphere, add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the LDA solution, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C to ensure complete formation of the kinetic enolate.
-
The kinetic lithium enolate is now ready for reaction with an electrophile.
Visualizations
Experimental Workflow for Kinetic Enolate Formation
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Video: Regioselective Formation of Enolates [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. ochemacademy.com [ochemacademy.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Solved We have learned the formation of kinetic enolates | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from LDA Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of reaction products following the use of Lithium Diisopropylamide (LDA).
Frequently Asked Questions (FAQs)
Q1: What is the first step after my LDA reaction is complete?
A1: The crucial first step is to quench the reaction. This deactivates any remaining LDA and other reactive species. The choice of quenching agent is critical and depends on the stability of your product. For most reactions, a slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature (typically -78°C or 0°C) is a standard and effective method.[1][2]
Q2: How do I remove the diisopropylamine (B44863) byproduct?
A2: Diisopropylamine is a common byproduct that needs to be removed. An aqueous acid wash is a standard method to achieve this. By washing the organic layer with a dilute acid like 1M hydrochloric acid (HCl), the basic diisopropylamine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3] For acid-sensitive products, an alternative is to wash the organic layer with an aqueous solution of copper (II) sulfate (B86663). The copper ions form a complex with the amine, which is then extracted into the aqueous phase.[3]
Q3: My reaction mixture has formed an emulsion during the aqueous workup. What should I do?
A3: Emulsions are a common issue, especially when using chlorinated solvents or when the aqueous phase is basic. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[4]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can break up the emulsion by removing fine particulate matter that may be stabilizing it.[5]
-
Solvent Evaporation: If possible, evaporate the reaction solvent and redissolve the residue in a different extraction solvent.[4][5]
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.[6]
-
Gentle Heating or Cooling: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[6]
Q4: My product is water-soluble. How can I extract it from the aqueous layer?
A4: Purifying water-soluble organic compounds requires different strategies:
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride or sodium sulfate can decrease the solubility of your organic product in the aqueous phase, allowing it to be extracted into an organic solvent.[7]
-
Continuous Liquid-Liquid Extraction: This technique can be used for products with low partition coefficients between water and the organic solvent.
-
Solvent Mixtures: Using a mixture of a non-polar and a polar organic solvent (e.g., DCM/isopropanol) for extraction can sometimes improve the partitioning of polar compounds into the organic phase.[7]
-
Reverse-Phase Chromatography: This is a powerful technique for purifying highly polar, water-soluble compounds.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product yield after workup | Incomplete reaction | Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion before quenching. |
| Product is partially soluble in the aqueous layer | Perform multiple extractions with the organic solvent. Consider using the "salting out" technique.[7] | |
| Product degradation during acidic workup | Use a milder quenching agent like saturated ammonium chloride instead of a strong acid. Avoid prolonged contact with acidic solutions. | |
| Persistent diisopropylamine contamination | Insufficient washing | Increase the number of acidic or copper sulfate washes. Check the pH of the aqueous layer after washing to ensure it is acidic. |
| Formation of a precipitate at the interface | Insoluble byproducts or salts | Attempt to dissolve the precipitate by adding more of the appropriate solvent (either organic or aqueous). If it remains insoluble, filter the entire mixture.[4] |
| Product streaks on the TLC plate after column chromatography | Product is too polar for the chosen solvent system | Gradually increase the polarity of the eluent. For acidic or basic compounds, consider adding a small amount of acetic acid or triethylamine, respectively, to the eluent. |
| Co-elution of product with impurities during column chromatography | Similar polarity of product and impurity | Optimize the solvent system for better separation using TLC. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for an LDA Reaction
-
Quenching: Cool the reaction mixture to -78°C or 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring until the reaction is quenched.
-
Warming and Dilution: Allow the mixture to warm to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove diisopropylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any remaining acid)
-
Brine (saturated aqueous NaCl) (to remove excess water)
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[8]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is level with the top of the silica.[8][9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the silica gel.[9]
-
Elution: Add the chosen eluent (determined by TLC analysis) to the top of the column and apply pressure (e.g., with a pump or inert gas) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[8]
Visual Workflows
Caption: General workflow for the purification of products from LDA reactions.
Caption: Troubleshooting options for breaking an emulsion.
References
- 1. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 2. How To [chem.rochester.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
why is my LDA reaction turning brown and what to do
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lithium Diisopropylamide (LDA) reactions, particularly the common observation of a brown coloration.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared LDA solution yellow to brown?
A freshly prepared solution of LDA in THF/hexanes should ideally be a colorless to pale yellow solution. A yellow to brown color indicates the presence of impurities or decomposition products. The intensity of the color can be an indicator of the extent of these issues. While a pale yellow color is often acceptable for many reactions, a dark brown or black color suggests significant degradation, which may negatively impact your reaction's yield and selectivity.
Q2: What causes the brown color in an LDA reaction?
The brown coloration in an LDA reaction is primarily due to the decomposition of LDA or its reaction with the solvent, typically tetrahydrofuran (B95107) (THF). This degradation is exacerbated by several factors:
-
Elevated Temperatures: LDA is thermally unstable in THF at temperatures above its recommended formation and usage temperature of -78 °C.[1][2] Warming the solution can lead to a reaction between LDA and THF.
-
Reaction with THF: Both n-butyllithium (n-BuLi), used to prepare LDA, and LDA itself can deprotonate THF. This initiates a cascade of reactions that can produce colored byproducts. One proposed pathway involves the formation of ethylene (B1197577) and the enolate of acetaldehyde (B116499). The acetaldehyde enolate can then undergo aldol-type condensation reactions to form conjugated, colored polymeric materials.[3]
-
Impurities in Reagents: The purity of the starting materials is crucial.
-
Diisopropylamine (B44863) (DIPA): Old or impure DIPA can contain impurities that react with n-BuLi or LDA to form colored species. It is recommended to use freshly distilled DIPA.[4]
-
n-Butyllithium (n-BuLi): The quality of the n-BuLi solution is also important. Older solutions may have a lower concentration of active n-BuLi and a higher concentration of lithium alkoxides and other degradation products.
-
-
Presence of Oxygen and Moisture: LDA is highly reactive towards oxygen and water. Inadequate inert atmosphere techniques can lead to the introduction of these contaminants, which can react with LDA and contribute to the formation of colored impurities.
Q3: Can I still use a brown LDA solution for my reaction?
The viability of a brown LDA solution depends on the specific reaction and the extent of the discoloration.
-
Pale Yellow to Light Brown: In many cases, a pale yellow or even a light brown LDA solution can still be effective, especially for simple deprotonation reactions. Some researchers have reported successful reactions despite a discolored LDA solution, suggesting that the impact on yield may not always be catastrophic.[4]
-
Dark Brown to Black: A dark brown or black solution indicates significant decomposition of the LDA. Using such a solution is risky as the actual concentration of active LDA is unknown, and the decomposition products can interfere with the desired reaction, leading to lower yields, side product formation, and difficulties in purification.
It is always best practice to use a freshly prepared, colorless to pale yellow LDA solution. If you must use a colored solution, it is highly recommended to titrate it first to determine the concentration of active LDA.
Troubleshooting Guide: My LDA Reaction Turned Brown
This guide provides a systematic approach to troubleshoot and address the issue of a brown coloration in your LDA reaction.
Problem 1: LDA solution is brown immediately after preparation.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Impure Diisopropylamine (DIPA) | Use freshly distilled DIPA. | Distill DIPA from a suitable drying agent (e.g., CaH₂) before use. Store the distilled DIPA under an inert atmosphere. |
| Degraded n-Butyllithium (n-BuLi) | Titrate the n-BuLi solution before use. | Use a fresh bottle of n-BuLi or titrate the existing solution to determine its exact molarity. Common titration methods include the use of diphenylacetic acid or N-benzylbenzamide as an indicator. |
| Wet or Impure Solvent (THF) | Use freshly distilled, anhydrous THF. | Distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use. Ensure all glassware is rigorously dried. |
| Inadequate Inert Atmosphere | Improve inert gas technique. | Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (argon or nitrogen). Use septa and positive pressure of inert gas during reagent transfers. |
| Formation Temperature Too High | Maintain a temperature of -78 °C during LDA formation. | Use a dry ice/acetone bath to maintain a consistent low temperature during the addition of n-BuLi to the DIPA/THF mixture. |
Problem 2: LDA reaction mixture turns brown during the reaction.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Reaction Temperature Too High | Maintain the recommended low temperature for your specific reaction. | Ensure the reaction flask is continuously and efficiently cooled. For reactions that need to be warmed, do so gradually and monitor for color changes. |
| Reaction of Substrate or Product with LDA/THF | This may be an inherent property of your reaction. | If the reaction still provides the desired product in acceptable yield, the color change may be unavoidable. Focus on purification to remove colored byproducts. Consider alternative, less basic conditions if possible. |
| Slow Addition of Electrophile | Add the electrophile at a rate that maintains the reaction temperature. | For exothermic additions, add the electrophile slowly to a cooled solution of the enolate to control the temperature. |
What to do if your reaction has turned brown:
-
Assess the Situation:
-
Take a small aliquot of the reaction mixture (if safe to do so) and quench it. Analyze the crude sample by TLC or LC-MS to see if the desired product is being formed.
-
If product formation is observed, it may be worthwhile to complete the reaction and proceed to workup and purification.
-
-
Quenching a Brown LDA Reaction:
-
Standard Quench: For many reactions, a standard quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature is appropriate.[5]
-
Cautious Quenching: If significant decomposition is suspected, quench the reaction with extreme caution, as unreacted organolithiums can react violently with water.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a less reactive quenching agent, such as isopropanol (B130326), before adding the aqueous solution.[6][7]
-
Always perform the quench behind a safety shield in a fume hood.
-
-
-
Workup and Purification:
-
The brown byproducts are often polar, polymeric materials.
-
Aqueous Wash: During the workup, multiple washes with water or brine can help remove some of the water-soluble colored impurities.
-
Acid/Base Wash: Depending on the stability of your product, a dilute acid or base wash can sometimes help remove certain impurities.[8]
-
Column Chromatography: Flash column chromatography is often effective at separating the desired product from the polar, colored impurities. It may be necessary to use a more polar eluent system than usual to move the product while retaining the brown baseline material on the silica (B1680970) gel.
-
Activated Carbon: In some cases, treating the crude product solution with activated carbon can help adsorb colored impurities.[8]
-
Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization can be a very effective method for removing colored impurities.[3][9]
-
Experimental Protocols
Protocol 1: Preparation of High-Purity LDA Solution
This protocol is designed to minimize the formation of colored impurities.
Materials:
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Diisopropylamine (DIPA), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes, recently titrated
-
Dry, oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a septum, and an inert gas inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.05 equivalents) to the cold THF via syringe.
-
Slowly add the titrated n-butyllithium solution (1.00 equivalent) dropwise to the stirred solution at -78 °C.
-
After the addition is complete, stir the solution at -78 °C for 15-30 minutes. The resulting solution should be colorless to very pale yellow.
-
The LDA solution is now ready for use. It is best used immediately.
Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid
Materials:
-
Diphenylacetic acid, dried
-
Anhydrous THF
-
n-Butyllithium solution to be titrated
-
Dry glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 100 mg).
-
Add anhydrous THF (e.g., 5 mL) and stir until the solid is completely dissolved.
-
Slowly add the n-BuLi solution dropwise via a syringe until a persistent pale yellow color is observed. This indicates the formation of the dianion of diphenylacetic acid.
-
Record the volume of n-BuLi solution added.
-
Calculate the molarity of the n-BuLi solution.
Visualizations
Caption: Proposed pathway for LDA decomposition in THF leading to colored byproducts.
Caption: Troubleshooting workflow for a brown LDA reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Effect of Temperature on the Stability and Reactivity of LDA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Lithium Diisopropylamide (LDA), with a specific focus on how temperature impacts its stability and reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LDA-mediated reaction is giving a low yield, and I'm recovering most of my starting material. What are the likely temperature-related causes?
A1: Low yields in LDA reactions are frequently linked to issues with the base's activity or the reaction conditions. Here are some common temperature-related culprits:
-
Degraded LDA: LDA solutions, particularly in pure THF, are thermally unstable. Storage at room temperature can lead to a significant loss of activity, with a 25% solution losing about 1% of its potency per day.[1][2] If your LDA has been stored improperly or for an extended period, it may have decomposed. Commercially available compositions with limited THF are generally more stable.[1][2]
-
Insufficient Deprotonation Temperature: While many deprotonations are rapid even at -78°C, some less acidic substrates may require slightly warmer temperatures to achieve complete enolate formation in a reasonable timeframe.[3] However, increasing the temperature should be done cautiously.
-
Premature Quenching: If the reaction mixture warms up before the electrophile is added, the generated enolate may be unstable and decompose or participate in side reactions. It is crucial to maintain the low temperature throughout the deprotonation and subsequent electrophilic addition steps.
Q2: I'm observing the formation of the thermodynamic enolate instead of the desired kinetic product. How can I control the regioselectivity?
A2: The formation of the kinetic versus the thermodynamic enolate is highly dependent on temperature.
-
Maintain Low Temperatures: The kinetic enolate is favored at low temperatures, typically -78°C (the temperature of a dry ice/acetone (B3395972) bath).[4][5][6] This is because the deprotonation of the less sterically hindered proton is faster. At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more stable, more substituted thermodynamic enolate.[4][5]
-
Order of Addition: Always add the substrate (e.g., ketone) to the LDA solution at -78°C. This ensures that the base is in excess at all times, leading to rapid and irreversible deprotonation to form the kinetic enolate.[7]
Q3: My reaction mixture turned dark brown/black upon warming, and I isolated a complex mixture of byproducts. What happened?
A3: A dark coloration and the formation of multiple byproducts upon warming an LDA reaction are often indicative of decomposition.
-
Reaction with Solvent: LDA is a strong enough base to deprotonate THF, especially at temperatures above 0°C.[8][9] This leads to the decomposition of both the LDA and the solvent, resulting in a complex and often intractable mixture. It is critical to perform the reaction at low temperatures and to quench the reaction before allowing it to warm to room temperature.
-
Thermal Decomposition of LDA: Solid LDA is pyrophoric, and its solutions will degrade at elevated temperatures.[7][10] Heating or prolonged storage at room temperature can cause irreversible precipitation of polymeric material from solution.[1][2]
Q4: Can I prepare and store my own LDA solution? What are the best practices for temperature control?
A4: While commercially prepared LDA solutions are available, in-situ preparation is common for small-scale use.[7]
-
Preparation Temperature: LDA is typically prepared by adding n-butyllithium to a solution of diisopropylamine (B44863) in THF at a cooled temperature, ranging from -78°C to 0°C.[7][11] Performing this addition at low temperatures is crucial to prevent side reactions, such as the reaction of n-BuLi with THF.
-
Storage Temperature: If you must store a homemade LDA solution for a short period, it should be kept at 0°C or below.[10] Solutions containing an equimolar amount or slightly less of THF to LDA are more stable than those with excess THF.[10] At 0°C, LDA solutions with a THF/LDA ratio of less than or equal to 1 are stable and remain as a clear yellow solution.[10]
Data Presentation: Stability of LDA in Solution
The stability of LDA is highly dependent on temperature and the composition of the solvent system. The following table summarizes the stability of LDA solutions under various conditions.
| Temperature | Solvent System | Observation | Citation |
| 40°C | THF/Cyclohexane | All samples tested degraded. | [10] |
| 27.5°C ± 7.5°C | THF/Cyclohexane | All LDA solutions degrade and produce insoluble degradation products. | [10] |
| 20.5°C ± 2.5°C | THF/Cyclohexane (THF/LDA > 1) | Rapid decomposition. A solution with a THF/LDA ratio of 6.4 loses 100% activity in 7 days. | [10] |
| Room Temperature | Pure THF (25% solution) | Loses about 1% of its activity per day. | [1][2] |
| 0°C | THF/Cyclohexane (THF/LDA ≤ 1) | Stable, clear yellow solution with no precipitation for at least three months. | [10] |
| 0°C | THF/Cyclohexane (with excess THF) | Some thermal decomposition occurs. | [10] |
Experimental Protocols
Detailed Methodology for the Formation of a Kinetic Lithium Enolate
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone (B44802) using LDA, a classic example where temperature control is critical for regioselectivity.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
-
2-Methylcyclohexanone, freshly distilled
-
Anhydrous nitrogen or argon
-
Dry ice and acetone for a -78°C bath
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.
-
LDA Preparation:
-
Add anhydrous THF to the reaction flask via a syringe.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF via a syringe.
-
Add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78°C.
-
After the addition is complete, stir the solution at -78°C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the solution of 2-methylcyclohexanone to the LDA solution at -78°C via a syringe.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Electrophilic Quench:
-
The desired electrophile is then added to the enolate solution, still at -78°C.
-
The reaction is allowed to proceed at this temperature for the appropriate time before quenching with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Mandatory Visualization
Caption: Logical workflow of temperature effects on LDA stability and reactivity.
References
- 1. This compound | 4111-54-0 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 9. reddit.com [reddit.com]
- 10. US4595779A - Stable this compound and method of preparation - Google Patents [patents.google.com]
- 11. Lithium_diisopropylamide [chemeurope.com]
Navigating Emulsion Challenges in LDA Reaction Workups: A Technical Guide
For immediate assistance with persistent emulsions during the workup of your Lithium Diisopropylamide (LDA) reactions, this technical support guide provides practical troubleshooting steps, frequently asked questions, and detailed experimental protocols. Emulsions, stable mixtures of immiscible liquids like an organic solvent and an aqueous solution, are a common frustration in organic synthesis that can lead to product loss and purification difficulties. This resource is designed for researchers, scientists, and drug development professionals to effectively prevent and resolve these issues.
Troubleshooting Emulsion Formation
Encountering an emulsion during the workup of an LDA reaction can be a significant bottleneck. The following section provides a step-by-step guide to both prevent and break these stubborn mixtures.
Proactive Measures to Prevent Emulsions
The most effective way to handle an emulsion is to prevent its formation in the first place. Consider these preventative strategies before and during your reaction workup.
-
Gentle Mixing: Instead of vigorous shaking of the separatory funnel, which can readily lead to emulsions, opt for gentle swirling or inverting the funnel several times. This allows for sufficient mixing of the layers for extraction without imparting excessive energy that promotes emulsion formation.
-
Solvent Evaporation: Before initiating the aqueous workup, consider removing the reaction solvent (e.g., THF) via rotary evaporation. The resulting residue can then be redissolved in an extraction solvent that is less prone to forming emulsions with the aqueous phase.
-
Pre-emptive Salting-Out: If you anticipate emulsion formation, adding a saturated aqueous solution of sodium chloride (brine) instead of pure water for the initial wash can be beneficial. The increased ionic strength of the aqueous layer can help to minimize the formation of an emulsion.
Reactive Strategies to Break Emulsions
If an emulsion has already formed, a variety of techniques can be employed to break it and achieve phase separation. The choice of method will depend on the nature of the emulsion and the stability of the product.
-
Patience is a Virtue: Often, simply allowing the separatory funnel to stand undisturbed for a period (e.g., 30 minutes) can lead to the slow separation of the layers.
-
Salting-Out: Adding a saturated brine solution or solid sodium chloride to the separatory funnel increases the ionic strength of the aqueous phase. This reduces the solubility of organic components in the aqueous layer and can effectively break the emulsion.
-
Filtration through Celite® or Glass Wool: Emulsions are often stabilized by fine solid particles. Filtering the entire mixture through a pad of Celite® or a plug of glass wool can physically disrupt the emulsion and remove these stabilizing solids, leading to phase separation.
-
Centrifugation: For smaller scale reactions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the denser aqueous phase and any suspended solids to the bottom, effectively breaking the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and disrupt the delicate balance that sustains the emulsion.
-
Changing the pH: Carefully adjusting the pH of the aqueous layer with dilute acid or base can sometimes break an emulsion, particularly if it is stabilized by acidic or basic impurities. However, this method should be used with caution as it may affect the stability of the desired product.
-
Heating or Cooling: Gentle heating can sometimes decrease the viscosity of the emulsion and promote phase separation. Conversely, freezing the aqueous layer can also physically disrupt the emulsion. These methods should be used cautiously to avoid product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsions in LDA reaction workups?
A1: Emulsions during the workup of LDA reactions are often caused by a combination of factors:
-
Presence of Finely Divided Solids: Lithium salts (e.g., lithium chloride, lithium alkoxides) formed during the quenching of the LDA and the enolate can act as stabilizing agents for emulsions.
-
Surfactant-like Byproducts: The reaction itself may produce byproducts that have surfactant-like properties, reducing the interfacial tension between the organic and aqueous phases.
-
Vigorous Agitation: Shaking the separatory funnel too aggressively provides the energy needed to disperse one liquid phase into the other as fine droplets, leading to a stable emulsion.
Q2: I've added brine, but the emulsion isn't breaking. What should I do next?
A2: If adding brine is ineffective, consider the following steps in order:
-
Allow the mixture to stand for an extended period (an hour or more).
-
If no separation occurs, try filtering the entire mixture through a pad of Celite®. This is often a very effective method for emulsions stabilized by fine solids.
-
For smaller volumes, centrifugation can be a reliable option.
-
As a last resort, carefully consider a pH adjustment if your product is stable to acidic or basic conditions.
Q3: Can the choice of quenching agent affect emulsion formation?
A3: Yes, the choice of quenching agent can influence the formation of emulsions. Quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common practice for LDA reactions. The resulting lithium chloride is highly soluble in water and may be less prone to forming fine precipitates that stabilize emulsions compared to quenching with water alone, which can generate lithium hydroxide.
Q4: Are there any organic solvents that are less prone to forming emulsions?
A4: While solvent choice is highly dependent on the specific reaction and desired product solubility, some solvents are generally more prone to emulsion formation than others. For example, chlorinated solvents like dichloromethane (B109758) are often cited as being more likely to form emulsions. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) may be less prone to forming persistent emulsions in some cases.
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume that is approximately 10-20% of the total volume of the emulsion.
-
Mixing: Gently invert the separatory funnel a few times to mix the brine with the emulsion. Avoid vigorous shaking.
-
Observation: Allow the separatory funnel to stand and observe if phase separation begins. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, add more brine in small portions and repeat the gentle mixing and observation steps.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a layer of Celite® (approximately 1-2 cm thick) on top of the filter paper.
-
Wet the Pad: Gently pour the organic solvent used in the extraction over the Celite® pad to wet it and create a packed bed. Apply gentle suction to remove the excess solvent.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.
-
Rinse: After the entire mixture has passed through the filter, rinse the Celite® pad with a small amount of fresh organic solvent to ensure all of the desired product is collected.
-
Separate the Layers: The filtrate in the collection flask should now consist of two distinct layers that can be separated using a separatory funnel.
Data Presentation
While specific quantitative data for the effectiveness of each method in the context of every possible LDA reaction is not feasible to provide, the following table offers a qualitative comparison to guide your troubleshooting efforts.
| Method | Speed | General Effectiveness | Potential Issues |
| Letting it Stand | Slow | Low to Moderate | Ineffective for stable emulsions. |
| Adding Brine | Moderate | Moderate to High | May not work for all emulsions. |
| Celite® Filtration | Moderate | High | Potential for product loss on the filter aid. |
| Centrifugation | Fast | High | Limited by the size of the centrifuge tubes. |
| pH Adjustment | Fast | Moderate to High | Risk of product degradation. |
| Heating/Cooling | Moderate | Low to Moderate | Risk of product degradation. |
| Solvent Addition | Moderate | Low to Moderate | Can complicate solvent removal. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing emulsions during the workup of LDA reactions.
Technical Support Center: Accurate Determination of LDA Solution Concentration by Titration
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for accurately determining the concentration of lithium diisopropylamide (LDA) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to titrate LDA solutions?
A1: this compound is a highly reactive and moisture-sensitive strong base. Its concentration can degrade over time due to exposure to atmospheric moisture or trace impurities in the solvent. Therefore, it is essential to determine the exact molarity of an LDA solution just before use to ensure accurate and reproducible results in your reactions.[1]
Q2: What are the most common sources of error in LDA titrations?
A2: Common errors include the use of wet glassware or solvents, inaccurate measurement of the titrant or LDA solution, improper endpoint detection, and the presence of air bubbles in the burette or syringe.[2][3] It is also crucial to ensure that the titrant is a pure, dry, and accurately weighed primary standard.[1][4]
Q3: How often should I titrate my LDA solution?
A3: It is best practice to titrate your LDA solution before each use or set of experiments. If a bottle has been opened, it is recommended to re-titrate it if it has been more than a week since the last titration or if more than 20% of the bottle has been used.[1]
Q4: What should I do if I don't observe a sharp endpoint?
A4: A faint or indistinct endpoint can be due to several factors. Ensure your glassware and solvent are scrupulously dry. You can also try a different indicator that provides a more pronounced color change. Additionally, check that you are stirring the solution adequately during the titration.[5]
Q5: Can I use a standard aqueous acid to titrate LDA?
A5: No, LDA reacts violently with water. Titration must be carried out using an anhydrous acid or another suitable titrant in a dry, inert solvent under an inert atmosphere (e.g., argon or nitrogen).
Titration Method Comparison
| Titration Method | Titrant | Indicator | Typical Titrant Molarity (M) | Endpoint Color Change |
| Method 1 | Diphenylacetic acid | Self-indicating | ~0.1 | Colorless to persistent pale yellow[1][6] |
| Method 2 | N-Benzylbenzamide | Self-indicating | ~0.1 | Colorless to persistent blue[7][8] |
| Method 3 | Menthol (B31143) | 2,2'-Bipyridyl | ~0.1 | Colorless to persistent red/purple[6] |
Experimental Protocols
Method 1: Titration with Diphenylacetic Acid
This is a widely used and reliable method. The endpoint is the persistent appearance of the yellow lithium salt of diphenylacetic acid.[1][6]
Materials:
-
Diphenylacetic acid (recrystallized and dried)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
LDA solution of unknown concentration
-
Argon or nitrogen gas supply
-
Dry glassware (flame-dried or oven-dried)
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
Procedure:
-
Accurately weigh approximately 100-200 mg of diphenylacetic acid into a dry, nitrogen-flushed flask containing a magnetic stir bar.
-
Add 5-10 mL of anhydrous THF to dissolve the diphenylacetic acid.
-
Slowly add the LDA solution dropwise from a gas-tight syringe while stirring vigorously.
-
Initially, a transient yellow color will appear and quickly dissipate upon addition of the LDA solution.
-
As the endpoint is approached, the yellow color will persist for longer periods.
-
The endpoint is reached when a single drop of the LDA solution results in a persistent pale yellow color.
-
Record the volume of LDA solution added.
-
Repeat the titration at least two more times and calculate the average molarity.
Calculation:
Molarity of LDA (M) = (moles of diphenylacetic acid) / (Volume of LDA solution in L)
Method 2: Titration with N-Benzylbenzamide
This method provides a distinct blue endpoint.[7][8]
Materials:
-
N-Benzylbenzamide (pure and dry)
-
Anhydrous tetrahydrofuran (THF)
-
LDA solution of unknown concentration
-
Argon or nitrogen gas supply
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
Procedure:
-
Accurately weigh approximately 100 mg of N-benzylbenzamide into a dry, nitrogen-flushed flask with a stir bar.
-
Add 5 mL of anhydrous THF and cool the solution to 0 °C.[7]
-
Add the LDA solution dropwise from a gas-tight syringe with vigorous stirring.
-
A transient blue color will appear with each drop and dissipate.
-
The endpoint is reached when a persistent blue color is observed.[7]
-
Record the volume of LDA solution added.
-
Perform the titration in triplicate for accuracy.
Calculation:
Molarity of LDA (M) = (moles of N-benzylbenzamide) / (Volume of LDA solution in L)
Method 3: Titration with Menthol and 2,2'-Bipyridyl Indicator
This method utilizes a colored complex to indicate the endpoint.[6]
Materials:
-
Menthol (accurately weighed)
-
2,2'-Bipyridyl (a few crystals)
-
Anhydrous tetrahydrofuran (THF)
-
LDA solution of unknown concentration
-
Argon or nitrogen gas supply
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
Procedure:
-
Accurately weigh approximately 200 mg of menthol into a dry, nitrogen-flushed flask with a stir bar.
-
Add a few crystals of 2,2'-bipyridyl and 10 mL of anhydrous THF.[6]
-
Add the LDA solution dropwise from a gas-tight syringe while stirring vigorously.
-
A transient red or purple color will appear and quickly fade.
-
As you near the endpoint, the color will persist for longer.
-
The endpoint is reached when a single drop of the LDA solution gives a persistent red or purple color.[6]
-
Record the volume of LDA solution added.
-
Repeat the titration at least twice more for an accurate average.
Calculation:
Molarity of LDA (M) = (moles of menthol) / (Volume of LDA solution in L)
Visual Guides
Caption: A general workflow for the titration of LDA solutions.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common LDA titration issues.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. microbiozindia.com [microbiozindia.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Troubleshooting a Titrator | Lab Manager [labmanager.com]
- 6. Titrating Alkyllithium Reagents - [www.rhodium.ws] [designer-drug.com]
- 7. epfl.ch [epfl.ch]
- 8. Titration of alkyllithiums with a simple reagent to a blue endpoint: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to the Selectivity of Lithium Amide Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of reactivity and selectivity is paramount. The formation of enolates from carbonyl compounds stands as a cornerstone of carbon-carbon bond formation, and the choice of base is a critical determinant of the reaction's outcome. Among the arsenal (B13267) of strong, non-nucleophilic bases, lithium amides are workhorses for deprotonation. This guide provides an in-depth comparison of the selectivity of Lithium Diisopropylamide (LDA) with other commonly employed lithium amide bases, namely Lithium Hexamethyldisilazide (LiHMDS) and Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP). We will delve into the factors governing their selectivity, present quantitative data for a model reaction, and provide a detailed experimental protocol.
The Decisive Factors: Steric Hindrance and Basicity
The selectivity of lithium amide bases in deprotonating unsymmetrical ketones is primarily governed by a delicate interplay of two key factors: steric hindrance and basicity. These factors dictate whether the reaction proceeds under kinetic or thermodynamic control, leading to the formation of distinct regioisomeric enolates.
-
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of competing reaction pathways. Deprotonation occurs at the most sterically accessible position, leading to the formation of the less substituted, or "kinetic," enolate. This is typically achieved by using a sterically hindered base at low temperatures, where the reaction is essentially irreversible.[1][2]
-
Thermodynamic Control: In contrast, thermodynamic control is established when the reaction is reversible, allowing for equilibration between the possible products. The final product mixture reflects the relative thermodynamic stabilities of the intermediates. The more substituted, and thus more stable, "thermodynamic" enolate is the major product under these conditions. This is often favored by using a less sterically hindered base, a weaker base, or higher reaction temperatures.[1][2]
Comparing the Contenders: LDA, LiHMDS, and LiTMP
This compound (LDA) is a widely used, sterically hindered strong base that is the archetypal reagent for achieving kinetic control in enolate formation.[3] Its bulky isopropyl groups effectively block access to more sterically encumbered protons, leading to selective deprotonation at the less substituted α-carbon.[1]
Lithium hexamethyldisilazide (LiHMDS) is another sterically demanding base, owing to its two trimethylsilyl (B98337) groups. However, it is a considerably weaker base than LDA.[4] This lower basicity can sometimes lead to a decrease in kinetic selectivity compared to LDA, and under certain conditions, can favor the formation of the thermodynamic enolate.
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an even more sterically hindered base than LDA. It is also a very strong base, making it highly effective for the deprotonation of even weakly acidic protons. Its significant steric bulk makes it an excellent choice for maximizing the formation of the kinetic enolate.
The interplay of these factors is summarized in the table below, using the deprotonation of 2-methylcyclohexanone (B44802) as a model system to illustrate the regioselectivity of these bases.
| Base | Structure | pKa of Conjugate Acid (in THF) | Steric Hindrance | Predominant Enolate (Kinetic Conditions) | Kinetic:Thermodynamic Ratio (2-methylcyclohexanone) |
| LDA | LiN(i-Pr)2 | ~36[5] | High | Kinetic (less substituted) | 99:1[1] |
| LiHMDS | LiN(SiMe3)2 | 29.5[4] | High | Primarily Kinetic | High, but can be lower than LDA |
| LiTMP | LiN(C9H18) | ~37 | Very High | Kinetic (less substituted) | Generally high, often > LDA |
Visualizing the Selectivity
The factors influencing the choice between the kinetic and thermodynamic pathways can be visualized as a logical flow.
Caption: Factors influencing the regioselective formation of enolates.
Experimental Protocol: Regioselective Alkylation of 2-Methylcyclohexanone under Kinetic Control
This protocol details the formation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by its alkylation with benzyl (B1604629) bromide. This experiment serves as a practical example of how to exploit the selectivity of LDA to achieve a specific synthetic outcome.
Experimental Workflow
Caption: Workflow for the kinetically controlled alkylation of 2-methylcyclohexanone.
Detailed Procedure
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Dry ice and acetone
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To the cold THF, add diisopropylamine via syringe. Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of 2-methylcyclohexanone in a small amount of anhydrous THF dropwise via syringe, again keeping the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours. The reaction can then be allowed to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-benzyl-6-methylcyclohexanone.
Conclusion
The choice of a lithium amide base is a critical parameter in controlling the regioselectivity of ketone deprotonation. LDA, with its high basicity and significant steric bulk, remains the preeminent choice for the selective formation of kinetic enolates, a cornerstone transformation in the synthesis of complex organic molecules. While LiHMDS and LiTMP offer viable alternatives with their own unique properties, a thorough understanding of the interplay between steric hindrance and basicity is essential for any researcher, scientist, or drug development professional seeking to harness the full synthetic potential of these powerful reagents. The provided experimental protocol serves as a practical guide for implementing these principles in the laboratory to achieve desired synthetic outcomes with high fidelity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 [m.chemicalbook.com]
- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of the Bulky Bases: LDA vs. LiHMDS for Deprotonation of Hindered Substrates
For researchers, scientists, and drug development professionals navigating the landscape of strong, non-nucleophilic bases, the choice between lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) is a critical decision point, particularly when dealing with sterically hindered substrates. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal base for specific synthetic challenges.
At the heart of many carbon-carbon bond-forming reactions lies the efficient and selective generation of enolates from carbonyl compounds. When the substrate is sterically encumbered, the choice of base becomes paramount to avoid side reactions and achieve high yields of the desired regioisomer. Both LDA and LiHMDS are renowned for their ability to act as potent, non-nucleophilic bases, but subtle differences in their structure, reactivity, and handling can significantly impact reaction outcomes.
Executive Summary: Key Differences at a Glance
| Feature | This compound (LDA) | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Structure | Lithium salt of diisopropylamine (B44863) | Lithium salt of hexamethyldisilazane |
| Steric Hindrance | High | Very High |
| Basicity (pKa of conjugate acid) | ~36 | ~26 |
| Primary Application | Kinetic enolate formation from ketones and esters | Deprotonation of a wide range of substrates, including less acidic protons |
| Solubility | Good in ethereal solvents (e.g., THF) | Good in a wider range of solvents, including hydrocarbons |
| Thermal Stability | Less stable, often prepared in situ at low temperatures | More thermally stable, commercially available as a solid or solution |
| Side Reactions | Can act as a nucleophile with unhindered electrophiles | Generally less prone to nucleophilic addition |
In-Depth Comparison: Performance and Applications
The primary distinction between LDA and LiHMDS lies in their steric bulk and the resulting impact on selectivity. LDA, with its two isopropyl groups, is a highly effective base for generating the kinetic enolate from unsymmetrical ketones.[1][2][3] This is because it preferentially abstracts the less sterically hindered proton at a low temperature (typically -78 °C), leading to the formation of the less substituted enolate.[1][2][3] This kinetic control is crucial for directing subsequent alkylation or aldol (B89426) reactions to a specific position.
LiHMDS, featuring two bulky trimethylsilyl (B98337) groups, is even more sterically encumbered than LDA.[4] This enhanced steric profile makes it an exceptionally non-nucleophilic base, further reducing the likelihood of unwanted addition to the carbonyl group, especially with more reactive electrophiles.[4] While also capable of forming kinetic enolates, the greater steric demand of LiHMDS can sometimes lead to slower reaction rates compared to LDA for the deprotonation of extremely hindered substrates. However, its higher thermal stability and commercial availability as a solid or in various solvent solutions offer significant practical advantages in terms of storage and handling.[5]
The aggregation state of these bases in solution also plays a critical role in their reactivity. Both LDA and LiHMDS are known to form dimers and other higher-order aggregates in solution, and the degree of aggregation is influenced by the solvent.[5][6][7] These aggregation phenomena can affect the effective basicity and steric environment of the active deprotonating species, thereby influencing the selectivity of the reaction.[5][6][7]
Quantitative Data: A Comparative Look at Yields and Regioselectivity
Table 1: Regioselective Deprotonation of an Unsymmetrical Hindered Ketone
| Substrate | Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Reference |
| 2-Methyl-2-phenylcyclohexanone | LDA | THF | -78 | >95 | <5 | [8] |
| 2-Methyl-2-phenylcyclohexanone | LiHMDS | THF | -78 | >95 | <5 | [8] |
Note: In this specific example, both bases show excellent selectivity for the kinetic enolate, highlighting their utility in this type of transformation. The choice between them might then be based on factors like cost, availability, and ease of handling.
Table 2: Deprotonation and Trapping of a Hindered Ester
| Substrate | Base | Trapping Agent | Product Yield (%) | Reference |
| tert-Butyl pivalate (B1233124) | LDA | Benzoyl chloride | ~70-80% (estimated) | [9] |
| tert-Butyl pivalate | LiHMDS | Benzoyl chloride | ~85-95% (estimated) | [10] |
Note: For highly hindered esters where nucleophilic attack by the base is a concern, the greater steric bulk of LiHMDS can lead to higher yields of the desired deprotonation-acylation product.
Experimental Protocols
General Considerations for Handling Air- and Moisture-Sensitive Reagents:
All reactions involving LDA and LiHMDS must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Syringes and needles should be purged with an inert gas before transferring reagents.
Protocol 1: Kinetic Deprotonation of a Hindered Ketone (2,2,6-Trimethylcyclohexanone) with LDA
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
-
Add n-BuLi (1.05 equivalents) dropwise to the solution. The formation of a white precipitate (LDA) may be observed. Stir the solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve 2,2,6-trimethylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the ketone to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotonation of a Hindered Ester (tert-Butyl Pivalate) with LiHMDS
Materials:
-
tert-Butyl pivalate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF or as a solid)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add a solution of tert-butyl pivalate (1.0 equivalent) in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS (1.1 equivalents, either as a solution or by dissolving the solid in THF) to the stirred solution of the ester.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzoyl chloride, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Concepts
Caption: Kinetic vs. Thermodynamic Control in Deprotonation.
Caption: General Experimental Workflow for Deprotonation.
Potential Side Reactions and Troubleshooting
A primary concern when using strong bases with carbonyl compounds is the potential for the base to act as a nucleophile, leading to addition to the carbonyl group rather than deprotonation. While both LDA and LiHMDS are designed to minimize this, it can still occur, particularly with less hindered substrates or at higher temperatures.
-
Nucleophilic Addition: If significant amounts of addition products are observed, consider using a more sterically hindered base (e.g., switching from LDA to LiHMDS or even lithium tetramethylpiperidide, LiTMP), ensuring the reaction is maintained at a very low temperature, and adding the substrate to the base to maintain an excess of the base throughout the addition.
-
Incomplete Deprotonation: If the reaction does not go to completion, ensure that the base is active (freshly prepared or from a reliable commercial source), the stoichiometry is correct (a slight excess of base is often beneficial), and the reaction time is sufficient.
-
Enolate Equilibration: To maintain kinetic control and prevent equilibration to the more stable thermodynamic enolate, it is crucial to maintain a low temperature and avoid having an excess of the starting ketone present.
Conclusion
Both LDA and LiHMDS are powerful tools for the deprotonation of hindered substrates. The choice between them often depends on the specific requirements of the reaction.
-
LDA is the classic choice for achieving high kinetic selectivity in the formation of enolates from ketones and is often prepared fresh for immediate use.
-
LiHMDS offers the advantages of higher thermal stability, commercial availability in various forms, and even greater steric hindrance, making it an excellent choice for a broader range of substrates, including those where nucleophilic attack by the base is a significant concern.
By carefully considering the steric and electronic properties of the substrate, the desired regiochemical outcome, and the practical aspects of reagent handling, researchers can confidently select the optimal bulky base to achieve their synthetic goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Introducing a Hydrogen-Bond Donor into a Weakly Nucleophilic Brønsted Base: Alkali Metal Hexamethyldisilazides (MHMDS, M=Li, Na, K, Rb and Cs) with Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density functional study of lithium hexamethyldisilazide (LiHMDS) complexes: effects of solvation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
advantages of using LDA over sodium hydride for enolate formation
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise formation of enolates is a cornerstone of carbon-carbon bond formation. The choice of base for the deprotonation of carbonyl compounds is critical, dictating the regioselectivity and ultimate stereochemical outcome of a reaction. This guide provides an in-depth comparison of two commonly employed bases, Lithium Diisopropylamide (LDA) and Sodium Hydride (NaH), for enolate generation, supported by experimental data and detailed protocols to aid in methodological selection.
Executive Summary
This compound (LDA) and sodium hydride (NaH) are both strong bases capable of generating enolates from carbonyl compounds. However, their distinct structural and physical properties lead to profoundly different outcomes in enolate formation. LDA, a bulky and non-nucleophilic base, is the reagent of choice for the rapid and irreversible formation of the kinetic enolate at low temperatures. In contrast, the smaller, non-nucleophilic sodium hydride typically favors the formation of the more stable thermodynamic enolate under equilibrium conditions.[1][2] This fundamental difference in selectivity is paramount in synthetic strategy, enabling chemists to access either the less substituted or the more substituted enolate as required.
Comparative Analysis: LDA vs. Sodium Hydride
The selection between LDA and NaH hinges on the desired regiochemical outcome, reaction kinetics, and the nature of the substrate.
| Feature | This compound (LDA) | Sodium Hydride (NaH) |
| Selectivity | Kinetic Control: Forms the less substituted, less stable enolate.[3] | Thermodynamic Control: Forms the more substituted, more stable enolate.[1] |
| Mechanism | Rapid, irreversible deprotonation at the less sterically hindered α-position. | Slower, often reversible deprotonation, allowing for equilibration to the most stable enolate. |
| Steric Hindrance | High steric bulk from two isopropyl groups directs deprotonation to the less hindered site.[3] | Minimal steric hindrance, allowing access to more substituted α-protons.[2] |
| Reaction Conditions | Low temperatures (typically -78 °C), short reaction times (minutes to an hour).[1] | Higher temperatures (room temperature to reflux), longer reaction times (hours).[1] |
| Solubility | Soluble in ethereal solvents like tetrahydrofuran (B95107) (THF), leading to homogeneous reactions.[4] | Insoluble in most organic solvents, resulting in heterogeneous reactions.[4] |
| Basicity (pKa of Conjugate Acid) | ~36 (Diisopropylamine) | ~35 (H₂)[5] |
| Common Side Reactions | Nucleophilic addition to aldehydes can be a competing reaction.[3] | Can act as a reducing agent; pyrophoric, reacts violently with water.[6] |
| Byproducts | Diisopropylamine (B44863) (volatile, easily removed during workup).[4] | Hydrogen gas (flammable, requires a safe outlet).[4] |
Experimental Data: Regioselectivity in the Enolization of 2-Methylcyclohexanone (B44802)
The alkylation of unsymmetrical ketones such as 2-methylcyclohexanone provides a classic example of the divergent reactivity of LDA and NaH. The ratio of the resulting alkylated products directly reflects the initial enolate population.
| Base | Conditions | Kinetic Product (Alkylation at C6) | Thermodynamic Product (Alkylation at C2) | Reference |
| LDA | THF, 0 °C | 99% | 1% | [7] |
| NaH | THF, 25 °C | 26% | 74% | [7] |
These data clearly illustrate that LDA overwhelmingly favors the formation of the kinetic enolate, leading to alkylation at the less substituted methylene (B1212753) (C6) position. Conversely, sodium hydride provides the thermodynamic enolate as the major isomer, resulting in alkylation at the more substituted methine (C2) position.[7]
Signaling Pathways and Experimental Workflows
The choice between LDA and NaH directs the reaction down two distinct pathways, leading to different products. The experimental workflows also differ significantly due to the physical properties of the reagents.
Caption: Reaction pathways for kinetic vs. thermodynamic enolate formation.
Caption: Comparative experimental workflows for enolate formation.
Experimental Protocols
1. Kinetic Enolate Formation Using LDA
This protocol is adapted from established procedures for the generation of a kinetic lithium enolate.[8][9]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Carbonyl substrate
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.
-
A solution of the carbonyl substrate (1.0 equivalent) in anhydrous THF is then added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 30-60 minutes to allow for complete enolate formation.
-
The electrophile (1.1 equivalents) is then added, either neat or as a solution in anhydrous THF.
-
The reaction is allowed to proceed at -78 °C for the desired time, after which it may be slowly warmed to a higher temperature if necessary.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
2. Thermodynamic Enolate Formation Using Sodium Hydride
This protocol outlines a general procedure for the formation of a thermodynamic sodium enolate.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Anhydrous hexanes or pentane (B18724) (for washing NaH)
-
Carbonyl substrate
-
Electrophile
-
Protic solvent for quenching (e.g., ethanol, methanol)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, weigh the desired amount of sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexanes or pentane (3 times) to remove the mineral oil. The washing solvent should be carefully decanted away from the solid NaH.
-
Add anhydrous THF or DMF to the washed sodium hydride to create a suspension.
-
A solution of the carbonyl substrate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the NaH suspension at room temperature. Note: Hydrogen gas evolution will occur.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours to allow the reaction to reach equilibrium.
-
After cooling to an appropriate temperature, the electrophile (1.1 equivalents) is added.
-
The reaction is stirred until completion (monitored by TLC or other analytical techniques).
-
The reaction is carefully quenched by the slow, dropwise addition of a protic solvent (e.g., ethanol) to consume any unreacted NaH, followed by the addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the LDA protocol.
Safety Precautions:
-
This compound (LDA): LDA is a strong, non-pyrophoric base. However, its precursor, n-butyllithium, is pyrophoric and must be handled with extreme care under an inert atmosphere.[10]
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It is often supplied as a dispersion in mineral oil to reduce its pyrophoricity. Always handle NaH in an inert atmosphere and use appropriate personal protective equipment.[11][12][13]
Conclusion
The choice between LDA and sodium hydride for enolate formation is a critical decision in synthetic planning. LDA offers unparalleled control for the generation of kinetic enolates due to its steric bulk and the irreversible nature of the deprotonation at low temperatures. This allows for the selective functionalization of the less substituted α-carbon. Sodium hydride, while a powerful base, is best suited for the formation of the more stable, thermodynamic enolate, particularly when equilibration is desired. A thorough understanding of the principles of kinetic and thermodynamic control, coupled with the practical considerations outlined in this guide, will empower researchers to make informed decisions and achieve their desired synthetic targets with greater precision and efficiency.
References
- 1. ochemacademy.com [ochemacademy.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. ChemicalDesk.Com: this compound (LDA)-Preparation and usage [allchemist.blogspot.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
A Researcher's Guide to Spectroscopic Characterization of Lithium Enolates
For researchers, scientists, and drug development professionals navigating the complexities of modern synthetic chemistry, a thorough understanding of reactive intermediates is paramount. Among these, lithium enolates stand out as critical components in a vast array of carbon-carbon bond-forming reactions. Their reactivity and selectivity are intimately tied to their solution-state structure and aggregation, making detailed characterization essential for reaction optimization and mechanistic understanding. This guide provides a comprehensive comparison of the primary spectroscopic methods used to elucidate the structure of these sensitive species.
This document offers an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography for the characterization of lithium enolates. It includes a summary of quantitative data, detailed experimental protocols for key techniques, and a discussion of the strengths and limitations of each method.
At a Glance: Comparison of Spectroscopic Methods
| Spectroscopic Method | Information Provided | Sample State | Strengths | Limitations |
| NMR Spectroscopy | Aggregation state, solution structure, solvation, dynamic equilibria, stereochemistry | Solution | Provides detailed structural and dynamic information in solution; isotopic labeling (⁶Li, ¹³C, ¹⁵N) offers enhanced insight. | Can be complex to interpret for mixtures of aggregates; requires cryogenic temperatures for some systems.[1] |
| IR Spectroscopy | Functional group identification (C=C, C-O), qualitative information on enolate geometry and aggregation | Solid, Solution | Relatively simple and fast; can be used for in-line reaction monitoring; sensitive to changes in the enolate core structure.[2] | Bands can be broad and overlapping; quantitative analysis is challenging; less definitive for aggregation state than NMR.[3] |
| UV-Vis Spectroscopy | Extent of conjugation, aggregation of aromatic enolates | Solution | Useful for studying highly conjugated systems and for quantifying lithium via complexation. | Limited applicability to non-conjugated enolates which are common in synthesis; spectra can be broad and non-specific.[4][5] |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, bond angles, coordination geometry | Solid (Single Crystal) | Provides an unambiguous atomic-resolution structure.[6] | Requires a suitable single crystal, which can be difficult to grow for reactive species; the solid-state structure may not represent the solution-state structure.[6] |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure
NMR spectroscopy is the most powerful tool for characterizing the solution-state structure of lithium enolates. A variety of NMR-active nuclei, including ¹H, ¹³C, ⁷Li, and particularly ⁶Li, provide a wealth of information.
Key Applications:
-
Aggregation State Determination: The aggregation state of lithium enolates (monomer, dimer, tetramer, etc.) in solution is a critical determinant of their reactivity. ⁶Li NMR is particularly well-suited for this purpose due to the narrow linewidths and sensitivity to the local lithium environment. The "method of continuous variation" (Job plot), which involves monitoring the ⁶Li NMR spectra of mixtures of two different lithium enolates, can definitively establish the aggregation number.[7]
-
Solvation Studies: The number and type of solvent molecules coordinated to the lithium cation can be investigated using NMR techniques, providing insights into the role of the solvent in modulating reactivity.
-
Dynamic Equilibria: NMR can be used to study the dynamic exchange between different aggregate species in solution, offering a more complete picture of the enolate's behavior.
Quantitative Data from NMR Studies:
| Enolate System | Solvent | Aggregation State | ⁶Li Chemical Shift (ppm) | Reference |
| Lithium enolate of 1-indanone | TMEDA/toluene | Dimer | ~1.8 | [6] |
| Lithium enolate of 1-indanone | THF/toluene | Tetramer | ~0.9 | [6] |
| Lithium enolate of cyclohexanone | TMEDA/toluene | Dimer | ~1.5 | [6] |
| Lithium enolate of cyclohexanone | THF/toluene | Tetramer | ~0.6 | [6] |
| Lithium enolate of cyclopentanone | TMEDA/toluene | Dimer | ~1.4 | [6] |
| Lithium enolate of cyclopentanone | THF/toluene | Tetramer | ~0.5 | [6] |
Note: Chemical shifts are approximate and can vary with temperature, concentration, and exact solvent composition.
Experimental Protocol: ⁶Li NMR Spectroscopy for Aggregation State Determination
This protocol outlines the general steps for determining the aggregation state of a lithium enolate using the method of continuous variation.
Infrared (IR) Spectroscopy: A Rapid Probe of Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule and can offer qualitative insights into the structure of lithium enolates. The key vibrational modes of interest are the C=C and C-O stretching frequencies.
Key Applications:
-
Confirmation of Enolate Formation: The disappearance of the ketone C=O stretching band and the appearance of new bands corresponding to the C=C and C-O stretching vibrations of the enolate provide clear evidence of enolate formation.
-
Qualitative Information on Structure: The positions of the C=C and C-O stretching frequencies can be sensitive to the enolate geometry (E/Z), the degree of aggregation, and the nature of the solvent. For instance, increased ionic character of the O-Li bond can lead to a higher frequency C=C stretch and a lower frequency C-O stretch.
Characteristic IR Stretching Frequencies:
| Functional Group | Parent Compound (Typical ν) | Lithium Enolate (Typical ν) | Notes |
| C=O Stretch | 1715 cm⁻¹ (Saturated Ketone)[8] | Absent | Disappearance confirms enolization. |
| 1740 cm⁻¹ (Saturated Ester)[9] | Absent | ||
| C=C Stretch | N/A | 1680 - 1550 cm⁻¹ | Position is sensitive to substitution, conjugation, and aggregation state. |
| C-O Stretch | ~1200 cm⁻¹ (Ester)[9] | 1300 - 1100 cm⁻¹ | Can be difficult to assign definitively due to other vibrations in the fingerprint region. |
| C=C=O Stretch | N/A | >2125 cm⁻¹ (Lithium Ketenyls)[10] | Diagnostic for ketenyl structures. |
Experimental Protocol: ATR-FTIR Spectroscopy of an Air-Sensitive Lithium Enolate
Given the air- and moisture-sensitivity of lithium enolates, IR spectra are best acquired using an Attenuated Total Reflectance (ATR) accessory, preferably within an inert atmosphere glovebox.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Conjugated Systems
The utility of UV-Vis spectroscopy for the characterization of lithium enolates is primarily limited to systems containing extended conjugation. For simple, non-conjugated enolates, the electronic transitions typically occur at wavelengths below the standard measurement range of most spectrophotometers.
Key Applications:
-
Characterization of Conjugated Enolates: Enolates derived from α,β-unsaturated carbonyl compounds or aromatic ketones exhibit characteristic UV-Vis absorption spectra. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and can be predicted using Woodward-Fieser rules for enones.[11][12]
-
Aggregation Studies of Aromatic Enolates: Changes in the UV-Vis spectrum upon dilution can be used to study the aggregation equilibria of lithium enolates derived from aromatic ketones.
Predicted λmax for a Conjugated Enone System:
| Chromophore System | Base λmax (nm) |
| Acyclic or 6-membered ring enone | 215 |
| 5-membered ring enone | 202 |
| Acyclic diene | 215 |
Note: The final λmax is calculated by adding increments for substituents and exocyclic double bonds according to the Woodward-Fieser rules.[12]
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous, atomic-resolution three-dimensional structure of a molecule in the solid state. For lithium enolates, this technique has been instrumental in revealing the diverse range of aggregate structures that can form.
Key Applications:
-
Unambiguous Structure Determination: Provides precise information on bond lengths, bond angles, coordination numbers, and the overall geometry of the enolate aggregate.
-
Validation of Solution-State Models: The solid-state structure serves as a crucial reference point for interpreting and validating the more complex solution-state data obtained from NMR.
It is important to remember that the solid-state structure may not be representative of the species present in solution, where dynamic equilibria and solvent effects play a significant role.[6]
Experimental Protocol: Growing Single Crystals of a Lithium Enolate
Growing single crystals of air-sensitive and often thermally unstable lithium enolates is a significant challenge. The following is a general approach that can be adapted.
Conclusion: A Synergistic Approach
A comprehensive understanding of the structure and behavior of lithium enolates requires a multi-faceted approach. While ⁶Li NMR spectroscopy is the preeminent technique for elucidating solution-state structures and aggregation, IR spectroscopy offers a rapid and convenient method for confirming enolate formation and gaining qualitative structural insights. For conjugated systems, UV-Vis spectroscopy can provide valuable information. Ultimately, X-ray crystallography provides the definitive solid-state structure, which serves as an invaluable benchmark for interpreting solution-state data. The judicious and combined application of these spectroscopic methods will continue to be essential for advancing our understanding and utilization of these pivotal chemical intermediates.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How To [chem.rochester.edu]
- 7. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Confirming Kinetic vs. Thermodynamic Enolates using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the selective formation of either the kinetic or thermodynamic enolate of an unsymmetrical ketone is a critical step in controlling the outcome of many carbon-carbon bond-forming reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for confirming the successful regioselective formation of these crucial intermediates. This guide provides a comprehensive comparison of NMR techniques to distinguish between kinetic and thermodynamic enolates, complete with experimental protocols and quantitative data.
The regioselective deprotonation of an unsymmetrical ketone, such as 2-methylcyclohexanone, can yield two distinct enolate isomers. The kinetic enolate is formed faster and results from the removal of the less sterically hindered α-proton. In contrast, the thermodynamic enolate is the more stable of the two, typically being the more substituted enolate, and its formation is favored under conditions that allow for equilibration.
The choice of reaction conditions—primarily the base, solvent, and temperature—dictates which enolate is the major product. NMR spectroscopy allows for the direct observation and quantification of the specific enolate formed.
Distinguishing Enolates by NMR: A Quantitative Comparison
The key to differentiating kinetic and thermodynamic enolates using NMR lies in identifying the signals corresponding to the vinylic proton and carbons of the enolate double bond. The chemical shifts of these nuclei are highly sensitive to their electronic environment, which differs significantly between the less substituted kinetic enolate and the more substituted thermodynamic enolate.
For the lithium enolates of 2-methylcyclohexanone, the following ¹H and ¹³C NMR chemical shifts have been reported for the diagnostic vinylic nuclei:
| Enolate Type | Isomer | Diagnostic Nucleus | Chemical Shift (δ, ppm) |
| Kinetic | 2-methyl-6-cyclohexen-1-olate | Vinylic Proton (at C6) | ~4.05 |
| Vinylic Carbon (C6) | ~88.5 | ||
| Vinylic Carbon (C1) | ~157.1 | ||
| Thermodynamic | 2-methyl-1-cyclohexen-1-olate | Vinylic Proton (at C1) | No vinylic proton |
| Vinylic Carbon (C1) | ~108.6 | ||
| Vinylic Carbon (C2) | ~147.5 |
Note: Chemical shifts are approximate and can vary with solvent, temperature, and concentration.
The most telling feature in the ¹H NMR spectrum is the presence of a vinylic proton signal for the kinetic enolate, which is absent in the thermodynamic isomer. In the ¹³C NMR spectrum, the chemical shifts of the two vinylic carbons provide a clear distinction between the two regioisomers.
Visualizing Enolate Formation Pathways
The selective formation of either the kinetic or thermodynamic enolate is a result of carefully controlled reaction pathways.
A Computational Showdown: LDA vs. Other Strong Bases in Deprotonation Reactions
In the realm of synthetic organic chemistry, the choice of a strong base is pivotal to the outcome of many reactions, particularly in the formation of carbanions and enolates. Lithium diisopropylamide (LDA) has long been a workhorse for chemists seeking to deprotonate weakly acidic protons with high selectivity. However, a plethora of other strong bases, each with its own unique profile of reactivity and steric hindrance, are also available. This guide provides a comparative analysis of LDA against other commonly used strong bases, including n-butyllithium (n-BuLi), lithium hexamethyldisilazide (LiHMDS), and potassium hexamethyldisilazide (KHMDS), from a computational perspective. By examining the energetic landscapes of these reactions, we can gain a deeper understanding of the factors that govern their efficiency and selectivity.
Comparative Analysis of Deprotonation Reactions
Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms and energetics of reactions involving strong bases. These studies allow for a direct comparison of the intrinsic basicity and kinetic favorability of different bases in standardized reactions.
A key aspect of LDA's utility is its ability to act as a strong base while being a poor nucleophile, a characteristic attributed to its significant steric bulk.[1] This contrasts with less hindered bases like n-BuLi, which can exhibit competitive nucleophilic addition to carbonyl compounds.[2]
Table 1: Calculated Activation and Reaction Energies for the Deprotonation of Propanal
| Base | Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| LDA | Deprotonation (α-proton abstraction) | 12.5 | -15.3 |
| Nucleophilic Addition | 21.7 | -20.8 | |
| MeLi (as a proxy for n-BuLi) | Deprotonation (α-proton abstraction) | 18.9 | -10.1 |
| Nucleophilic Addition | 11.2 | -30.5 |
Data sourced from a DFT study comparing the reactivity of LDA and MeLi with propanal. The more favorable pathway for each base is highlighted in bold.[3][4]
The data in Table 1 clearly illustrates the kinetic preference of LDA for deprotonation, with a significantly lower activation barrier for proton abstraction compared to nucleophilic addition.[3][4] Conversely, the less sterically encumbered MeLi, a model for n-BuLi, favors nucleophilic addition to the carbonyl carbon.[3][4]
While direct comparative computational data for a single substrate across a wider range of bases is sparse in the literature, individual studies on bases like LiHMDS and KHMDS shed light on their reactivity. LiHMDS is noted to be a slightly weaker base than LDA but is also highly effective in deprotonation reactions, often with different selectivity due to its unique aggregation state and steric profile.[5] KHMDS, with the more electropositive potassium counterion, is generally a stronger base than its lithium counterpart and can facilitate reactions that are sluggish with LiHMDS or LDA.[6]
Experimental and Computational Protocols
The computational data presented in this guide are typically derived from high-level quantum mechanical calculations. A representative computational protocol is as follows:
Computational Methodology:
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-31+G(d,p) for all atoms.
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed to simulate the solvent environment (e.g., tetrahydrofuran).
-
Calculations:
-
Geometry Optimization: Reactants, transition states, and products are fully optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the final electronic energies. The activation energy is calculated as the difference in energy between the transition state and the reactants. The reaction energy is the difference in energy between the products and the reactants.
-
Experimental Verification:
While this guide focuses on computational studies, it is important to note that the predictions from these calculations are often validated by experimental techniques such as:
-
Kinetic Isotope Effect Studies: To confirm the nature of the rate-determining step.
-
In-situ Spectroscopy (e.g., IR, NMR): To monitor reaction progress and identify intermediates.
-
Product Analysis (e.g., GC, HPLC): To determine the ratio of products and assess the selectivity of the reaction.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
Caption: Competing pathways for the reaction of a strong base with a ketone.
Caption: A typical workflow for computational analysis of reaction energetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ab initio modeling of organolithium equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Reaction Outcomes in LDA-Mediated Syntheses
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a powerful, non-nucleophilic strong base indispensable in organic synthesis for the selective deprotonation of carbon acids, most notably in the formation of kinetic enolates from ketones, esters, and other carbonyl compounds. The success of an LDA-mediated reaction hinges on the precise control of reaction conditions to favor the desired product and minimize side reactions. Consequently, the rigorous validation of reaction outcomes through quantitative analysis is a critical step in process development and optimization.
This guide provides a comparative overview of methods and alternative bases for LDA-mediated syntheses, with a focus on the experimental validation of reaction outcomes. We present quantitative data, detailed experimental protocols for key analytical techniques, and visualizations to aid in the understanding of experimental workflows.
Comparing LDA with Alternative Strong Bases
While LDA is a workhorse for many transformations, alternative hindered strong bases such as Lithium Hexamethyldisilazide (LHMDS) and Potassium Hexamethyldisilazide (KHMDS) offer different reactivity profiles due to variations in steric bulk and the nature of the counterion. The choice of base can significantly impact the regioselectivity and stereoselectivity of a reaction.
Below is a comparative table summarizing the performance of LDA, LHMDS, and KHMDS in the alkylation of an unsymmetrical ketone.
| Base | Alkylation Product (Kinetic) Yield (%) | Dialkylated Byproduct (%) | Starting Material Remaining (%) | Diastereomeric Ratio (d.r.) |
| LDA | 85 | 5 | 10 | 90:10 |
| LHMDS | 78 | 8 | 14 | 85:15 |
| KHMDS | 92 | 3 | 5 | 95:5 |
Note: The data presented here are representative and can vary depending on the specific substrate, electrophile, and reaction conditions.
Experimental Protocols for Reaction Validation
Accurate validation of reaction outcomes requires robust analytical methods to quantify the desired product, unreacted starting materials, and any byproducts. Below are detailed protocols for common analytical techniques used in the analysis of LDA-mediated reactions.
Reaction Quenching and Workup for Quantitative Analysis
A critical first step before any analysis is the proper quenching of the reaction to stop it at a specific time point and to prepare the sample for analysis. The choice of quenching agent and procedure can impact the integrity of the analysis.
Protocol:
-
Cooling: Maintain the reaction mixture at the reaction temperature (e.g., -78 °C).
-
Quenching: Slowly add a pre-cooled saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The addition should be dropwise to control the exotherm.
-
Warming: Allow the mixture to slowly warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard to the crude product before further analysis. The internal standard should be stable under the analytical conditions and well-resolved from other components in the mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Byproduct Quantification
GC-MS is a powerful technique for separating and quantifying volatile components of a reaction mixture.
Protocol:
-
Sample Preparation: Dissolve a known weight of the crude product (containing the internal standard) in a suitable volatile solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products and byproducts (e.g., 50-500 amu).
-
-
Quantification: Identify the peaks corresponding to the product, starting material, and byproducts by their mass spectra. The relative amount of each component can be determined by integrating the peak areas and comparing them to the peak area of the internal standard.
Quantitative ¹H-NMR Spectroscopy for Diastereomeric Ratio Determination
¹H-NMR spectroscopy is an excellent tool for determining the diastereomeric ratio of products without the need for chromatographic separation.
Protocol:
-
Sample Preparation: Dissolve a known amount of the purified product or crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum.
-
To ensure accurate integration, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated.
-
-
Analysis:
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integral values.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds
For non-volatile products or when derivatization for GC-MS is not feasible, HPLC is the method of choice.
Protocol:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture (with internal standard) in a suitable solvent that is miscible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point for many organic molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is often used. The gradient program should be optimized to achieve good separation of all components.
-
Detector: A UV detector is commonly used. The detection wavelength should be set to the λmax of the analyte of interest.
-
-
Quantification: Create a calibration curve using standards of known concentration for the product and starting material to accurately quantify their amounts in the reaction mixture.
Visualizing Experimental Workflows
Clear visualization of experimental workflows can aid in understanding the logical sequence of steps involved in validating reaction outcomes.
Caption: Workflow for an LDA-mediated synthesis from reaction to analysis.
Logical Relationships in Method Selection
The choice of analytical method depends on the properties of the compounds being analyzed.
Caption: Decision tree for selecting the appropriate analytical method.
By employing a systematic approach to reaction validation, researchers can gain a deeper understanding of their LDA-mediated syntheses, leading to more robust and reproducible results. The combination of quantitative data from multiple analytical techniques provides the necessary evidence to support the successful outcome of a synthetic transformation.
A Comparative Guide to Lithium Diisopropylamide (LDA) Performance in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base indispensable in organic synthesis for generating enolates and facilitating other deprotonation reactions. The choice of solvent system is critical as it profoundly influences LDA's aggregation state, stability, and reactivity, thereby impacting reaction rates, yields, and selectivities. This guide provides a comparative analysis of LDA's performance in different solvent systems, supported by experimental data and detailed protocols.
Impact of Solvent on LDA Reactivity and Mechanism
The reactivity of LDA does not always correlate in a straightforward manner with the coordinating ability of the solvent. In fact, studies have shown that the rates of LDA-mediated reactions can be remarkably similar across different ethereal solvents, yet the reaction mechanisms can be fundamentally different.[1] This highlights the complex interplay between solvation and aggregation of LDA in solution.[1]
For instance, in the enolization of esters, the reaction proceeds through a disolvated monomer in Tetrahydrofuran (THF), a monosolvated dimer in tert-butyl methyl ether (t-BuOMe), and a combination of pathways in mixtures of THF with hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU).[1] Despite these mechanistic divergences, the overall reaction rates remain surprisingly comparable.[1]
Comparative Performance Data
The following table summarizes the performance of LDA in common solvent systems for two representative reaction types: kinetic enolate formation and directed ortho-metalation. Yields and selectivity are highly substrate-dependent, and the data presented here are illustrative of general trends.
| Reaction Type | Solvent System | Typical Temperature (°C) | Typical Yield (%) | Selectivity | Key Considerations |
| Kinetic Enolate Formation | THF | -78 | >95 | High for the less substituted enolate | THF is the most common solvent, promoting the formation of the kinetic enolate.[2][3][4] LDA is soluble and reactive in THF.[2][3] However, LDA is unstable in pure THF over time, with about a 1% loss of activity per day at room temperature for a 25% solution.[5] |
| Diethyl Ether (Et₂O) | -78 to 0 | 85-95 | Generally high | A less coordinating solvent than THF. Can be a suitable alternative, though reaction rates may be slower. | |
| THF/HMPA | -78 | >95 | High | HMPA is a strong ligand that can deaggregate LDA oligomers, often leading to increased reaction rates.[6][7][8] However, HMPA is a known carcinogen and should be handled with extreme caution. | |
| Hydrocarbons (e.g., Hexane, Toluene) | -78 to 25 | Variable | Can be lower | LDA has low solubility in hydrocarbons, often leading to heterogeneous mixtures and potentially lower reactivity and selectivity.[5] In nonpolar solvents, LDA exists as temperature-dependent oligomers.[9] | |
| Directed Ortho-Metalation | THF | -78 | 80-95 | High for ortho-position | THF is a standard solvent for these reactions, effectively solvating the organolithium species.[10] |
| Diethyl Ether (Et₂O) | -78 to 0 | 75-90 | High | Similar to enolate formation, Et₂O is a viable but potentially slower alternative to THF. | |
| THF/TMEDA | -78 | >90 | High | N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating ligand that can deaggregate organolithium reagents and enhance their reactivity.[10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for Kinetic Enolate Formation
This protocol is adapted for the generation of a kinetic enolate from an unsymmetrical ketone.
Materials:
-
Anhydrous ethereal solvent (e.g., THF, Diethyl Ether)
-
Diisopropylamine (B44863) (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Quenching agent (e.g., electrophile)
-
Anhydrous work-up and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethereal solvent and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled solvent.
-
Add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to generate LDA in situ.[9]
-
Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous ethereal solvent and add it dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.1 equivalents) to the reaction mixture and continue stirring at -78 °C for the appropriate time.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature, and then perform an aqueous work-up and extraction with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Directed Ortho-Metalation
This protocol describes the ortho-lithiation of a substituted aromatic compound.
Materials:
-
Anhydrous THF
-
LDA solution (commercially available or freshly prepared)
-
Substituted aromatic substrate
-
Electrophile
-
Anhydrous work-up and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the substituted aromatic substrate (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours to allow for complete ortho-lithiation. The optimal time should be determined for each substrate.
-
Add the electrophile (1.2 equivalents) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride or methanol).
-
Perform an aqueous work-up, extraction, and purification as described in Protocol 1.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a typical LDA reaction workflow and the influence of solvent on the aggregation state of LDA.
Caption: Experimental workflow for LDA-mediated kinetic enolate formation and subsequent alkylation.
Caption: Influence of solvent coordinating ability on the aggregation state of LDA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound-mediated reactions of imines, unsaturated esters, epoxides, and aryl carbamates: influence of hexamethylphosphoramide and ethereal cosolvents on reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
A Researcher's Guide to Assessing the Purity and Activity of Commercially Available Lithium Diisopropylamide (LDA) Solutions
Lithium diisopropylamide (LDA) is a potent, non-nucleophilic strong base indispensable in organic synthesis for deprotonating weakly acidic protons to form carbanions. The success of many synthetic routes hinges on the precise activity and purity of the LDA solution used. Commercially available LDA solutions offer convenience but can vary in quality between suppliers and even between batches. This guide provides a framework for researchers to assess and compare the purity and activity of commercial LDA solutions, ensuring the reliability and reproducibility of their experimental results.
Comparison of Commercial LDA Solutions: A Representative Overview
Table 1: Representative Specifications of Commercial LDA Solutions
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Product Name | This compound solution | LDA solution | This compound |
| CAS Number | 4111-54-0 | 4111-54-0 | 4111-54-0 |
| Stated Molarity | 2.0 M | 1.8 M | 2.0 M |
| Solvent System | THF/heptane/ethylbenzene | THF/hexanes | Diethyl ether |
| Appearance | Clear, colorless to slightly yellow solution | Colorless to pale yellow solution | Faintly yellow solution |
| Titration Method | Titration with sec-butanol to a 1,10-phenanthroline (B135089) endpoint | Double titration with diphenylacetic acid | Not specified |
| Recommended Storage | 2-8°C under inert atmosphere | 2-8°C under inert atmosphere | 0-4°C under inert atmosphere |
Note: This table is a representation of typical data. Researchers should always refer to the lot-specific CoA for the most accurate information.
Key Experimental Protocols for Purity and Activity Assessment
The actual concentration of active LDA in a solution can differ from the label value due to gradual degradation. Therefore, it is crucial to determine the molarity of the solution before use. Two common methods for this are acid-base titration and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Titration is a cost-effective and reliable method to determine the concentration of active base in an LDA solution. The Gilman double titration or a single endpoint titration with an indicator is commonly employed.
Protocol: Titration of LDA with Diphenylacetic Acid
This method is a reliable way to determine the molarity of LDA solutions.
-
Preparation:
-
Dry a 50 mL round-bottom flask equipped with a magnetic stir bar under flame and cool it under a stream of inert gas (e.g., argon or nitrogen).
-
Accurately weigh approximately 210 mg of diphenylacetic acid into the flask.
-
Add 10 mL of anhydrous tetrahydrofuran (B95107) (THF) to dissolve the acid.
-
-
Titration:
-
Cool the diphenylacetic acid solution to 0°C in an ice bath.
-
Slowly add the LDA solution dropwise from a syringe while stirring vigorously.
-
The endpoint is indicated by the first persistent pale yellow color of the lithium enolate of diphenylacetic acid.[1]
-
Record the volume of the LDA solution added.
-
-
Calculation:
-
Molarity of LDA (mol/L) = (mass of diphenylacetic acid (g) / 212.24 g/mol ) / volume of LDA solution (L)
-
qNMR is a powerful, non-destructive technique that can be used to determine the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[2][3][4][5][6] For LDA, both ¹H and ⁷Li NMR can be informative.
Protocol: ¹H qNMR for LDA Purity
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Add a known volume of deuterated solvent (e.g., THF-d₈).
-
Add a known volume of the commercial LDA solution to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the signal corresponding to the methine proton of LDA (septet, ~3.6 ppm) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_LDA / N_LDA) * (N_std / I_std) * (MW_LDA / MW_std) * (m_std / m_LDA) * 100 Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
-
Common Impurities in Commercial LDA Solutions
The purity of an LDA solution can be compromised by the presence of several impurities, which can arise from the manufacturing process or from improper handling and storage.
-
Diisopropylamine: Unreacted starting material. Its presence can be detected by ¹H NMR (broad NH proton signal and a doublet for the CH protons). While it is a base, it is significantly weaker than LDA and can interfere with reactions requiring a very strong base.
-
n-Butyllithium: Incomplete reaction of n-BuLi with diisopropylamine. This is a strong nucleophile and can lead to unwanted side reactions.
-
Lithium Hydroxide/Alkoxides: Formed from the reaction of LDA with trace amounts of water or alcohols. These are also bases but are less reactive than LDA and can reduce the overall activity of the solution.
-
Solvent-Related Impurities: Peroxides in THF can be a significant issue, leading to unpredictable and potentially hazardous reactions.
Stability of Commercial LDA Solutions
LDA solutions are known to be thermally unstable, especially in ethereal solvents like THF.
-
Storage: Commercial LDA solutions are typically stored at 2-8°C to minimize degradation. It is crucial to maintain a strict inert atmosphere (argon or nitrogen) as exposure to air and moisture will rapidly degrade the reagent.
-
Long-Term Stability: Over time, the molarity of LDA solutions will decrease. The rate of degradation depends on the storage temperature, the solvent, and the integrity of the container seal. It is good practice to re-titrate LDA solutions that have been stored for an extended period. Accelerated stability studies, where the solution is stored at elevated temperatures for a short period, can be used to predict long-term stability.[7][8][9][10]
Visualizations
Experimental Workflow for LDA Titration
Caption: Workflow for determining LDA molarity via titration.
Logical Relationship of LDA Purity Assessment
Caption: Key aspects of assessing commercial LDA solutions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products | MDPI [mdpi.com]
- 5. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of LDA in Directing Synthetic Outcomes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of a base in a synthetic route is a critical decision that can dictate the outcome of a reaction. Among the plethora of available bases, Lithium Diisopropylamide (LDA) has carved out a significant niche due to its unique combination of strong basicity and steric hindrance. This guide provides a comparative analysis of LDA's efficiency in two key synthetic transformations—ketone enolate alkylation and directed ortho-metalation—pitting it against common alternatives and providing the experimental data to support these comparisons.
Case Study 1: Regioselective Alkylation of Ketone Enolates
The alkylation of unsymmetrical ketones is a classic synthetic challenge where the choice of base determines the regioselectivity of the reaction. Strong, sterically hindered bases like LDA favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-carbon. In contrast, smaller, weaker bases, or conditions that allow for equilibrium, lead to the more stable, thermodynamic enolate.
Data Presentation: Comparison of Bases in the Alkylation of 2-Methylcyclohexanone (B44802)
| Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) | Yield (%) | Reference |
| LDA | THF | -78 | 99:1 | High (not specified) | [1] |
| NaH | THF | Reflux | 26:74 | High (not specified) | [1] |
| NaHMDS | THF | -78 | N/A (Used for asymmetric alkylation) | High (not specified) | [2] |
Note: Yields are often reported as high for these standard transformations but can vary depending on the specific electrophile used.
Experimental Protocols
Kinetic Alkylation of 2-Methylcyclohexanone using LDA [1]
A solution of LDA is prepared in anhydrous THF at 0°C. The solution is then cooled to -78°C, and a solution of 2-methylcyclohexanone in anhydrous THF is added dropwise. After stirring for 1 hour at -78°C, the electrophile (e.g., methyl iodide) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent.
Thermodynamic Alkylation of 2-Methylcyclohexanone using NaH [1]
Sodium hydride is washed with hexane (B92381) to remove mineral oil and then suspended in anhydrous THF. A solution of 2-methylcyclohexanone in anhydrous THF is added, and the mixture is heated to reflux for several hours to ensure the formation of the thermodynamic enolate. The electrophile is then added to the refluxing solution, and the reaction is continued until completion. The workup involves careful quenching of excess NaH followed by extraction.
Experimental Workflow: Kinetic vs. Thermodynamic Enolate Formation
References
- 1. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]
- 2. Regioselective this compound-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Lithium diisopropylamide proper disposal procedures
Lithium diisopropylamide (LDA) is a strong, non-pyrophoric base commonly used in organic synthesis. However, it is often prepared in situ from n-butyllithium, a pyrophoric reagent (ignites spontaneously in air), or purchased as a solution in flammable solvents like THF, which can form explosive peroxides.[1][2] Therefore, residual LDA solutions and quenching procedures must be handled with extreme caution, treating the material as if it were pyrophoric and water-reactive.[3][4] Proper disposal involves a carefully controlled quenching process to neutralize its reactivity before it can be collected as hazardous waste.
I. Pre-Disposal Safety and Preparation
Before beginning any quenching procedure, a thorough hazard assessment should be performed, and all necessary safety measures must be in place.
A. Engineering Controls:
-
Fume Hood: All manipulations of LDA and quenching procedures must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[4][5]
-
Inert Atmosphere: The quenching reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[3][6]
-
Glove Box: For larger quantities or when using plastic syringes, performing the transfer and initial quenching steps inside a glovebox is highly recommended.[7]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible, within a 10-second travel time.[4][8] Ensure a Class D or powdered lime fire extinguisher is available for metal fires.
B. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles in combination with a face shield are required.[3][5]
-
Body Protection: A fire-resistant lab coat must be worn.[4][8] For larger quantities, a chemical-resistant apron over the lab coat is also necessary.[8]
-
Gloves: Wear nitrile gloves for dexterity, preferably underneath a pair of neoprene or other heavy, chemical-resistant gloves.[3]
-
Clothing: Avoid synthetic clothing; wear long pants and closed-toe shoes made from natural fibers like cotton.[4]
II. Quenching Protocol for Waste LDA Solution
This procedure details the slow, controlled neutralization of residual LDA solutions. The primary principle is to react the LDA with a weak proton source under controlled temperatures before introducing more reactive quenching agents.
Experimental Workflow:
-
Preparation:
-
Select a three-necked, round-bottom flask that is at least three to four times larger than the total volume of the solution to be quenched to accommodate stirring, potential foaming, and the addition of quenching agents.[6]
-
Equip the flask with a magnetic stir bar, a thermometer, and a gas inlet for the inert atmosphere. The third neck should be fitted with a septum for adding reagents via syringe or cannula.
-
Thoroughly dry all glassware in an oven and assemble it hot, allowing it to cool under a stream of inert gas.[7]
-
Place the reaction flask in a secondary container (e.g., a plastic tub) and cool it in a cooling bath (an ice-water bath is suitable to maintain 0-5 °C).[6]
-
-
Dilution (Optional but Recommended):
-
Under an inert atmosphere, dilute the waste LDA solution with an equal volume of a dry, inert solvent such as heptane (B126788) or toluene. This reduces the concentration and helps control the reaction rate.
-
-
Initial Quenching:
-
Slowly add a less reactive alcohol, such as isopropanol (B130326) or n-butanol, to the stirred LDA solution via a syringe or an addition funnel.[6][8]
-
CRITICAL: Maintain the internal temperature of the flask below 25 °C. Control the rate of addition to manage the exothermic reaction and any gas evolution (bubbling).[6]
-
Continue adding the alcohol until gas evolution ceases, indicating that the reactive LDA has been consumed.[6]
-
-
Secondary Quenching:
-
After the initial quench is complete and the reaction has cooled, very slowly add methanol (B129727) or ethanol. This will react with any remaining, less reactive species.
-
Again, monitor the temperature and control the addition rate carefully.
-
-
Final Hydrolysis:
-
Once the reaction with alcohol is complete and no more heat is being generated, slowly and cautiously add water dropwise to the mixture to ensure complete neutralization.[6] Even after adding alcohol, the solution can react violently with water if quenching was incomplete, so this step must be done with extreme care.[6]
-
-
Waste Collection:
-
Once the solution no longer reacts upon the addition of water, allow it to warm to room temperature.
-
The neutralized solution should be transferred to a clearly labeled hazardous waste container. Dispose of this material through a licensed professional waste disposal service, adhering to all institutional and local regulations.[9][10]
-
III. Quantitative Data and Safety Parameters
| Parameter | Specification | Rationale | Citation |
| Quenching Temperature | 0–10 °C (initially); < 25 °C (during addition) | To control the highly exothermic reaction and prevent runaway conditions. | [6] |
| Primary Quenching Agent | Isopropanol or n-butanol | Less reactive than water or methanol, allowing for a more controlled reaction. | [6][8] |
| Secondary Quenching Agent | Methanol or Ethanol | To react with any remaining organometallic species after the initial quench. | [6] |
| Final Quenching Agent | Water | To ensure all reactive materials are fully neutralized before disposal. | [6] |
| PPE Requirement | Fire-resistant lab coat, face shield, chemical splash goggles, double gloves | Provides protection against fire, splashes, and chemical exposure. | [3][4][8] |
| Engineering Control | Fume Hood / Inert Atmosphere | Prevents ignition from contact with air/moisture and contains flammable vapors. | [3][4] |
IV. Logical Workflow for LDA Disposal
Caption: Logical workflow for the safe quenching and disposal of waste this compound (LDA).
References
- 1. research.uga.edu [research.uga.edu]
- 2. This compound: Non-Equilibrium Kinetics and Lessons Learned about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. cmu.edu [cmu.edu]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. pnnl.gov [pnnl.gov]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. Hazardous Waste Disposal [dla.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
